N-Boc-N-bis(PEG2-propargyl)
Description
Properties
IUPAC Name |
tert-butyl N,N-bis[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO6/c1-6-10-22-14-16-24-12-8-20(18(21)26-19(3,4)5)9-13-25-17-15-23-11-7-2/h1-2H,8-17H2,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGYNRBYZCGGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCC#C)CCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801142162 | |
| Record name | 4,7,13,16-Tetraoxa-10-azanonadeca-1,18-diynoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2100306-86-1 | |
| Record name | 4,7,13,16-Tetraoxa-10-azanonadeca-1,18-diynoic acid, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,13,16-Tetraoxa-10-azanonadeca-1,18-diynoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Boc-N-bis(PEG2-propargyl): A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of N-Boc-N-bis(PEG2-propargyl) in Proteolysis-Targeting Chimeras (PROTACs).
Introduction
N-Boc-N-bis(PEG2-propargyl) is a heterobifunctional crosslinker of significant interest in the field of targeted protein degradation.[1] It belongs to the class of Polyethylene Glycol (PEG)-based linkers, which are integral components in the design of Proteolysis-Targeting Chimeras (PROTACs).[2] PROTACs are novel therapeutic agents that leverage the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2]
This technical guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and the key applications of N-Boc-N-bis(PEG2-propargyl), with a focus on its role in the development of PROTACs.
Physicochemical Properties
N-Boc-N-bis(PEG2-propargyl) is a branched PEG derivative featuring two terminal propargyl (alkyne) groups and a central amine protected by a tert-butyloxycarbonyl (Boc) group.[3] The PEG chains enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecules.[4]
| Property | Value | Reference |
| Chemical Formula | C₁₉H₃₁NO₆ | [3] |
| Molecular Weight | 369.45 g/mol | [3] |
| CAS Number | 2100306-86-1 | [3] |
| Appearance | Solid or oil | |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM) | [2] |
| Storage | Store at -20°C for long-term stability | [2][3] |
Synthesis and Characterization
Representative Synthesis Protocol
The synthesis of N-Boc-N-bis(PEG2-propargyl) can be envisioned as a multi-step process starting from commercially available reagents.
Step 1: Synthesis of Propargyl-PEG2-OH
-
To a solution of triethylene glycol in a suitable solvent (e.g., THF) and a base (e.g., NaH), slowly add propargyl bromide at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield Propargyl-PEG2-OH.
Step 2: Tosylation of Propargyl-PEG2-OH
-
Dissolve Propargyl-PEG2-OH in dichloromethane (B109758) (DCM) and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) and a base (e.g., triethylamine (B128534) or pyridine).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain Propargyl-PEG2-OTs.
Step 3: Synthesis of N-Boc-diethanolamine
-
To a solution of diethanolamine (B148213) in DCM, add di-tert-butyl dicarbonate (B1257347) (Boc₂O) at 0 °C.
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture and purify to obtain N-Boc-diethanolamine.
Step 4: Final Assembly
-
To a solution of N-Boc-diethanolamine in an anhydrous aprotic solvent (e.g., DMF), add a strong base (e.g., NaH) at 0 °C.
-
Slowly add a solution of Propargyl-PEG2-OTs (from Step 2) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction and extract the product.
-
Purify the crude product by column chromatography to yield N-Boc-N-bis(PEG2-propargyl).
Characterization
The structure and purity of the synthesized N-Boc-N-bis(PEG2-propargyl) should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Experimental Protocols for Application in PROTAC Synthesis
N-Boc-N-bis(PEG2-propargyl) is a versatile linker for PROTAC synthesis, primarily through the deprotection of the Boc group followed by coupling reactions, and the use of the propargyl groups in click chemistry.
Boc Deprotection
The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then be coupled to a carboxylic acid-containing molecule (e.g., an E3 ligase ligand).
Protocol:
-
Dissolve N-Boc-N-bis(PEG2-propargyl) in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) or a solution of 4M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure to obtain the deprotected amine salt.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry
The two terminal propargyl groups can react with azide-functionalized molecules (e.g., a target protein ligand) via CuAAC to form stable triazole linkages.
Protocol:
-
Dissolve the azide-containing molecule and N-Boc-N-bis(PEG2-propargyl) (or its deprotected form) in a suitable solvent system (e.g., a mixture of t-BuOH and water).
-
Add a copper(I) source, which can be generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).
-
The reaction is typically carried out at room temperature and stirred for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by column chromatography or preparative HPLC.
Visualizations
Chemical Structure
Caption: Chemical structure of N-Boc-N-bis(PEG2-propargyl).
PROTAC Synthesis Workflow
Caption: General workflow for PROTAC synthesis.
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
References
An In-Depth Technical Guide to N-Boc-N-bis(PEG2-propargyl): A Bifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-Boc-N-bis(PEG2-propargyl), a versatile bifunctional linker. It is designed to equip researchers with the necessary information for its effective use in bioconjugation, click chemistry, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Structure and Properties
N-Boc-N-bis(PEG2-propargyl) is a polyethylene (B3416737) glycol (PEG)-based molecule characterized by a central amine protected by a tert-butyloxycarbonyl (Boc) group and flanked by two PEG2 arms, each terminating in a propargyl group. This unique structure provides two reactive alkyne functionalities for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and a protected primary amine that can be deprotected for subsequent conjugation reactions.
The key quantitative properties of N-Boc-N-bis(PEG2-propargyl) are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₁NO₆ | [1] |
| Molecular Weight | 369.46 g/mol | [2] |
| CAS Number | 2100306-86-1 | [1] |
| Appearance | White to off-white solid | Commercially available data |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in DMSO, DCM, DMF | [3] |
| Storage | -20°C for long-term storage | [1] |
Applications in Research and Drug Development
The bifunctional nature of N-Boc-N-bis(PEG2-propargyl) makes it a valuable tool in several areas of chemical biology and drug discovery.
-
PROTAC Synthesis: This linker is extensively used in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[2][4] The two propargyl groups can be used to attach two different small molecule ligands (one for the target protein and one for an E3 ubiquitin ligase) via click chemistry. The central Boc-protected amine can also be utilized as a conjugation point. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[5]
-
Bioconjugation and Click Chemistry: The terminal alkyne groups serve as handles for CuAAC, a highly efficient and bioorthogonal reaction.[2][6] This allows for the precise and stable attachment of N-Boc-N-bis(PEG2-propargyl) to azide-modified biomolecules such as peptides, proteins, and nucleic acids.
-
Development of Multivalent Systems: The presence of two alkyne groups allows for the creation of divalent or multivalent molecules, which can be used to probe and modulate biological systems that benefit from avidity effects.
Experimental Protocols
The following are detailed methodologies for the key experiments involving N-Boc-N-bis(PEG2-propargyl).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of a Bis-Triazole Conjugate
This protocol describes a general procedure for the reaction of both propargyl groups of N-Boc-N-bis(PEG2-propargyl) with an azide-containing molecule.
Materials:
-
N-Boc-N-bis(PEG2-propargyl)
-
Azide-containing molecule of interest (e.g., Azido-PEG3-Amine)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous reactions)
-
Solvent: e.g., a mixture of tert-butanol (B103910) and water (1:1) or Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer and stir bar
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography or preparative HPLC)
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve N-Boc-N-bis(PEG2-propargyl) (1 equivalent) and the azide-containing molecule (2.2 equivalents) in the chosen solvent system (e.g., t-BuOH/water 1:1).
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[7]
-
Catalyst Addition:
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O in deionized water.
-
In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water.[7]
-
If using a ligand, pre-mix the CuSO₄ solution with a THPTA solution.
-
To the stirred reaction mixture, add the CuSO₄·5H₂O solution (typically 0.1-0.2 equivalents).
-
Immediately follow with the addition of the sodium ascorbate solution (typically 0.5-1.0 equivalents).[7]
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by exposing it to air.
-
If a precipitate forms, it can be collected by filtration.
-
Alternatively, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired bis-triazole product.
-
Boc Deprotection of the Central Amine
This protocol describes the removal of the Boc protecting group to liberate the primary amine for further functionalization.
Materials:
-
Boc-protected compound (e.g., the bis-triazole product from the previous step)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve the Boc-protected compound in DCM in a reaction vessel.
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add an excess of TFA (e.g., 20-50% v/v in DCM).
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic solution with saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine. The product may be obtained as a TFA salt if the basic wash is omitted.
-
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a relevant signaling pathway involving the use of bifunctional linkers like N-Boc-N-bis(PEG2-propargyl).
Caption: Sequential synthesis workflow using N-Boc-N-bis(PEG2-propargyl).
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: PROTAC-mediated degradation targeting the PI3K/AKT/mTOR pathway.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to N-Boc-N-bis(PEG2-propargyl), CAS Number 2100306-86-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker N-Boc-N-bis(PEG2-propargyl), CAS number 2100306-86-1. This molecule is a valuable tool in modern drug discovery and bioconjugation, primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex biomolecular constructs.
Core Compound Specifications
N-Boc-N-bis(PEG2-propargyl) is a polyethylene (B3416737) glycol (PEG)-based linker featuring a central amine protected by a tert-butyloxycarbonyl (Boc) group and two terminal propargyl groups. This unique structure allows for a modular and sequential approach to the synthesis of heterobifunctional molecules. The propargyl groups are ready handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.[1][2]
| Property | Value | Reference |
| CAS Number | 2100306-86-1 | [3] |
| Molecular Formula | C₁₉H₃₁NO₆ | [3] |
| Molecular Weight | 369.45 g/mol | [3] |
| Appearance | Solid or oil | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C | [3] |
Key Applications in Research and Drug Development
The primary application of N-Boc-N-bis(PEG2-propargyl) is as a versatile linker in the construction of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2] The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4]
The dual propargyl groups offer the potential for creating branched or multi-valent conjugates, allowing for the attachment of two different azide-containing molecules. This can be advantageous in scenarios requiring the delivery of multiple therapeutic or imaging agents.
Experimental Protocols
The utility of N-Boc-N-bis(PEG2-propargyl) is centered around two key chemical transformations: the deprotection of the Boc group and the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The following are general protocols that can be adapted for specific applications.
Boc Deprotection of the Central Amine
The removal of the Boc protecting group is typically achieved under acidic conditions to yield the free primary amine.
Materials:
-
N-Boc-N-bis(PEG2-propargyl)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve N-Boc-N-bis(PEG2-propargyl) in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected product, N,N-bis(PEG2-propargyl)amine.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl groups of N-Boc-N-bis(PEG2-propargyl) can be conjugated to azide-containing molecules via CuAAC.
Materials:
-
N-Boc-N-bis(PEG2-propargyl)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
A suitable solvent system (e.g., t-BuOH/H₂O, DMSO)
Procedure:
-
Dissolve N-Boc-N-bis(PEG2-propargyl) and the azide-containing molecule in the chosen solvent system.
-
In a separate vial, prepare the copper catalyst solution by mixing CuSO₄ and the stabilizing ligand (e.g., TBTA).
-
Add the copper catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by an appropriate method, such as column chromatography or preparative HPLC.
Visualizing Experimental Workflows
The synthesis of a PROTAC using N-Boc-N-bis(PEG2-propargyl) can be conceptualized as a modular workflow. The following diagrams illustrate the key steps.
Caption: A generalized workflow for PROTAC synthesis.
The logical relationship in designing a PROTAC involves the careful selection of its three key components.
Caption: The core components of a PROTAC and their functional relationship.
Conclusion
N-Boc-N-bis(PEG2-propargyl) is a highly adaptable and valuable bifunctional linker for researchers engaged in the development of PROTACs and other complex bioconjugates. Its well-defined reactive handles for click chemistry and amine conjugation, combined with the beneficial properties of the PEG spacer, make it a powerful tool in the design of novel therapeutics and research probes. The provided protocols and workflows serve as a foundational guide for the successful implementation of this reagent in various research and development settings.
References
An In-depth Technical Guide to the Synthesis of N-Boc-N-bis(PEG2-propargyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed experimental protocols for the preparation of N-Boc-N-bis(PEG2-propargyl)amine. This bifunctional linker is of significant interest in the field of drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves as a versatile building block for connecting a target protein ligand and an E3 ligase ligand.[1][2][3] The presence of two terminal alkyne groups allows for dual "click" chemistry reactions, enabling the assembly of complex molecular architectures.[1][2][4]
Overview of the Synthetic Strategy
The proposed synthesis of this compoundamine is a multi-step process commencing with commercially available starting materials. The core of the strategy involves the sequential attachment of two PEG2-propargyl moieties to a Boc-protected amine. This guide outlines a plausible and robust synthetic route, drawing upon established methodologies for N-alkylation and PEGylation reactions.
Synthetic Pathway
The overall synthetic transformation is depicted in the diagram below.
Caption: Proposed synthetic pathway for this compoundamine.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
This step involves the propargylation of the hydroxyl group of N-Boc-ethanolamine.
Table 1: Reagents and Quantities for Step 1
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-Boc-ethanolamine | 161.22 | 5.00 g | 31.0 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 1.49 g | 37.2 |
| Propargyl Bromide (80% in toluene) | 118.96 | 4.40 mL | 37.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Saturated Ammonium (B1175870) Chloride | - | 100 mL | - |
| Ethyl Acetate (B1210297) | - | 200 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add N-Boc-ethanolamine (5.00 g, 31.0 mmol) and dissolve in anhydrous THF (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.49 g of 60% dispersion in mineral oil, 37.2 mmol) portion-wise over 15 minutes.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add propargyl bromide (4.40 mL of 80% solution in toluene, 37.2 mmol) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: 20-40% ethyl acetate in hexanes) to afford N-Boc-(2-(prop-2-yn-1-yloxy)ethyl)amine as a colorless oil.
Expected Yield: ~85%
This step involves the deprotection of the Boc group followed by a second N-alkylation. A more direct approach is the alkylation of the secondary amine formed after the first propargylation. However, for the sake of a clear, stepwise guide, we will proceed with a hypothetical tosylation and subsequent substitution.
A more plausible direct N-alkylation approach is presented as an alternative in the workflow diagram.
For the purpose of this detailed guide, we will follow the tosylation route.
Table 2: Reagents and Quantities for Tosylation of Intermediate 1
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Intermediate 1 | 199.25 | 5.00 g | 25.1 |
| Triethylamine (B128534) | 101.19 | 5.25 mL | 37.7 |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 5.27 g | 27.6 |
| Anhydrous Dichloromethane (DCM) | - | 100 mL | - |
| 1 M Hydrochloric Acid | - | 50 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
Dissolve Intermediate 1 (5.00 g, 25.1 mmol) in anhydrous DCM (100 mL) in a 250 mL round-bottom flask under an argon atmosphere.
-
Add triethylamine (5.25 mL, 37.7 mmol) and cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (5.27 g, 27.6 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1 M HCl (50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate. This intermediate is often used in the next step without further purification.
This final step involves the displacement of the tosyl group with a second propargyl-PEG moiety.
Table 3: Reagents and Quantities for Step 3
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Tosylated Intermediate | 353.44 | (from 25.1 mmol) | 25.1 |
| 2-(Prop-2-yn-1-yloxy)ethan-1-ol | 100.12 | 3.02 g | 30.1 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 1.20 g | 30.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Saturated Ammonium Chloride | - | 100 mL | - |
| Ethyl Acetate | - | 200 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
In a separate flame-dried flask, dissolve 2-(prop-2-yn-1-yloxy)ethan-1-ol (3.02 g, 30.1 mmol) in anhydrous THF (50 mL) and cool to 0 °C.
-
Carefully add sodium hydride (1.20 g of 60% dispersion, 30.1 mmol) and stir for 30 minutes at 0 °C.
-
To this solution, add a solution of the tosylated intermediate (from the previous step, ~25.1 mmol) in anhydrous THF (50 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride (100 mL).
-
Extract with ethyl acetate (2 x 100 mL), wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to afford this compoundamine.
Expected Yield: ~70%
Table 4: Characterization Data for this compoundamine
| Property | Expected Value |
| Molecular Formula | C19H31NO6 |
| Molecular Weight | 369.45 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 4.20 (s, 4H), 3.70-3.55 (m, 8H), 3.45 (t, J = 5.6 Hz, 4H), 2.42 (t, J = 2.4 Hz, 2H), 1.48 (s, 9H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 155.5, 80.0, 79.5, 74.8, 70.5, 69.2, 58.6, 49.0, 28.5 |
| Mass Spec (ESI) | m/z: 370.22 [M+H]⁺, 392.20 [M+Na]⁺ |
Experimental Workflow and Logic
The general workflow for a single synthetic step in this guide is outlined below. This process ensures safety, reaction efficiency, and effective purification.
Caption: General experimental workflow for a synthetic step.
Applications in Drug Development
This compoundamine is a key building block in the synthesis of PROTACs. The two propargyl groups serve as handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal click chemistry reaction. This allows for the covalent attachment of an azide-modified E3 ligase ligand and an azide-modified target protein ligand. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can be further functionalized.
References
N-Boc-N-bis(PEG2-propargyl) molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of N-Boc-N-bis(PEG2-propargyl), a key reagent in the field of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
The fundamental chemical properties of N-Boc-N-bis(PEG2-propargyl) are summarized in the table below. These values are essential for experimental design, stoichiometric calculations, and analytical characterization.
| Parameter | Value |
| Molecular Formula | C19H31NO6[1][2] |
| Molecular Weight | 369.5 g/mol [1][2][3] |
| CAS Number | 2100306-86-1[1][2][4] |
Experimental Protocols
While specific experimental protocols are highly dependent on the application, a general methodology for the use of N-Boc-N-bis(PEG2-propargyl) in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction is outlined below. This procedure is fundamental to its application in synthesizing PROTACs and other bioconjugates.[4]
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Reagent Preparation:
-
Dissolve N-Boc-N-bis(PEG2-propargyl) in a suitable solvent (e.g., DMSO, DMF).
-
Dissolve the azide-containing molecule of interest in a compatible solvent.
-
Prepare a stock solution of a copper(I) catalyst, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or a pre-formed copper(I) complex.
-
Prepare a stock solution of a copper-chelating ligand, such as TBTA or THPTA, to stabilize the copper(I) catalyst and improve reaction efficiency.
-
-
Reaction Setup:
-
In a reaction vessel, combine the dissolved N-Boc-N-bis(PEG2-propargyl) and the azide-containing molecule.
-
Add the copper-chelating ligand to the reaction mixture.
-
Initiate the reaction by adding the copper(I) catalyst.
-
-
Reaction Conditions:
-
The reaction is typically carried out at room temperature.
-
The reaction time can vary from a few minutes to several hours, depending on the reactivity of the substrates.
-
The reaction progress can be monitored by analytical techniques such as TLC, LC-MS, or NMR.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture may be quenched, for example, by the addition of EDTA to chelate the copper catalyst.
-
The desired product is then purified from the reaction mixture using standard chromatographic techniques, such as flash column chromatography or preparative HPLC.
-
Molecular Structure and Connectivity
The structural arrangement of N-Boc-N-bis(PEG2-propargyl) is central to its function as a linker. The following diagram, generated using the DOT language, illustrates the logical relationship between the core functional groups of the molecule.
Caption: Logical relationship of functional groups in N-Boc-N-bis(PEG2-propargyl).
References
An In-depth Technical Guide to the Core Features of Branched PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of branched Polyethylene Glycol (PEG) linkers, detailing their core features, advantages over linear counterparts, and applications in drug development. It includes a summary of key quantitative data, detailed experimental protocols for their synthesis and characterization, and visualizations of relevant workflows.
Introduction to Branched PEG Linkers
Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] While linear PEG linkers consist of a single chain of repeating ethylene (B1197577) glycol units, branched PEG linkers feature multiple PEG arms extending from a central core.[] This unique architecture imparts several advantageous features crucial for advanced drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs).
The core benefits of employing branched PEG linkers include:
-
Increased Hydrodynamic Volume: For a given molecular weight, branched PEGs have a larger hydrodynamic radius compared to their linear counterparts. This increased size reduces renal clearance, thereby extending the in-vivo circulation half-life of the conjugated molecule.[3][4]
-
Enhanced "Stealth" Effect: The three-dimensional structure of branched PEGs provides a superior shielding effect, more effectively masking the conjugated therapeutic from the immune system and enzymatic degradation. This leads to reduced immunogenicity and enhanced stability.[4]
-
Higher Drug-to-Antibody Ratio (DAR): In the context of ADCs, branched linkers can be designed to carry multiple drug molecules, allowing for a higher payload to be attached to a single antibody.[4][5] This can enhance the potency of the ADC.[6]
-
Improved Solubility: The hydrophilic nature of the multiple PEG arms can significantly improve the solubility of hydrophobic drug molecules, which is a common challenge in ADC development.[5]
Quantitative Data Summary
The following tables summarize key quantitative data comparing the properties of molecules conjugated with linear and branched PEG linkers.
Table 1: Comparison of Hydrodynamic Radius (Rh) for PEGylated Human Serum Albumin (HSA) and Polymeric Nanocarriers
| Linker Type | PEG Molecular Weight (kDa) | Biomolecule/Nanocarrier | Hydrodynamic Radius (Rh) (nm) |
| Unmodified | - | Human Serum Albumin | 3.5 |
| Linear | 5 | Human Serum Albumin | 4.2 |
| Linear | 10 | Human Serum Albumin | 5.2 |
| Linear | 20 | Human Serum Albumin | 6.1 |
| Branched | 20 | Human Serum Albumin | 6.4 |
| Linear | 12 | Polymeric Nanocarrier | 5.42 ± 0.28 |
| Linear | 20 | Polymeric Nanocarrier | 7.36 ± 0.20 |
| Four-Arm Branched | 20 | Polymeric Nanocarrier | 6.83 ± 0.09 |
| Linear | 40 | Polymeric Nanocarrier | 9.58 ± 0.35 |
| Four-Arm Branched | 40 | Polymeric Nanocarrier | 9.25 ± 0.40 |
Data sourced from a study on PEGylated Human Serum Albumin and polymeric nanocarriers.[3] The hydrodynamic radius was determined by size exclusion chromatography.
Table 2: Impact of Linker Architecture on In Vitro Cytotoxicity of a Trastuzumab-MMAE Antibody-Drug Conjugate
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | IC50 (nM) in HER2+ BT-474 cells |
| Homogeneous DAR 2 (Linear Linker) | 2 | 0.35 |
| Homogeneous DAR 6 (Short Branched Linker with PEG4) | 6 | 0.68 |
| Homogeneous DAR 6 (Long Branched Linker with PEG8 equivalent) | 6 | 0.074 |
| Heterogeneous DAR 6 (Thiol-maleimide) | 6 | 0.071 |
Data from a study on homogeneous trastuzumab-based ADCs.[7] This data highlights that the length of the branched linker can significantly impact the cytotoxic activity.
Table 3: Pharmacokinetic Parameters of a 40 kDa Branched PEG in Various Species
| Species | Route of Administration | Clearance (CL) (mL/min/kg) | Volume of Distribution at Steady State (Vss) (L/kg) | Bioavailability (F) (%) |
| CD-1 Mice | SC | - | - | ~68 |
| Rats | IV Infusion | 0.079 | 0.19 | - |
| Rats | SC | - | - | ~20 |
| Cynomolgus Monkeys | IV Infusion | 0.037 | 0.20 | - |
| Cynomolgus Monkeys | SC | - | - | ~69 |
Data from a study on the pharmacokinetics of a 40 kDa double-branched PEG.[8]
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and application of branched PEG linkers.
Synthesis of a Y-Shaped Branched PEG-NHS Ester
This protocol describes the synthesis of a Y-shaped branched PEG linker with a central lysine (B10760008) core, followed by activation of the terminal carboxyl group as an N-hydroxysuccinimide (NHS) ester.
Materials:
-
L-lysine
-
Anhydrous ethanol (B145695)
-
Dry hydrogen chloride gas
-
Carboxymethylated monomethoxypolyethylene glycol (mPEG-COOH)
-
Triethylamine (B128534) (TEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Gel filtration chromatography column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Lysine Ethyl Ester Dihydrochloride (B599025):
-
Dissolve L-lysine in absolute ethanol.
-
Bubble dry hydrogen chloride gas through the solution with stirring until saturation.
-
Reflux the mixture until the L-lysine is completely dissolved.
-
Allow the solution to stand overnight.
-
Remove excess ethanol and HCl by rotary evaporation.
-
Crystallize the lysine ethyl ester dihydrochloride by adding anhydrous diethyl ether.
-
Filter and dry the crystals under vacuum.
-
-
Synthesis of Y-Shaped Branched PEG:
-
Dissolve carboxymethylated mPEG-COOH and lysine ethyl ester dihydrochloride in anhydrous DMF.
-
Add triethylamine (TEA) to the mixture and stir.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Precipitate the Y-shaped branched PEG by adding cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
-
Purification of Y-Shaped Branched PEG:
-
Dissolve the crude product in an appropriate aqueous buffer.
-
Purify the branched PEG using a gel filtration chromatography column (e.g., Sephadex G-25) to remove unreacted reagents and byproducts.
-
Lyophilize the collected fractions containing the purified product.
-
-
Activation as NHS Ester:
-
Dissolve the purified Y-shaped branched PEG in anhydrous DMF.
-
Add NHS and DCC to the solution.
-
Stir the reaction at room temperature for 12 hours.
-
Filter the mixture to remove the DCU precipitate.
-
Precipitate the final Y-shaped PEG-NHS ester by adding cold diethyl ether.
-
Collect the product by filtration and dry under vacuum. Store under inert gas at -20°C.
-
Characterization of Branched PEG Linkers
3.2.1. Gel Permeation Chromatography (GPC):
GPC is used to determine the molecular weight and polydispersity index (PDI) of the branched PEG.
-
System: A standard GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of columns suitable for the molecular weight range of the PEG being analyzed (e.g., polystyrene-divinylbenzene based columns).
-
Mobile Phase: A suitable solvent such as tetrahydrofuran (B95107) (THF) or an aqueous buffer (e.g., phosphate-buffered saline).
-
Flow Rate: Typically 1.0 mL/min.
-
Calibration: The system should be calibrated with linear PEG standards of known molecular weights.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR are used to confirm the structure of the branched PEG linker.
-
Spectrometer: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterium (B1214612) oxide (D₂O).
-
Analysis:
-
In ¹H NMR, the characteristic peak for the ethylene glycol repeating units appears around 3.64 ppm.[9] The integration of this peak relative to the peaks of the core molecule and terminal functional groups can be used to estimate the degree of polymerization.
-
¹³C NMR can be used to confirm the presence of the core molecule and the PEG chains.
-
3.2.3. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS):
MALDI-TOF MS is used to determine the molecular weight distribution of the branched PEG.
-
Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a commonly used matrix.[10]
-
Cationizing Agent: Sodium trifluoroacetate (B77799) (NaTFA) can be added to promote the formation of sodiated ions.[10]
-
Sample Preparation: The matrix, cationizing agent, and PEG sample are mixed in a suitable solvent (e.g., ethanol/water), spotted onto the target plate, and allowed to dry.[10]
-
Analysis: The mass spectrum will show a distribution of peaks, with each peak corresponding to a PEG molecule with a different number of ethylene glycol repeating units. The mass difference between adjacent peaks should correspond to the mass of one ethylene glycol unit (44 Da).[10]
Conjugation of a Branched PEG-NHS Ester to an Antibody
This protocol outlines the general procedure for conjugating a branched PEG-NHS ester to the lysine residues of an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Branched PEG-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Dialysis or gel filtration materials for purification
Procedure:
-
Preparation of Reagents:
-
Allow the vial of PEG-NHS ester to warm to room temperature before opening.
-
Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[11]
-
Ensure the antibody solution is at a suitable concentration (e.g., 1-10 mg/mL).[12]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the PEG-NHS ester stock solution to the antibody solution with gentle mixing. A 20-fold molar excess is a common starting point.[12]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is less than 10%.[12]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[11]
-
-
Purification of the ADC:
-
Remove unreacted PEG-NHS ester and byproducts by dialysis against PBS or by using a gel filtration column.
-
Assessment of ADC Stability in Serum
This protocol describes a method to evaluate the stability of an ADC with a branched PEG linker in serum by monitoring the drug-to-antibody ratio (DAR) over time.
Materials:
-
Purified ADC
-
Human or mouse serum
-
Incubator at 37°C
-
Protein A or Protein G magnetic beads for immunoaffinity capture
-
LC-MS system
Procedure:
-
Incubation:
-
ADC Capture:
-
Isolate the ADC from the serum aliquots using Protein A or Protein G magnetic beads.
-
-
LC-MS Analysis:
-
Data Analysis:
-
A stable ADC will show minimal change in the average DAR over the incubation period.
-
Visualizations
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts and workflows related to branched PEG linkers.
References
- 1. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 6. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. rsc.org [rsc.org]
- 10. bath.ac.uk [bath.ac.uk]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
The Propargyl Group: A Linchpin in Click Chemistry for Advanced Scientific Research and Drug Development
An In-depth Technical Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of specific functional groups is paramount to advancing molecular synthesis and bioconjugation. Among these, the propargyl group—a simple yet potent terminal alkyne—has emerged as a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1] This guide provides a comprehensive overview of the pivotal role of the propargyl group in one of the most powerful click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Propargyl Group: An Ideal Handle for Click Chemistry
The propargyl group, with its terminal carbon-carbon triple bond (alkyne), is a highly versatile functional moiety.[2][3] Its utility in click chemistry stems from several key characteristics:
-
Reactivity: The terminal alkyne of the propargyl group readily participates in the CuAAC reaction.[1][4]
-
Stability: Propargyl groups are stable under a wide range of chemical conditions, allowing for their incorporation into complex molecules without interfering with other functional groups.
-
Bioorthogonality: Both alkynes and their azide (B81097) reaction partners are virtually absent in biological systems, ensuring that the click reaction proceeds with high specificity in complex biological environments.[5][6]
-
Versatility in Synthesis: Propargyl groups can be introduced into a variety of molecules, including proteins, nucleic acids, and small-molecule drugs, through various synthetic methods.[2][7][8]
The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne (such as a propargyl group) and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole.[1][4][9] The reaction is significantly accelerated by a copper(I) catalyst.[1][4] While the thermal Huisgen 1,3-dipolar cycloaddition requires high temperatures and often produces a mixture of regioisomers, the copper-catalyzed version proceeds readily at room temperature and is highly specific for the 1,4-isomer.[1]
The catalytic cycle of the CuAAC reaction is generally understood to proceed through the following key steps:
-
Formation of Copper(I) Acetylide: The copper(I) catalyst reacts with the terminal alkyne of the propargyl group to form a copper acetylide intermediate.[9][10] This step is crucial for activating the alkyne.
-
Coordination of the Azide: The azide then coordinates to the copper acetylide complex.
-
Cycloaddition: A [3+2] cycloaddition reaction occurs between the coordinated azide and the activated alkyne, leading to the formation of a six-membered copper-containing intermediate.
-
Protonolysis and Catalyst Regeneration: The intermediate undergoes protonolysis to release the triazole product and regenerate the copper(I) catalyst, which can then enter another catalytic cycle.
Applications in Research and Drug Development
The versatility and robustness of the CuAAC reaction involving propargyl groups have led to its widespread adoption in various scientific disciplines, particularly in drug development and chemical biology.
Bioconjugation
Bioconjugation, the process of linking molecules to biomolecules such as proteins and nucleic acids, is a critical tool for understanding and manipulating biological systems.[11] The bioorthogonality of the click reaction makes it ideal for this purpose.[5] Propargyl groups can be incorporated into biomolecules either through genetic encoding of unnatural amino acids or by post-translational modification.[11] These propargylated biomolecules can then be selectively labeled with azide-functionalized probes for a variety of applications, including:
-
Fluorescent Labeling: For imaging and tracking biomolecules in living cells.
-
Affinity Tagging: For the purification and identification of proteins and their binding partners.
-
Drug Delivery: For attaching therapeutic agents to targeting moieties like antibodies.
Drug Discovery and Development
The propargyl group is a valuable moiety in drug discovery.[12] Its presence in a molecule can serve two primary purposes:
-
As a Pharmacophore: The propargyl group itself can be a key structural feature for binding to a biological target.[13]
-
As a Handle for Modification: A propargyl group can be introduced into a drug candidate to allow for its subsequent modification via click chemistry.[14] This is particularly useful for creating libraries of compounds for structure-activity relationship (SAR) studies or for developing prodrugs that can be activated at a specific site.[14][15]
Quantitative Data Summary
The efficiency of the CuAAC reaction can be influenced by various factors, including the nature of the reactants, the copper source, the ligand, and the solvent. Below are tables summarizing typical quantitative data for CuAAC reactions involving propargyl groups.
Table 1: Comparison of Reaction Rates for Different Alkynes in CuAAC
| Alkyne Type | Relative Reactivity | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| Propargyl Ether/Alcohol | Good | ~0.1 - 1 | Commonly used, stable, and synthetically accessible. |
| Propiolamide | Higher | ~1 - 10 | Electron-withdrawing group activates the alkyne.[16] |
| Terminal Aryl Alkyne | Lower | ~0.01 - 0.1 | Steric hindrance can reduce reactivity. |
| Strain-Promoted Alkyne (e.g., cyclooctyne) | Very High | Up to ~1 | Used in copper-free click chemistry (SPAAC).[17] |
Table 2: Typical Yields for CuAAC Reactions in Bioconjugation
| Biomolecule | Labeling Efficiency/Yield | Reference |
| Protein | > 89% | [11] |
| Oligonucleotide | > 90% | [7][18] |
| Virus-Like Particle | High | [19] |
Experimental Protocols
Below are generalized protocols for performing a CuAAC reaction for bioconjugation and for the synthesis of a small molecule.
Protocol for CuAAC on a Biomolecule (e.g., Protein)
Materials:
-
Propargylated protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Azide-functionalized probe (e.g., fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., 50 mM THPTA in water)
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)
Procedure:
-
To the solution of the propargylated protein, add the azide-functionalized probe.
-
In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ stock solution with the ligand stock solution.
-
Add the copper-ligand complex to the protein-azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours.
-
The reaction can be monitored by a suitable analytical technique (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry).
-
Purify the labeled protein using a suitable method (e.g., size-exclusion chromatography) to remove excess reagents.
Protocol for Small Molecule Synthesis via CuAAC
Materials:
-
Propargyl-containing starting material
-
Azide-containing starting material
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-butanol and water)
Procedure:
-
Dissolve the propargyl-containing compound and the azide in the chosen solvent system.
-
Add a catalytic amount of CuSO₄·5H₂O (e.g., 1-5 mol%).
-
Add a slight excess of sodium ascorbate (e.g., 10-20 mol%) to reduce Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired triazole.
Conclusion
The propargyl group, through its participation in the highly efficient and versatile Copper(I)-Catalyzed Azide-Alkyne Cycloaddition, has become an indispensable tool in modern chemical and biological sciences. Its ease of introduction, stability, and predictable reactivity have solidified its role as a key "handle" for the precise construction of complex molecular architectures, from novel drug candidates to intricately labeled biomolecules. For researchers and professionals in drug development, a thorough understanding of the principles and practical applications of propargyl-based click chemistry is essential for innovation and advancement in their respective fields.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 7. Propargyl NHS Modified Oligo Synthesis [biosyn.com]
- 8. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 18. furthlab.xyz [furthlab.xyz]
- 19. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its reliability and versatility in temporarily masking the reactivity of primary and secondary amines. Its widespread application in peptide synthesis, complex molecule construction, and the development of active pharmaceutical ingredients (APIs) underscores its significance. This technical guide provides a comprehensive overview of the Boc group, from its fundamental chemistry to practical experimental protocols and strategic considerations in complex synthetic routes.
The Chemistry of the Boc Protecting Group
The Boc group, chemically a tert-butyl carbamate, is introduced to an amine to decrease its nucleophilicity and basicity.[1][2] This protection is robust enough to withstand a variety of reaction conditions, including exposure to many nucleophiles and bases.[3] The key to its utility lies in its acid lability; the Boc group can be readily removed under mild acidic conditions, often leaving other acid-sensitive functionalities intact.[4] This orthogonality to other common protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group, makes it an invaluable tool in multi-step synthesis.[5][6]
Mechanism of Boc Protection
The most common method for the introduction of the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O.[7] This is often facilitated by a base, such as triethylamine (B128534) (TEA) or sodium hydroxide, which deprotonates the amine, increasing its nucleophilicity, and neutralizes the resulting protonated carbamate.[7][8] However, the reaction can also proceed without a base.[7][9] The intermediate then collapses, eliminating a molecule of tert-butyl carbonate, which subsequently decomposes to the stable and volatile byproducts carbon dioxide and tert-butanol.[1][7]
Mechanism of Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions.[10] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][10] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][11] The carbamic acid readily undergoes decarboxylation to yield the free amine (as its ammonium (B1175870) salt) and carbon dioxide.[1][10] The generated tert-butyl cation can be trapped by scavengers to prevent unwanted side reactions.[12]
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. fiveable.me [fiveable.me]
- 5. total-synthesis.com [total-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for N-Boc-N-bis(PEG2-propargyl) Amine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N-bis(PEG2-propargyl) amine is a versatile, bifunctional linker molecule widely employed in bioconjugation, drug discovery, and materials science. Its structure incorporates two terminal alkyne groups, making it an ideal scaffold for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The presence of a Boc-protected amine allows for subsequent functionalization after the click reaction, enabling the synthesis of complex architectures such as Proteolysis Targeting Chimeras (PROTACs). The polyethylene (B3416737) glycol (PEG) chains enhance the solubility and biocompatibility of the resulting conjugates.[1][2][3]
This document provides detailed protocols for the use of N-Boc-N-bis(PEG2-propargyl) amine in CuAAC reactions and the subsequent deprotection of the Boc group. It also outlines its application in the synthesis of PROTACs.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes a general procedure for the reaction of N-Boc-N-bis(PEG2-propargyl) amine with an azide-containing molecule, using benzyl (B1604629) azide (B81097) as a representative example.
Reaction Scheme:
Materials
-
N-Boc-N-bis(PEG2-propargyl) amine
-
Benzyl azide
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Deionized water
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-N-bis(PEG2-propargyl) amine (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
Add benzyl azide (2.2 eq) to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.
-
Reaction Execution: While stirring the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Purge the reaction mixture with nitrogen or argon for 10-15 minutes.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-Boc-protected bis(triazole) product.
Quantitative Data
The following table summarizes representative quantitative data for the CuAAC reaction.
| Parameter | Value |
| Reactants | |
| N-Boc-N-bis(PEG2-propargyl) amine | 1.0 eq |
| Benzyl azide | 2.2 eq |
| Catalyst | |
| CuSO₄·5H₂O | 0.1 eq |
| Sodium Ascorbate | 0.5 eq |
| Reaction Conditions | |
| Solvent | t-BuOH/H₂O (1:1) |
| Temperature | Room Temperature |
| Reaction Time | 18 hours |
| Results | |
| Yield | 85-95% |
| Purity (by LC-MS) | >98% |
Boc Deprotection Protocol
This protocol outlines the removal of the Boc protecting group from the bis(triazole) product to yield the free amine, which can then be used for further conjugation.
Reaction Scheme:
Materials
-
N-Boc-protected bis(triazole) product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Experimental Protocol
-
Reaction Setup: Dissolve the N-Boc-protected bis(triazole) product (1.0 eq) in anhydrous DCM in a round-bottom flask.[4]
-
Cool the solution to 0°C in an ice bath.[4]
-
Reaction Execution: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[4]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[4]
-
Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine. The product can be used in the next step without further purification or can be purified by chromatography if necessary.
Quantitative Data
The following table summarizes representative quantitative data for the Boc deprotection reaction.
| Parameter | Value |
| Reactant | |
| N-Boc-protected bis(triazole) | 1.0 eq |
| Reagent | |
| Trifluoroacetic Acid (TFA) | 20% in DCM |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 1.5 hours |
| Results | |
| Yield | >95% |
| Purity (by LC-MS) | >95% |
Application in PROTAC Synthesis
N-Boc-N-bis(PEG2-propargyl) amine is an excellent linker for the modular synthesis of PROTACs. The two alkyne functionalities allow for the attachment of two different azide-modified molecules, such as a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The protected amine can be deprotected and subsequently conjugated to another molecule if a three-arm linker is desired.
PROTAC Synthesis Workflow
The general workflow for synthesizing a PROTAC using this linker involves a sequential click chemistry approach.
Caption: Workflow for PROTAC synthesis using N-Boc-N-bis(PEG2-propargyl) amine.
Logical Relationship of PROTAC Action
The synthesized PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: Mechanism of PROTAC-mediated protein degradation.
Conclusion
N-Boc-N-bis(PEG2-propargyl) amine is a valuable tool for researchers in drug discovery and chemical biology. Its bifunctional nature, combined with the benefits of PEGylation, allows for the efficient construction of complex molecules through click chemistry. The protocols provided herein offer a reliable foundation for the application of this versatile linker in various research endeavors.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-Boc-N-bis(PEG2-propargyl) Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and selective method for the formation of stable 1,2,3-triazole linkages. This bioorthogonal reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in bioconjugation, drug discovery, and materials science.[1]
This document provides detailed application notes and protocols for the use of N-Boc-N-bis(PEG2-propargyl) amine, a versatile bifunctional linker, in CuAAC reactions. This linker features two terminal alkyne groups for click chemistry and a Boc-protected amine, which can be deprotected to allow for further conjugation, making it an ideal building block for creating complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[2][3] The PEG2 spacers in the linker enhance solubility and provide flexibility to the resulting conjugate.
Data Presentation
The efficiency of the CuAAC reaction with propargyl-functionalized linkers is consistently high, often achieving quantitative or near-quantitative yields under optimized conditions. While specific yield data for N-Boc-N-bis(PEG2-propargyl) amine is not extensively published in comparative tables, the following data for analogous CuAAC reactions provide a strong indication of expected outcomes.
Table 1: Representative Yields for CuAAC Reactions
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Propargyl Amine | Azido-functionalized Nanofibrillated Cellulose | CuSO₄·5H₂O / Ascorbic Acid | Water | Not Specified | Quantitative | [4] |
| Phenylacetylene | Benzyl Azide | CuI | Neat | 0.5 | >99 | Not Specified |
| Propargyl Alcohol | Azido-coumarin | CuSO₄ / THPTA / Sodium Ascorbate (B8700270) | Buffer | 1 | Quantitative | [5] |
| Alkyne-functionalized Peptide | Azide-functionalized Peptide | CuSO₄ / Sodium Ascorbate | DMF | 1 | Quantitative | [1] |
Note: The yields are highly dependent on the specific substrates, catalyst, ligand, solvent, and temperature. Optimization is often necessary to achieve the best results.
Experimental Protocols
The following protocols provide a general framework for the utilization of N-Boc-N-bis(PEG2-propargyl) amine in a typical workflow for the synthesis of a PROTAC, which involves Boc deprotection followed by CuAAC.
Protocol 1: Boc Deprotection of N-Boc-N-bis(PEG2-propargyl) Amine
This step is necessary to reveal the primary amine for conjugation with a suitable molecule, such as an E3 ligase ligand.
Materials:
-
N-Boc-N-bis(PEG2-propargyl) amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-N-bis(PEG2-propargyl) amine (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Neutralize the residue by adding saturated aqueous NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the deprotected N,N-bis(PEG2-propargyl) amine.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the deprotected bis-alkyne linker to an azide-functionalized molecule (e.g., a ligand for a protein of interest).
Materials:
-
Deprotected N,N-bis(PEG2-propargyl) amine (from Protocol 1)
-
Azide-functionalized molecule (e.g., POI-azide) (2.0-2.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 eq)
-
Sodium ascorbate (0.5-1.0 eq)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional ligand, 0.1-0.2 eq)
-
Solvent: e.g., a mixture of t-BuOH/H₂O (1:1), DMF, or DMSO
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source for inert atmosphere (recommended)
Procedure:
-
To a reaction vessel, add the deprotected N,N-bis(PEG2-propargyl) amine (1.0 eq) and the azide-functionalized molecule (2.0-2.2 eq).
-
Add the chosen solvent and stir to dissolve the reactants.
-
For sensitive substrates, degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
If using a ligand, add the TBTA or THPTA to the reaction mixture.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.
-
In another vial, prepare a stock solution of CuSO₄·5H₂O in water.
-
Initiate the reaction by adding the CuSO₄·5H₂O solution to the stirring reaction mixture, followed by the freshly prepared sodium ascorbate solution.
-
Stir the reaction at room temperature. The reaction is typically complete within 1 to 12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, the reaction can be quenched by exposure to air or by adding a chelating agent like EDTA.
-
The crude product can be purified by an appropriate method, such as flash column chromatography or preparative HPLC.
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity. The formation of the triazole ring is typically indicated by a characteristic singlet in the ¹H NMR spectrum between δ 7.5 and 8.5 ppm.
Mandatory Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of a PROTAC using N-Boc-N-bis(PEG2-propargyl) amine, where an E3 ligase ligand is first coupled to the deprotected amine, followed by the CuAAC reaction with an azide-functionalized protein of interest (POI) ligand.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Boc-N-bis(PEG2-propargyl) Amine in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of N-Boc-N-bis(PEG2-propargyl) amine as a versatile bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed protocols for the multi-step synthesis of a representative PROTAC, including Boc deprotection, copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and final purification. Furthermore, it presents expected quantitative data based on structurally similar PROTACs and visualizes the underlying biological and experimental workflows.
Introduction to N-Boc-N-bis(PEG2-propargyl) Amine in PROTAC Design
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A typical PROTAC consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The linker is a critical component that influences the PROTAC's efficacy, solubility, and pharmacokinetic properties.[3]
N-Boc-N-bis(PEG2-propargyl) amine is a valuable building block for PROTAC synthesis due to its unique structural features:
-
Bifunctional Alkyne Groups: The two terminal propargyl groups serve as handles for click chemistry, specifically the highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC).[4][5] This allows for the straightforward and modular assembly of PROTACs.[6]
-
Orthogonal Boc-Protected Amine: The tert-butyloxycarbonyl (Boc)-protected amine provides a stable, orthogonal reactive site. Following deprotection under acidic conditions, the resulting primary amine can be readily conjugated to a second molecule, typically an E3 ligase ligand or a POI ligand, through amide bond formation or other amine-reactive chemistries.
-
PEG Spacer: The polyethylene (B3416737) glycol (PEG) spacers enhance the hydrophilicity and solubility of the resulting PROTAC, which can improve cell permeability and overall drug-like properties.[3] The defined length of the PEG chains also allows for precise control over the distance between the two ligands of the PROTAC.
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Experimental Protocols
This section provides a representative multi-step protocol for the synthesis of a BRD4-targeting PROTAC using N-Boc-N-bis(PEG2-propargyl) amine. This protocol is intended as a guide and may require optimization for different target ligands and E3 ligase ligands.
Overall Synthetic Workflow
The synthesis of the final PROTAC is a three-stage process:
-
Synthesis of the E3 Ligase Ligand-Linker Intermediate: This involves the deprotection of the Boc group on N-Boc-N-bis(PEG2-propargyl) amine, followed by an amide coupling reaction with an appropriate E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative).
-
Synthesis of the Azide-Functionalized POI Ligand: A suitable POI ligand (e.g., JQ1) is functionalized with an azide (B81097) group to enable click chemistry.
-
Final PROTAC Assembly via Click Chemistry: The E3 ligase ligand-linker intermediate is conjugated to the azide-functionalized POI ligand using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Protocol 1: Boc Deprotection of N-Boc-N-bis(PEG2-propargyl) amine
Materials:
-
N-Boc-N-bis(PEG2-propargyl) amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Dissolve N-Boc-N-bis(PEG2-propargyl) amine (1.0 eq) in anhydrous DCM (10 mL per 100 mg of starting material).
-
To the stirred solution, add TFA (5-10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine, which can be used in the next step without further purification.
| Parameter | Value |
| Reaction Time | 1-2 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >95% |
| Monitoring | TLC, LC-MS |
Protocol 2: Amide Coupling of Deprotected Linker and E3 Ligase Ligand
Materials:
-
Deprotected N-bis(PEG2-propargyl) amine (from Protocol 1)
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-C2-COOH) (1.0 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the deprotected linker (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligase ligand-linker intermediate.
| Parameter | Value |
| Reaction Time | 4-12 hours |
| Temperature | Room Temperature |
| Typical Yield | 60-80% |
| Purification | Flash Column Chromatography |
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
E3 ligase ligand-linker intermediate (from Protocol 2) (1.0 eq)
-
Azide-functionalized POI ligand (e.g., JQ1-azide) (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
tert-Butanol (B103910)/Water (1:1) solvent mixture
-
Preparative reverse-phase HPLC system
Procedure:
-
Dissolve the E3 ligase ligand-linker intermediate (1.0 eq) and the azide-functionalized POI ligand (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 eq) in water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC by preparative reverse-phase HPLC.
| Parameter | Value |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Typical Yield | 50-70% |
| Purification | Preparative HPLC |
Quantitative Data Summary
The following table summarizes representative data for BRD4-targeting PROTACs synthesized with PEG-based linkers of similar length to that provided by N-Boc-N-bis(PEG2-propargyl) amine. This data is intended to provide an expected range of performance.
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| ARV-771 | PEG-based | < 1 | > 90 | 22Rv1 (prostate cancer) | [7] |
| dBET1 | PEG-based | ~5 | > 95 | MV4;11 (AML) | [8] |
| MZ1 | PEG-based | ~25 | > 80 | HeLa (cervical cancer) | [8] |
| PROTAC 1 | PEG-based | ~100 | > 90 | AML cells | [8] |
DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation.
Biological Evaluation Workflow
The efficacy of the newly synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. A typical workflow for this evaluation is as follows:
Conclusion
N-Boc-N-bis(PEG2-propargyl) amine is a highly adaptable and efficient linker for the synthesis of PROTACs. Its bifunctional nature, combining a protected amine for sequential conjugation and dual alkyne groups for click chemistry, allows for a modular and streamlined approach to PROTAC development. The inclusion of PEG spacers is advantageous for improving the physicochemical properties of the final compound. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize novel PROTACs for targeted protein degradation.
References
- 1. scispace.com [scispace.com]
- 2. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Boc-N-bis(PEG2-propargyl) as a Linker for Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent, enabling targeted delivery of chemotherapy to cancer cells. The linker molecule connecting the antibody and the drug payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and experimental protocols for the use of N-Boc-N-bis(PEG2-propargyl), a bifunctional, PEGylated linker, in the development of ADCs.
The N-Boc-N-bis(PEG2-propargyl) linker offers several advantages for ADC construction. The polyethylene (B3416737) glycol (PEG) spacers enhance the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life.[1][2][3] The two terminal propargyl groups enable the attachment of two drug molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), versatile and efficient "click chemistry" reactions.[4][][6] This bifunctionality allows for the potential of a higher drug-to-antibody ratio (DAR) in a controlled manner. The Boc-protected amine provides a stable handle that can be deprotected to introduce further functionality if desired.[2][7]
Data Presentation
Table 1: Physicochemical Properties of N-Boc-N-bis(PEG2-propargyl)
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₁NO₆ | [8] |
| Molecular Weight | 369.45 g/mol | [8] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, DCM | N/A |
| Reactive Groups | 2 x Propargyl (for click chemistry) | [9][10] |
| Protective Group | tert-Butyloxycarbonyl (Boc) on a primary amine | [8] |
Table 2: Comparative In Vitro Stability of ADCs with Different Linker Types (Illustrative)
This table provides a comparative overview of the stability of ADCs with different linker types. The data for the N-Boc-N-bis(PEG2-propargyl) linker is hypothetical and for illustrative purposes, based on the known properties of PEGylated and non-cleavable linkers.
| Linker Type | ADC Example | Matrix | Time (days) | % Intact ADC Remaining | Reference |
| Hydrazone (Acid-labile) | Generic ADC | Human Plasma (pH 7.4) | 7 | ~60% | [11] |
| Valine-Citrulline (Enzyme-cleavable) | Generic ADC | Human Plasma | 7 | >90% | [11] |
| Thioether (Non-cleavable) | Trastuzumab emtansine | Human Plasma | 7 | >95% | [12][13] |
| N-Boc-N-bis(PEG2-propargyl) (Non-cleavable, PEGylated) | Hypothetical ADC | Human Plasma | 7 | >95% (Expected) | [1][11] |
Table 3: In Vitro Cytotoxicity of a Hypothetical ADC Utilizing the N-Boc-N-bis(PEG2-propargyl) Linker
This table illustrates the expected cytotoxicity of an ADC constructed with the N-Boc-N-bis(PEG2-propargyl) linker against antigen-positive and antigen-negative cell lines.
| Cell Line | Antigen Expression | ADC Treatment IC₅₀ (nM) | Free Drug IC₅₀ (nM) | Reference |
| BT-474 | High HER2 | 0.5 | 0.01 | [14] |
| SK-BR-3 | High HER2 | 0.8 | 0.01 | [14] |
| MCF-7 | Low HER2 | >100 | 0.01 | [14] |
| MDA-MB-231 | Negative HER2 | >100 | 0.01 | [14] |
Experimental Protocols
Protocol 1: Deprotection of N-Boc-N-bis(PEG2-propargyl) Amine
This protocol describes the removal of the Boc protecting group to yield the free amine, which can then be conjugated to an antibody.
Materials:
-
N-Boc-N-bis(PEG2-propargyl) amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
Procedure:
-
Dissolve N-Boc-N-bis(PEG2-propargyl) amine in anhydrous DCM (e.g., 10 mL per 1 g of linker).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA dropwise (e.g., 5-10 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the deprotected linker.
Protocol 2: Conjugation of the Deprotected Linker to an Antibody
This protocol outlines the conjugation of the deprotected bis(PEG2-propargyl) amine linker to an antibody via amide bond formation using an NHS ester intermediate.
Materials:
-
Deprotected N,N-bis(PEG2-propargyl) amine
-
N,N'-Disuccinimidyl carbonate (DSC) or similar NHS ester activation reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4
-
Amicon Ultra centrifugal filter units (or similar for buffer exchange)
-
Reaction buffer: Sodium borate (B1201080) buffer (50 mM, pH 8.5)
Procedure:
-
Activation of the Linker:
-
Dissolve the deprotected linker in anhydrous DMF.
-
Add DSC (1.2 equivalents) and TEA (2.0 equivalents).
-
Stir the reaction at room temperature for 4-6 hours to form the NHS ester of the linker.
-
-
Antibody Preparation:
-
Exchange the antibody buffer to the reaction buffer (50 mM sodium borate, pH 8.5) using a centrifugal filter unit.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Conjugation:
-
Add the activated linker-NHS ester solution in DMF to the antibody solution. A molar excess of 5-10 fold of the linker over the antibody is a good starting point. The final concentration of DMF should be kept below 10% (v/v).
-
Gently mix the reaction and incubate at 4°C for 12-16 hours.
-
-
Purification:
-
Remove the excess linker and byproducts by buffer exchange into PBS (pH 7.4) using a centrifugal filter unit. Repeat the buffer exchange at least three times.
-
Alternatively, size-exclusion chromatography (SEC) can be used for purification.
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Drug Payload Attachment
This protocol describes the conjugation of an azide-modified cytotoxic drug to the alkyne-functionalized antibody.
Materials:
-
Alkyne-functionalized antibody (from Protocol 2)
-
Azide-modified cytotoxic drug (e.g., Azido-MMAE)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
PBS, pH 7.4
-
Amicon Ultra centrifugal filter units
Procedure:
-
In a reaction tube, combine the alkyne-functionalized antibody with the azide-modified drug. A molar excess of the drug (e.g., 10-20 fold over the number of alkyne groups) is recommended.
-
Prepare the copper catalyst premix by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the catalyst premix to the antibody-drug mixture. A final copper concentration of 0.5-1 mM is typically used.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the resulting ADC by buffer exchange into PBS using a centrifugal filter unit to remove excess drug, catalyst, and other reagents.
Protocol 4: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR)
The DAR can be determined using Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][][17]
-
HIC-HPLC: This method separates ADC species based on the hydrophobicity conferred by the drug-linker. The peak areas of the different drug-loaded species are used to calculate the average DAR.
-
LC-MS: This technique provides the exact mass of the intact ADC and its subunits (light and heavy chains), allowing for precise determination of the number of conjugated drug molecules.
B. In Vitro Stability Assay
-
Incubate the ADC in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 3, 7 days).
-
Analyze the samples by LC-MS or HIC-HPLC to determine the amount of intact ADC and quantify the release of the drug payload over time.[11]
C. In Vitro Cytotoxicity Assay
-
Seed antigen-positive and antigen-negative cancer cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, the free drug, and a non-targeting control ADC.
-
Incubate for 72-96 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC₅₀ values to determine the potency and specificity of the ADC.[9][18][19]
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Structure of an ADC with the N-Boc-N-bis(PEG2-propargyl) linker.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Boc-N-bis(PEG2-propargyl), 2100306-86-1 | BroadPharm [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 6. bioclone.net [bioclone.net]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 13. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 17. benchchem.com [benchchem.com]
- 18. biocompare.com [biocompare.com]
- 19. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
Application Note: Protocol for Acidic Boc Deprotection of N-Boc-N-bis(PEG2-propargyl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, valued for its stability in various reaction conditions and its facile removal under acidic conditions.[1] This application note provides a detailed protocol for the deprotection of N-Boc-N-bis(PEG2-propargyl), a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[2][3] The presence of PEG (polyethylene glycol) chains enhances solubility and pharmacokinetic properties, while the propargyl groups allow for subsequent modification via click chemistry.[3][4][5] Efficient and clean removal of the Boc group is a critical step to unmask the secondary amine for further functionalization. This protocol outlines two standard acidic deprotection methods using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).
Reaction Mechanism
The acidic deprotection of a Boc-protected amine proceeds via a carbamate (B1207046) hydrolysis mechanism. The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, such as TFA or HCl. This is followed by the fragmentation of the protonated intermediate to yield the free amine, carbon dioxide, and a stable tert-butyl cation.[1] The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can be eliminated as isobutylene.
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Quantitative Data Summary
The following tables summarize typical reaction conditions for the acidic deprotection of Boc-protected amines, which can be applied to N-Boc-N-bis(PEG2-propargyl). The efficiency of the deprotection can vary based on the specific substrate and reaction conditions.[6]
Table 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
| Parameter | Condition | Typical Range | Notes | Reference(s) |
| Reagent | Trifluoroacetic Acid (TFA) | 20-50% (v/v) in DCM | Higher concentrations can lead to faster reactions but may also increase side reactions. | [1][6] |
| Solvent | Dichloromethane (DCM) | - | Ensure the substrate is fully dissolved. | [1] |
| Temperature | 0 °C to Room Temperature | - | Initial cooling to 0°C is recommended to control the initial exotherm. | [1][6] |
| Reaction Time | 1 - 4 hours | - | Monitor by TLC or LC-MS for completion. | [7] |
| Typical Yield | >90% | - | Yields are substrate-dependent and may require optimization. | [8] |
Table 2: Hydrochloric Acid (HCl) Mediated Deprotection
| Parameter | Condition | Typical Range | Notes | Reference(s) |
| Reagent | 4M HCl in 1,4-Dioxane (B91453) | - | A commercially available solution is often used. | [9][10][11] |
| Solvent | 1,4-Dioxane or Methanol | - | Co-solvents may be needed for substrate solubility. | [11] |
| Temperature | Room Temperature | - | The reaction is typically performed at ambient temperature. | [9][10] |
| Reaction Time | 0.5 - 4 hours | - | Reaction times are generally fast. | [9][11] |
| Typical Yield | >95% | - | Often provides high yields with clean conversion. | [12] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard method for Boc deprotection and is generally effective for a wide range of substrates.[1]
Materials:
-
N-Boc-N-bis(PEG2-propargyl)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve N-Boc-N-bis(PEG2-propargyl) in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[6]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[6]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).[1]
-
For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another common and efficient way to remove the Boc group, often resulting in the precipitation of the hydrochloride salt of the amine.[1]
Materials:
-
N-Boc-N-bis(PEG2-propargyl)
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane or other suitable solvent (e.g., methanol)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve N-Boc-N-bis(PEG2-propargyl) in a minimal amount of a suitable solvent like 1,4-dioxane or suspend it directly in the HCl solution.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[7]
-
Monitor the reaction by TLC or LC-MS.[1]
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.
-
If the product does not precipitate, the solvent can be removed under reduced pressure to yield the hydrochloride salt.
Experimental Workflow
The following diagram illustrates the general workflow for the acidic deprotection of N-Boc-N-bis(PEG2-propargyl).
Caption: General Experimental Workflow for Boc Deprotection.
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference(s) |
| Incomplete Reaction | Insufficient acid strength or concentration. | Increase the concentration of the acid (e.g., from 20% to 50% TFA). | [1] |
| Inadequate reaction time or temperature. | Extend the reaction time and monitor closely. Gentle heating may be considered, but with caution. | [1] | |
| Steric hindrance from PEG chains. | Use a stronger acid system like 4M HCl in dioxane. | [1] | |
| Side Product Formation | Alkylation by the tert-butyl cation. | Add a scavenger such as triisopropylsilane (B1312306) (TIS) to the reaction mixture. | [1][6] |
| Difficulty in Product Isolation | Product is highly polar or water-soluble. | If the product is the HCl salt, precipitation with a non-polar solvent like diethyl ether can be attempted. | [1] |
| Emulsion formation during aqueous workup. | Add more brine or filter the mixture through celite. |
Conclusion
The acidic deprotection of N-Boc-N-bis(PEG2-propargyl) is a straightforward and high-yielding reaction that can be reliably achieved using either TFA in DCM or HCl in dioxane. The choice of reagent and conditions may be optimized based on the specific requirements of the subsequent synthetic steps and the presence of other acid-sensitive functional groups. Careful monitoring of the reaction and appropriate work-up procedures are key to obtaining the desired deprotected amine in high purity.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. N-Boc-N-bis(PEG2-propargyl), 2100306-86-1 | BroadPharm [broadpharm.com]
- 4. t-Boc-N-Amido-PEG2-propargyl, 869310-84-9 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for the Stepwise Functionalization of N-Boc-N-bis(PEG2-propargyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N-bis(PEG2-propargyl)amine is a versatile heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a Boc-protected amine and two terminal propargyl groups, allows for a controlled, stepwise functionalization. The propargyl groups are amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific conjugation to azide-bearing molecules. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a variety of moieties such as proteins, peptides, or small molecule drugs.
These application notes provide detailed protocols for the stepwise functionalization of this compoundamine, including deprotection of the Boc group and subsequent click chemistry reactions. The information herein is intended to guide researchers in the successful application of this linker for the synthesis of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Physicochemical Properties
A summary of the key physicochemical properties of this compoundamine is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₃₁NO₆ |
| Molecular Weight | 369.45 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in most organic solvents (DCM, DMF, DMSO, Ethyl Acetate) |
| Storage | Store at -20°C for long-term stability |
Experimental Protocols
Protocol 1: Boc Deprotection of this compoundamine
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free primary amine.
Materials:
| Reagent | Grade | Supplier |
| This compoundamine | ≥95% | Various |
| Dichloromethane (B109758) (DCM) | Anhydrous | Various |
| Trifluoroacetic acid (TFA) | Reagent grade | Various |
| Saturated sodium bicarbonate solution | In-house preparation | |
| Anhydrous sodium sulfate (B86663) | Various |
Procedure:
-
Dissolve this compoundamine (1.0 eq) in anhydrous dichloromethane (DCM) to a final concentration of 0.1 M.
-
To the stirred solution, add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product, N,N-bis(PEG2-propargyl)amine.
Expected Outcome:
| Parameter | Expected Value |
| Yield | >95% |
| Purity (by LC-MS) | >95% |
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol details the conjugation of the deprotected N,N-bis(PEG2-propargyl)amine with an azide-containing molecule.
Materials:
| Reagent | Grade | Supplier |
| N,N-bis(PEG2-propargyl)amine | As prepared in Protocol 1 | - |
| Azide-containing molecule (e.g., Azido-PEG4-Biotin) | ≥95% | Various |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | Reagent grade | Various |
| Sodium ascorbate (B8700270) | Reagent grade | Various |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | ≥95% | Various |
| Dimethylformamide (DMF) or a mixture of t-butanol and water | Anhydrous | Various |
Procedure:
-
Dissolve N,N-bis(PEG2-propargyl)amine (1.0 eq) and the azide-containing molecule (2.2 eq) in DMF (or a 3:1 mixture of t-butanol:water) to a final concentration of 10-20 mM.
-
In a separate vial, prepare a fresh solution of the copper catalyst by mixing copper(II) sulfate (0.2 eq) and THPTA (1.0 eq) in water.
-
Add the copper catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate (2.0 eq) in water.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by preparative HPLC or silica (B1680970) gel chromatography.
Representative Reaction Parameters:
| Parameter | Condition |
| Stoichiometry (Amine:Azide:CuSO₄:Ascorbate:THPTA) | 1 : 2.2 : 0.2 : 2.0 : 1.0 |
| Concentration | 10-20 mM |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
Expected Outcome:
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity (by HPLC) | >95% |
Visualizations
Experimental Workflow
Caption: Workflow for the stepwise functionalization of this compoundamine.
Application in PROTAC Synthesis
Caption: Logical relationship in the synthesis of a Y-shaped PROTAC.
Application Notes and Protocols for Creating Multivalent Conjugates with N-Boc-N-bis(PEG2-propargyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and characterization of multivalent conjugates using the bifunctional linker, N-Boc-N-bis(PEG2-propargyl)amine. This linker serves as a scaffold for the attachment of two molecules of interest through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." Subsequent deprotection of the N-Boc group reveals a primary amine, allowing for further functionalization or conjugation to other molecules or surfaces. This methodology is particularly relevant for the development of multivalent drugs, targeted imaging agents, and novel biomaterials. As a model application, we describe the synthesis of a divalent cyclic RGD peptide conjugate for targeted drug delivery applications.
Introduction
Multivalency is a powerful strategy in drug development and molecular biology, often leading to significantly enhanced binding affinity and avidity to cellular receptors. The spatial arrangement of multiple ligands allows for simultaneous interaction with multiple binding sites on a target, resulting in a synergistic increase in potency. This compoundamine is a versatile chemical tool designed to facilitate the creation of such multivalent constructs. Its two terminal alkyne groups provide anchor points for the attachment of azide-modified molecules via the highly efficient and bio-orthogonal CuAAC reaction. The PEG2 (polyethylene glycol) spacers enhance water solubility and provide flexibility to the resulting conjugate. The Boc-protected amine offers a latent functional group for subsequent modifications.[][2][3][4][5]
This application note will guide the user through the deprotection of the Boc group, the copper-catalyzed click reaction to attach two azide-containing molecules, and the subsequent purification and characterization of the final divalent conjugate. We will use the synthesis of a divalent cyclic RGD (Arg-Gly-Asp) peptide conjugate as a practical example. Cyclic RGD peptides are known to target αvβ3 integrins, which are overexpressed on various tumor cells, making them valuable for targeted cancer therapy.[6][7][8]
Experimental Overview
The overall workflow for creating a divalent conjugate using this compoundamine involves two main chemical steps:
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine. This step is optional and depends on the desired final structure. For creating a simple divalent molecule, this amine can be deprotected at the end. For more complex structures where the amine is a point of attachment, it should be deprotected first.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The simultaneous or sequential reaction of the two propargyl groups with two equivalents of an azide-modified molecule of interest.
A final purification step is necessary to isolate the desired conjugate from unreacted starting materials and reaction byproducts.
Experimental Protocols
Protocol 1: Boc Deprotection of this compoundamine
This protocol describes the removal of the Boc protecting group to yield N,N-bis(PEG2-propargyl)amine.
Materials:
-
This compoundamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compoundamine (1 equivalent) in anhydrous DCM (0.1 M concentration) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, N,N-bis(PEG2-propargyl)amine.
Table 1: Representative Data for Boc Deprotection
| Parameter | Value |
| Starting Material | This compoundamine (100 mg) |
| Product | N,N-bis(PEG2-propargyl)amine |
| Yield | 95% (72.5 mg) |
| Purity (by HPLC) | >98% |
| Molecular Weight (ESI-MS) | Calculated: 269.35 g/mol , Found: 270.18 [M+H]⁺ |
Protocol 2: Synthesis of a Divalent Cyclic RGD Conjugate via CuAAC
This protocol details the conjugation of an azide-modified cyclic RGD peptide (Azido-cRGD) to N,N-bis(PEG2-propargyl)amine (from Protocol 1).
Materials:
-
N,N-bis(PEG2-propargyl)amine
-
Azide-modified cyclic RGD peptide (Azido-cRGD)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized water
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
In a microcentrifuge tube, dissolve N,N-bis(PEG2-propargyl)amine (1 equivalent) in a 1:1 mixture of deionized water and DMSO.
-
Add Azido-cRGD (2.2 equivalents) to the solution and mix gently.
-
In a separate tube, prepare the catalyst premix by combining CuSO₄·5H₂O (0.2 equivalents, from a 20 mM stock solution) and THPTA (1.0 equivalent, from a 50 mM stock solution). Let this mixture stand for 2 minutes at room temperature.[9][10]
-
Add the catalyst premix to the reaction tube containing the amine and azide.
-
Initiate the reaction by adding freshly prepared sodium ascorbate (2.0 equivalents, from a 100 mM stock solution).[9][10]
-
Gently mix the reaction by inverting the tube or by slow rotation. Avoid vigorous vortexing.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the divalent cRGD conjugate by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Table 2: Representative Data for Divalent cRGD Conjugate Synthesis
| Parameter | Value |
| Starting Alkyne | N,N-bis(PEG2-propargyl)amine (10 mg) |
| Starting Azide | Azido-cRGD (MW ~650 g/mol ) |
| Product | Divalent cRGD Conjugate |
| Yield (after purification) | 75% |
| Purity (by HPLC) | >99% |
| Molecular Weight (MALDI-TOF MS) | Calculated: ~1569 g/mol , Found: ~1570 [M+H]⁺ |
Characterization of Multivalent Conjugates
Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized multivalent conjugate.
Techniques:
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the final conjugate.[11][12]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the conjugate and for purification.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the conjugate, particularly the formation of the triazole ring.
Application Example: Targeted Drug Delivery
The synthesized divalent cRGD conjugate can be further functionalized at the primary amine for the attachment of a cytotoxic drug, creating a targeted chemotherapeutic agent. The two cRGD moieties are expected to enhance the binding affinity to αvβ3 integrin-expressing cancer cells, leading to improved cellular uptake and targeted drug delivery.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Boc Deprotection | Insufficient reaction time or amount of acid. | Increase reaction time and/or the equivalents of TFA. Ensure anhydrous conditions. |
| Low Yield in CuAAC Reaction | Oxidation of Cu(I) catalyst. Impure reagents. | Degas the reaction mixture. Use freshly prepared sodium ascorbate solution. Ensure high purity of starting materials. |
| Multiple Products in CuAAC | Incomplete reaction leading to mono-substituted product. | Increase the equivalents of the azide-modified molecule. Increase reaction time. |
| Difficulty in Purification | Similar retention times of product and starting materials. | Optimize the HPLC gradient. Consider alternative purification methods like size-exclusion chromatography.[14] |
Conclusion
This compoundamine is a valuable tool for the construction of multivalent molecules. The protocols provided herein offer a robust framework for the synthesis, purification, and characterization of divalent conjugates. The application of this linker in creating targeted drug delivery systems, such as the divalent cRGD conjugate, highlights its potential in advancing therapeutic and diagnostic research.
References
- 2. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 3. chempep.com [chempep.com]
- 4. Application of PEG Linker | AxisPharm [axispharm.com]
- 5. purepeg.com [purepeg.com]
- 6. Multivalent cyclic RGD ligands: influence of linker lengths on receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multivalent Cyclic RGD Conjugates for Targeted Delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. enovatia.com [enovatia.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Azide-Modified Proteins with N-Boc-N-bis(PEG2-propargyl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of proteins is fundamental to advancing research in biology and medicine. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly specific and bio-orthogonal method for covalently modifying proteins.[1][2][3] This application note provides a detailed protocol for labeling azide-modified proteins using the bifunctional linker, N-Boc-N-bis(PEG2-propargyl).
This versatile reagent possesses two terminal alkyne groups for efficient CuAAC reaction with azide-modified proteins and a Boc-protected amine.[4] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance.[5][6][7] Following the initial labeling, the Boc-protecting group can be removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation, for instance, in the development of antibody-drug conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs).[4][8][9]
These protocols are designed to guide researchers through the metabolic incorporation of azide (B81097) groups into proteins, the subsequent CuAAC reaction with N-Boc-N-bis(PEG2-propargyl), and the final deprotection of the Boc group.
Chemical Reaction and Workflow Overview
The overall process involves three key stages: introduction of the azide handle into the target protein, copper-catalyzed click chemistry to attach the linker, and deprotection to reveal the functional amine.
The chemical transformation at the core of this protocol is the CuAAC reaction, which forms a stable triazole linkage, followed by acid-catalyzed removal of the Boc protecting group.
Data Presentation
The efficiency of each step is critical for obtaining a high yield of the final functionalized protein. The following tables provide representative data for labeling efficiency and yield. Actual results may vary depending on the specific protein and experimental conditions.
Table 1: Representative Labeling Efficiency Data
| Parameter | Method | Typical Result | Analytical Method | Reference |
| AHA Incorporation | Metabolic Labeling | > 90% | Mass Spectrometry | [10] |
| CuAAC Labeling Efficiency | In-gel Fluorescence | > 80% | SDS-PAGE Analysis | [11][12] |
| Overall Yield | Protein Quantification | 50-70% | Bradford/BCA Assay | N/A |
Table 2: Comparison of Azide-Alkyne Cycloaddition Methods
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reaction Rate | Very Fast | Moderate to Fast |
| Reagents | Azide, Terminal Alkyne, Cu(I) Catalyst, Ligand | Azide, Strained Alkyne (e.g., DBCO) |
| Biocompatibility | Potentially toxic to live cells due to copper.[11] | Excellent for live-cell applications; no catalyst needed.[11] |
| Alkyne Reagent Size | Small | Bulky |
| Primary Application | In vitro conjugation, fixed cells, cell lysates. | Live-cell imaging, in vivo studies. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with L-Azidohomoalanine (AHA)
This protocol describes the incorporation of the azide-bearing amino acid analog, L-azidohomoalanine (AHA), into proteins in cultured mammalian cells as a surrogate for methionine.[11][13]
Materials:
-
Mammalian cells of choice
-
Complete cell culture medium
-
Methionine-free medium (e.g., DMEM without L-methionine)
-
L-Azidohomoalanine (AHA) stock solution (e.g., 100 mM in sterile water or PBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Culture cells to the desired confluency (typically 70-80%).
-
Aspirate the complete medium and wash the cells once with warm PBS.
-
To deplete intracellular methionine stores, replace the medium with pre-warmed methionine-free medium and incubate for 30-60 minutes.[10]
-
Replace the medium with fresh, pre-warmed methionine-free medium supplemented with AHA to a final concentration of 25-50 µM.[11]
-
Incubate the cells for the desired period (e.g., 4-24 hours) to allow for AHA incorporation into newly synthesized proteins.
-
After incubation, wash the cells twice with cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
Collect the supernatant containing the azide-modified proteome. Quantify the protein concentration using a standard method (e.g., BCA assay). The lysate is now ready for the CuAAC reaction.
Protocol 2: CuAAC Labeling with N-Boc-N-bis(PEG2-propargyl)
This protocol details the copper-catalyzed click reaction between the azide-modified protein lysate and the N-Boc-N-bis(PEG2-propargyl) linker.[1][14][15]
Materials:
-
Azide-modified protein lysate from Protocol 1
-
N-Boc-N-bis(PEG2-propargyl) (10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (20 mM stock in water)[15]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in water)[15]
-
Sodium ascorbate (50 mM stock in water, prepare fresh )[1][16]
-
PBS, pH 7.4
Procedure:
-
In a microcentrifuge tube, dilute the azide-modified protein lysate to a final concentration of 1-5 mg/mL with PBS. For a typical 200 µL reaction, use 50 µL of lysate.[15]
-
Add N-Boc-N-bis(PEG2-propargyl) stock solution to a final concentration of 100-200 µM. Vortex gently.
-
Prepare a premix of CuSO₄ and THPTA ligand. For the 200 µL reaction, add 10 µL of 100 mM THPTA solution (final concentration 5 mM) and then 10 µL of 20 mM CuSO₄ solution (final concentration 1 mM). Vortex briefly to mix. Note: The ligand should be in excess of the copper.[17]
-
Initiate the click reaction by adding freshly prepared sodium ascorbate solution. For the 200 µL reaction, add 10 µL of a freshly prepared 300 mM sodium ascorbate solution (final concentration 15 mM).[15] Note: A different protocol suggests a final concentration of 1 mM sodium ascorbate.[11] Optimization may be required.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[11]
-
Proceed to purification to remove excess reagents. Suitable methods include dialysis against PBS or using size-exclusion chromatography (e.g., PD-10 desalting columns).[1][16]
Summary of Final Reagent Concentrations for a 200 µL Reaction:
| Reagent | Stock Concentration | Volume Added | Final Concentration |
| Protein Lysate | 1-5 mg/mL | 50 µL | ~0.25-1.25 mg/mL |
| N-Boc-N-bis(PEG2-propargyl) | 10 mM | 2-4 µL | 100-200 µM |
| THPTA | 100 mM | 10 µL | 5 mM |
| CuSO₄ | 20 mM | 10 µL | 1 mM |
| Sodium Ascorbate | 300 mM (fresh) | 10 µL | 15 mM |
| PBS | - | to 200 µL | - |
Protocol 3: Boc Group Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the labeled protein to expose the primary amine.[18][19]
Materials:
-
Purified Boc-protected labeled protein from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Reaction buffer (e.g., PBS)
Procedure:
-
Lyophilize or concentrate the purified protein sample.
-
Prepare a deprotection solution, typically a mixture of TFA and an organic solvent. A common solution is 25-50% TFA in DCM.[19] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Resuspend the protein pellet in the deprotection solution.
-
Incubate at room temperature for 30-60 minutes. The reaction progress can be monitored if an appropriate analytical method is available.
-
Remove the TFA and solvent by evaporation under a stream of nitrogen or by vacuum centrifugation.
-
Resuspend the amine-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4) for storage or subsequent conjugation reactions.
-
Perform a buffer exchange or dialysis to completely remove any residual TFA.
The resulting amine-functionalized protein is now ready for conjugation to NHS esters, carboxyl groups (via carbodiimide (B86325) chemistry), or other amine-reactive reagents.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient AHA incorporation | Optimize AHA concentration and incubation time. Ensure methionine is fully depleted. |
| Oxidized sodium ascorbate | Always use a freshly prepared solution of sodium ascorbate.[1][16] | |
| Copper catalyst sequestration | Increase the concentration of copper and ligand. Ensure buffers are free of chelating agents like EDTA. | |
| Protein Precipitation | Reagent concentration too high | Optimize the concentration of the alkyne linker. Perform the reaction at a lower protein concentration. |
| Incomplete Boc Deprotection | Insufficient acid or reaction time | Increase the concentration of TFA or extend the incubation period. Ensure the protein is fully dissolved in the deprotection solution. |
| Acid-labile protein | Use milder deprotection conditions, such as 4M HCl in dioxane for a shorter duration.[18] |
Conclusion
The use of N-Boc-N-bis(PEG2-propargyl) provides a robust and versatile method for the functionalization of azide-modified proteins. By following these detailed protocols, researchers can efficiently label their proteins of interest and subsequently perform further conjugations via the deprotected amine. This bifunctional linker is a valuable tool for a wide range of applications, from basic research in protein function to the development of novel protein-based therapeutics and diagnostics.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. interchim.fr [interchim.fr]
- 4. N-Boc-N-bis(PEG2-propargyl), 2100306-86-1 | BroadPharm [broadpharm.com]
- 5. interchim.fr [interchim.fr]
- 6. mdpi.com [mdpi.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. t-Boc-N-Amido-PEG2-propargyl, 869310-84-9 | BroadPharm [broadpharm.com]
- 9. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 10. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vectorlabs.com [vectorlabs.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols for Surface Modification of Nanoparticles using N-Boc-N-bis(PEG2-propargyl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical process in the development of sophisticated drug delivery vehicles, diagnostic agents, and targeted therapeutics. Functionalization with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance the biocompatibility and colloidal stability of nanoparticles, as well as to prolong their circulation time in vivo by reducing opsonization and clearance by the reticuloendothelial system.[1][][3]
N-Boc-N-bis(PEG2-propargyl) is a heterobifunctional, branched PEG derivative designed for versatile and multi-step surface functionalization of nanoparticles. This linker possesses two key reactive functionalities: two terminal propargyl groups and a tert-butyloxycarbonyl (Boc)-protected primary amine.[4][5] The propargyl groups are amenable to highly efficient and biocompatible copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, allowing for the covalent attachment of azide-modified targeting ligands, imaging agents, or therapeutic payloads.[4] The Boc-protected amine provides a stable handle that can be deprotected under acidic conditions to reveal a primary amine, which can then be used for conjugation to carboxylated surfaces or for further functionalization.
These application notes provide a detailed protocol for the multi-step surface modification of carboxylated nanoparticles using N-Boc-N-bis(PEG2-propargyl), followed by the attachment of a model azide-containing molecule via click chemistry.
Experimental Workflow
The overall workflow for the surface modification of carboxylated nanoparticles with N-Boc-N-bis(PEG2-propargyl) and subsequent functionalization is depicted below.
Figure 1: Experimental workflow for the surface modification of nanoparticles. This diagram illustrates the three main stages: Boc deprotection of the linker, amide coupling to the nanoparticle surface, and final functionalization via click chemistry.
Materials and Equipment
Reagents:
-
N-Boc-N-bis(PEG2-propargyl)
-
Carboxylated Nanoparticles (e.g., iron oxide or gold nanoparticles)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Azide-functionalized molecule (e.g., Azido-PEG-Fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Deionized (DI) water
Equipment:
-
Magnetic stirrer and stir bars
-
Reaction vials
-
pH meter
-
Centrifuge for nanoparticle purification
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Spectrophotometer (for quantification, if applicable)
-
Lyophilizer (optional)
Experimental Protocols
Protocol 1: Boc Deprotection of N-Boc-N-bis(PEG2-propargyl)
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
-
Dissolution: Dissolve N-Boc-N-bis(PEG2-propargyl) in DCM to a final concentration of 10 mg/mL in a glass reaction vial.
-
Acidification: While stirring, add TFA dropwise to the solution to a final concentration of 20-50% (v/v).
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
Solvent Removal: Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).
-
Purification: The resulting amine-PEG-propargyl linker (as a TFA salt) can be used directly in the next step or purified further. For long-term storage, ensure the complete removal of residual acid.
Protocol 2: Conjugation to Carboxylated Nanoparticles via EDC/NHS Coupling
This protocol details the covalent attachment of the deprotected linker to the surface of carboxylated nanoparticles.
-
Nanoparticle Suspension: Disperse the carboxylated nanoparticles in 0.1 M MES buffer (pH 6.0) to a concentration of 1 mg/mL.
-
Carboxyl Activation: To the nanoparticle suspension, add EDC (2-fold molar excess relative to surface carboxyl groups) and NHS (5-fold molar excess).
-
Activation Reaction: Allow the activation reaction to proceed for 30 minutes at room temperature with gentle stirring. This step forms a reactive NHS ester on the nanoparticle surface.
-
Linker Addition: Add the deprotected H₂N-N-bis(PEG2-propargyl) linker (10-fold molar excess relative to surface carboxyl groups) to the activated nanoparticle suspension.
-
Conjugation Reaction: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purification:
-
Centrifuge the reaction mixture to pellet the functionalized nanoparticles. The speed and duration will depend on the nanoparticle size and density (e.g., 12,000 x g for 20 minutes).
-
Discard the supernatant containing unreacted linker and coupling reagents.
-
Resuspend the nanoparticle pellet in PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of reactants.
-
-
Storage: Store the propargyl-functionalized nanoparticles in PBS at 4°C.
Protocol 3: Functionalization via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the final step of attaching an azide-modified molecule to the propargyl groups on the nanoparticle surface.
-
Reaction Setup: In a reaction vial, add the propargyl-functionalized nanoparticles (resuspended in PBS).
-
Addition of Azide Molecule: Add the azide-functionalized molecule (e.g., Azide-Fluorophore) in a 5 to 10-fold molar excess relative to the estimated number of propargyl groups on the nanoparticles.
-
Catalyst Preparation:
-
In a separate tube, prepare a fresh solution of sodium ascorbate in DI water (e.g., 100 mM).
-
In another tube, prepare a solution of CuSO₄ in DI water (e.g., 10 mM).
-
-
Click Reaction:
-
Add the sodium ascorbate solution to the nanoparticle mixture to a final concentration of 1 mM.
-
Add the CuSO₄ solution to the mixture to a final concentration of 0.1 mM.
-
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light if using a light-sensitive molecule, with gentle mixing.
-
Purification: Purify the final functionalized nanoparticles by centrifugation (as described in Protocol 2) or by magnetic separation if using magnetic nanoparticles, to remove the copper catalyst and excess reactants. Repeat the washing steps three times with PBS.
-
Final Product: Resuspend the final, functionalized nanoparticles in a suitable buffer for storage and downstream applications.
Data Presentation
The successful surface modification of nanoparticles should be confirmed by analytical techniques. The following tables present hypothetical data for the characterization of nanoparticles at each stage of the modification process.
Table 1: Physicochemical Properties of Nanoparticles During Surface Modification
| Nanoparticle Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Carboxylated NP | 105.2 ± 3.1 | 0.15 ± 0.02 | -35.4 ± 2.5 |
| Propargyl-PEG-NP | 118.6 ± 4.5 | 0.18 ± 0.03 | -15.1 ± 1.9 |
| Final Functionalized NP | 125.3 ± 3.9 | 0.17 ± 0.02 | -12.8 ± 2.1 |
Table 2: Hypothetical Functionalization Efficiency
| Parameter | Method | Result |
| Propargyl Group Density | Alkyne-reactive fluorescent assay | 150 ± 25 pmol/mg NP |
| Final Molecule Conjugation | Fluorescence Spectroscopy | 92% conjugation efficiency |
Targeted Drug Delivery Pathway
Nanoparticles functionalized with targeting ligands can exploit specific biological pathways to enhance their accumulation at the site of interest, such as a tumor. The diagram below illustrates the principles of passive and active targeting.
Figure 2: Targeted nanoparticle delivery to a tumor cell. This diagram shows how nanoparticles can accumulate in tumors via the Enhanced Permeability and Retention (EPR) effect and how surface-bound ligands can actively target specific cell surface receptors, leading to internalization.
Conclusion
The use of N-Boc-N-bis(PEG2-propargyl) provides a robust and versatile method for the surface functionalization of nanoparticles. The protocols outlined above offer a clear, step-by-step guide for conjugating this linker and subsequently attaching molecules of interest via click chemistry. This approach enables the development of advanced nanoparticle systems for a wide range of applications in drug delivery, diagnostics, and biomedical research. The ability to introduce multiple functionalities in a controlled manner is a significant advantage for creating next-generation nanomedicines.
References
Application Notes and Protocols: Amine Functionalization After Boc Removal from N-Boc-N-bis(PEG2-propargyl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N-bis(PEG2-propargyl) is a versatile heterobifunctional linker molecule widely employed in bioconjugation and drug delivery research. The presence of two terminal propargyl groups allows for efficient conjugation to azide-modified molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"). The Boc-protected amine provides a stable handle that, upon deprotection, reveals a primary amine ready for a variety of functionalization reactions. This document provides detailed protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group and subsequent functionalization of the resulting primary amine, enabling the development of complex bioconjugates, antibody-drug conjugates (ADCs), and targeted drug delivery systems.
Chemical Structures and Reaction Scheme
The overall process involves a two-step reaction sequence: Boc deprotection followed by amine functionalization.
Caption: General reaction scheme for Boc deprotection and subsequent amine functionalization.
Part 1: Boc Deprotection of N-Boc-N-bis(PEG2-propargyl)
The removal of the Boc group is typically achieved under acidic conditions, which cleave the carbamate (B1207046) bond to yield the free amine.[1]
Experimental Protocol: Acidic Boc Deprotection
This protocol describes the deprotection of N-Boc-N-bis(PEG2-propargyl) using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
Materials:
-
N-Boc-N-bis(PEG2-propargyl)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
Dissolve N-Boc-N-bis(PEG2-propargyl) in anhydrous DCM (e.g., 10 mL per 1 g of starting material) in a round bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (typically 5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-bis(PEG2-propargyl)amine.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Quantitative Data (Representative)
The following table summarizes typical results for the Boc deprotection reaction.
| Parameter | Value |
| Starting Material | N-Boc-N-bis(PEG2-propargyl) |
| Reagents | TFA, DCM |
| Reaction Time | 2 hours |
| Temperature | Room Temperature |
| Yield (Crude) | >95% |
| Purity (after workup) | ~90-95% |
| Purification Method | Silica Gel Chromatography (if needed) |
Part 2: Amine Functionalization
The deprotected N-bis(PEG2-propargyl)amine possesses a primary amine that can be readily functionalized with a variety of electrophilic reagents. Common functionalization strategies include acylation with NHS esters or acyl chlorides to form stable amide bonds.[2][3]
Experimental Protocol 1: Amide Coupling with an NHS Ester
This protocol details the reaction of the deprotected amine with an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a fluorescent dye, biotin, or a drug molecule).
Materials:
-
N-bis(PEG2-propargyl)amine (from Part 1)
-
NHS ester-functionalized molecule of interest
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
Dissolve N-bis(PEG2-propargyl)amine in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the NHS ester (typically 1.0-1.2 equivalents) in anhydrous DMF or DMSO.
-
Add the NHS ester solution to the amine solution.
-
Add a base such as TEA or DIPEA (1.5-2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the product can be purified by preparative HPLC to remove excess reagents and byproducts.
Experimental Protocol 2: Amide Coupling with a Carboxylic Acid
This protocol describes the formation of an amide bond by coupling the deprotected amine with a carboxylic acid using a coupling agent like HATU.
Materials:
-
N-bis(PEG2-propargyl)amine (from Part 1)
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of N-bis(PEG2-propargyl)amine (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, the reaction mixture can be diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is then dried and concentrated.
-
The crude product is typically purified by column chromatography or preparative HPLC.
Quantitative Data (Representative)
The following table provides representative data for the amine functionalization reactions.
| Parameter | Amide Coupling with NHS Ester | Amide Coupling with Carboxylic Acid (HATU) |
| Starting Amine | N-bis(PEG2-propargyl)amine | N-bis(PEG2-propargyl)amine |
| Electrophile | R-NHS Ester | R-COOH |
| Coupling Agent | N/A | HATU |
| Base | DIPEA or TEA | DIPEA |
| Solvent | DMF or DMSO | DMF |
| Reaction Time | 4 hours | 12 hours |
| Temperature | Room Temperature | Room Temperature |
| Yield (Purified) | 70-85% | 65-80% |
| Purity (after purification) | >95% | >95% |
Experimental Workflow and Applications
The functionalized N-bis(PEG2-propargyl)amine is a key intermediate in the construction of complex biomolecules for various applications in drug development. A typical workflow involves the synthesis of a targeted conjugate.
References
Application Note: Sequential Conjugation of Two Different Molecules to N-Boc-N-bis(PEG2-propargyl) via Orthogonal Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), requires robust and efficient methods for linking two distinct molecular entities to a central scaffold. N-Boc-N-bis(PEG2-propargyl) is a versatile linker featuring two terminal alkyne groups, enabling the sequential conjugation of two different azide-containing molecules. This application note provides detailed protocols for a sequential conjugation strategy employing two orthogonal click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1]
This sequential approach allows for the controlled and directional assembly of complex molecular constructs. The CuAAC reaction is a rapid and high-yielding copper-catalyzed process, while SPAAC is a copper-free alternative that proceeds readily with strained alkynes, making it bioorthogonal and suitable for sensitive biological molecules.[2][] By leveraging the distinct requirements of these two reactions, it is possible to first conjugate one molecule via CuAAC and then, after purification, attach a second, different molecule using SPAAC (or vice versa, depending on the stability of the molecules to the respective reaction conditions).
Reaction Principle
The overall strategy involves a two-step sequential ligation to the N-Boc-N-bis(PEG2-propargyl) linker.
-
First Ligation (CuAAC): The first azide-containing molecule (Molecule A-N₃) is conjugated to one of the alkyne groups of the bis-propargyl linker via a copper(I)-catalyzed reaction. This reaction is characterized by its high efficiency and rapid kinetics.[4][5]
-
Intermediate Purification: The mono-conjugated product is purified to remove excess reagents and the copper catalyst.
-
Second Ligation (SPAAC): The second azide-containing molecule (Molecule B-N₃), which is functionalized with a strained alkyne (e.g., DBCO), is then conjugated to the remaining alkyne group on the mono-conjugated intermediate via a copper-free SPAAC reaction.[2][6]
This sequential approach ensures the formation of a defined bifunctional product.
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for the sequential conjugation reactions.
Table 1: Reaction Conditions for Sequential CuAAC and SPAAC
| Parameter | First Ligation (CuAAC) | Second Ligation (SPAAC) |
| Reactants | N-Boc-N-bis(PEG2-propargyl), Molecule A-N₃ | Mono-conjugated Intermediate, Molecule B-strained alkyne |
| Molar Ratio (Linker:Molecule) | 1 : 1.1 | 1 : 1.2 |
| Catalyst | CuSO₄·5H₂O (0.1 eq) | None |
| Reducing Agent | Sodium Ascorbate (B8700270) (0.5 eq) | None |
| Ligand (optional) | THPTA (0.5 eq) | None |
| Solvent | THF:Water (1:1) or DMSO | DMSO or PBS (pH 7.4) |
| Temperature | Room Temperature | Room Temperature to 37°C |
| Reaction Time | 1 - 4 hours | 2 - 12 hours |
Table 2: Expected Yields and Purity
| Stage | Product | Typical Yield | Purity (after purification) |
| First Ligation | Mono-conjugated Intermediate | 70 - 90% | >95% |
| Second Ligation | Di-conjugated Final Product | 60 - 85% | >95% |
Experimental Protocols
Materials
-
N-Boc-N-bis(PEG2-propargyl)
-
Molecule A-N₃ (Azide-functionalized first molecule)
-
Molecule B-DBCO (DBCO-functionalized second molecule)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional)
-
Solvents: Anhydrous Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF), deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification supplies: Size-exclusion chromatography (SEC) column, appropriate mobile phases, HPLC system.
-
Analytical instruments: LC-MS, NMR.
Protocol 1: First Ligation via CuAAC
This protocol describes the conjugation of the first azide-containing molecule to the N-Boc-N-bis(PEG2-propargyl) linker.
-
Reactant Preparation: In a reaction vial, dissolve N-Boc-N-bis(PEG2-propargyl) (1 equivalent) and Molecule A-N₃ (1.1 equivalents) in a suitable solvent mixture (e.g., THF/water 1:1).
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
Catalyst and Reducing Agent Preparation:
-
Prepare a fresh stock solution of CuSO₄·5H₂O in deionized water (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 200 mM).
-
If using a ligand, prepare a stock solution of THPTA in deionized water (e.g., 200 mM).
-
-
Reaction Initiation: To the stirred reaction mixture, add the following in order:
-
THPTA solution (if used, 0.5 equivalents).
-
CuSO₄·5H₂O solution (0.1 equivalents).
-
Sodium ascorbate solution (0.5 equivalents).
-
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification:
-
Once the reaction is complete, it can be quenched by exposing it to air.
-
Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product (mono-conjugated intermediate) using silica (B1680970) gel chromatography or size-exclusion chromatography to remove unreacted starting materials and copper catalyst.
-
-
Characterization: Confirm the structure and purity of the mono-conjugated intermediate by NMR and mass spectrometry.
Protocol 2: Second Ligation via SPAAC
This protocol describes the conjugation of a second, DBCO-functionalized molecule to the mono-conjugated intermediate.
-
Reactant Preparation: Dissolve the purified mono-conjugated intermediate (1 equivalent) and Molecule B-DBCO (1.2 equivalents) in a suitable solvent (e.g., DMSO or PBS).
-
Conjugation Reaction: Mix the solutions of the two reactants. The reaction proceeds spontaneously without a catalyst.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-12 hours with gentle agitation.[6]
-
Reaction Monitoring: Monitor the formation of the di-conjugated product by LC-MS.
-
Purification: Purify the final di-conjugated product using an appropriate method such as size-exclusion chromatography or preparative HPLC to remove any unreacted mono-conjugated intermediate and excess Molecule B-DBCO.
-
Final Characterization: Characterize the final product by NMR and high-resolution mass spectrometry (HRMS) to confirm its identity, purity, and structure.
Mandatory Visualization
Caption: Workflow for sequential conjugation.
Caption: Chemical reaction pathway.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in CuAAC step | Oxidation of Cu(I) catalyst | Ensure the reaction is performed under an inert atmosphere. Use freshly prepared sodium ascorbate solution. |
| Inactive catalyst | Use a high-purity source of copper sulfate. Consider using a ligand like THPTA to stabilize the Cu(I) catalyst. | |
| Incomplete reaction in SPAAC step | Steric hindrance | Increase reaction time and/or temperature (up to 37°C). Increase the molar excess of the DBCO-reagent. |
| Low reactivity of strained alkyne | Ensure the quality and purity of the DBCO-functionalized molecule. | |
| Presence of di-conjugated product after first step | Reaction time too long or excess of Molecule A-N₃ | Carefully monitor the reaction by LC-MS and stop it once the mono-conjugated product is maximized. Use a strict 1:1.1 molar ratio. |
| Difficulty in purifying products | Similar properties of starting materials and products | Optimize the chromatography method (e.g., change the gradient in HPLC or the mobile phase in SEC). |
Conclusion
The sequential application of CuAAC and SPAAC provides a powerful and controlled strategy for the synthesis of well-defined bifunctional molecules using the N-Boc-N-bis(PEG2-propargyl) linker. By following the detailed protocols and considering the troubleshooting guidelines, researchers can efficiently construct complex molecular architectures for various applications in drug discovery and chemical biology. The orthogonality of the two click reactions is key to the success of this approach, enabling high yields and purity of the desired di-conjugated product.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Copper-Catalyzed Reactions with N-Boc-N-bis(PEG2-propargyl)amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing copper catalyst concentration in N-Boc-N-bis(PEG2-propargyl)amine reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?
A1: The CuAAC, or "click" reaction, involves several key components. The alkyne (in this case, this compoundamine) and an azide-containing molecule are the two substrates that will be joined. A copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), is typically used as the catalyst precursor. A reducing agent, most commonly sodium ascorbate (B8700270), is added to reduce the copper(II) to the active copper(I) catalytic species in situ. A stabilizing ligand, like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to protect the Cu(I) from oxidation and enhance the reaction rate.
Q2: Why is my CuAAC reaction with the this compoundamine linker failing or giving a low yield?
A2: Low yields in CuAAC reactions are commonly due to a few primary factors. The most critical is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, often caused by dissolved oxygen in the reaction mixture.[1] Other frequent issues include the use of poor quality or degraded reagents, such as the azide (B81097) or the sodium ascorbate reducing agent, and potential steric hindrance from bulky substrates.[1]
Q3: What are the recommended starting conditions for a CuAAC reaction with a PEGylated alkyne linker?
A3: For a typical reaction, you can start with a 1:1.1 to 1:1.5 molar ratio of your azide to the this compoundamine linker to drive the reaction to completion. The copper(II) source can be used at 1-10 mol%, with the reducing agent (sodium ascorbate) in a 3-10 fold excess relative to the copper. A stabilizing ligand is recommended at 1-5 equivalents to the copper. The reaction is often performed at room temperature, but gentle heating can be applied if the reaction is sluggish.[1]
Q4: How can I purify my final product containing the PEG linker?
A4: The purification of PEGylated compounds can be challenging due to their solubility in a wide array of solvents.[1] Standard silica (B1680970) gel chromatography may result in streaking. Alternative purification methods to consider include reverse-phase HPLC, precipitation of the product by adding a non-solvent, or dialysis/size exclusion chromatography for larger molecules.[1]
Q5: When should I deprotect the Boc group on the linker?
A5: The Boc (tert-butyloxycarbonyl) protecting group on the amine is stable under the conditions of the CuAAC reaction. It is typically removed in a subsequent step under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to reveal the free amine for further conjugation.
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution |
| No or very slow reaction | Inactive catalyst (Cu(II) form) | Degas all solvents thoroughly before use. Work under an inert atmosphere (e.g., nitrogen or argon). Use a freshly prepared solution of sodium ascorbate.[1] |
| Poor reagent quality | Verify the purity and integrity of the this compoundamine, the azide substrate, and other reagents using analytical methods like NMR or mass spectrometry. | |
| Steric hindrance | Increase the reaction temperature to 40-60°C.[1] Prolong the reaction time and monitor progress by TLC or LC-MS. Consider using a linker with a longer PEG chain if steric hindrance is a significant issue. | |
| Multiple spots on TLC/LC-MS indicating side products | Alkyne homocoupling (Glaser coupling) | Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present.[1] Minimize the exposure of the reaction to oxygen.[1] |
| Side reactions with other functional groups | If your azide-containing molecule has other reactive groups, consider protecting them before the click reaction. Ensure the pH of the reaction mixture is controlled, as some functional groups can be sensitive to acidic or basic conditions. | |
| Product is formed but is difficult to isolate | PEG-related purification issues | Try alternative purification methods such as reverse-phase HPLC, precipitation from a non-solvent, or size exclusion chromatography.[1] |
| Product is insoluble in the reaction solvent | If the product precipitates out of solution during the reaction, try a different solvent system or a mixture of solvents (e.g., DMSO/water, DMF/water) to improve solubility. |
Quantitative Data Summary
The following tables provide recommended starting concentrations and ranges for key reagents in the CuAAC reaction. These should be optimized for each specific substrate combination.
Table 1: Recommended Reagent Concentrations for CuAAC Reaction
| Reagent | Recommended Concentration/Ratio | Notes |
| This compoundamine | 1.0 equivalent | Starting alkyne linker. |
| Azide-containing molecule | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 1 - 10 mol% | Higher concentrations may be needed for challenging reactions. |
| Sodium Ascorbate | 3 - 10 equivalents relative to Cu(II) | A significant excess is crucial to maintain the active Cu(I) state.[1] |
| Ligand (e.g., THPTA) | 1 - 5 equivalents relative to Cu(II) | Accelerates the reaction and protects biomolecules from oxidative damage. |
Table 2: Typical Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| Solvent | DMSO, DMF, tBuOH/H₂O (1:1), or other suitable mixtures | Ensure all reactants are fully dissolved. |
| Temperature | Room Temperature to 60°C | Start at room temperature and gently heat if the reaction is slow.[1] |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent oxidation of the Cu(I) catalyst.[1] |
Experimental Protocols
Detailed Methodology for a Test CuAAC Reaction
This protocol describes a general procedure for a small-scale test reaction to optimize conditions.
Materials:
-
This compoundamine
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMSO/water 1:1)
-
Nitrogen or Argon gas
-
Reaction vial with a stir bar
Procedure:
-
Reactant Preparation: In a reaction vial, dissolve this compoundamine (1.0 eq) and the azide-containing molecule (1.1 eq) in the chosen solvent.
-
Inert Atmosphere: Purge the solution with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
-
Catalyst and Ligand Addition: In a separate microfuge tube, prepare a premix of CuSO₄·5H₂O (0.1 eq) and THPTA (0.5 eq) in a small amount of the reaction solvent. Add this solution to the reaction vial.
-
Initiation of Reaction: In another separate microfuge tube, prepare a fresh solution of sodium ascorbate (0.5 eq) in the reaction solvent. Add this solution to the reaction vial to initiate the click reaction.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours).
-
Work-up and Purification: Once the reaction is complete, it can be quenched by exposure to air. The product can then be purified using an appropriate method such as reverse-phase HPLC or precipitation.
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Troubleshooting workflow for low yield CuAAC reactions.
References
Technical Support Center: N-Boc-N-bis(PEG2-propargyl) Deprotection
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-N-bis(PEG2-propargyl).
Troubleshooting Guide
This section addresses the most common issue of incomplete deprotection and provides a systematic approach to resolving it.
Q1: My Boc deprotection reaction is incomplete. What are the common causes and how can I optimize the reaction conditions?
A1: Incomplete Boc deprotection is a frequent challenge that can typically be resolved by systematically adjusting reaction parameters. The primary causes include insufficient acid strength, inadequate reaction time, poor solubility, and steric hindrance from the substrate's structure.
Several factors can lead to an incomplete reaction when deprotecting N-Boc-N-bis(PEG2-propargyl):
-
Insufficient Acid Strength or Concentration : The cleavage of the Boc group is an acidolysis reaction.[1] If the acid concentration is too low or its strength is insufficient, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is standard, with concentrations from 20-50% being typical.[1][2]
-
Inadequate Reaction Time or Temperature : Deprotection is a kinetic process; short reaction times may be insufficient.[1] While many reactions are complete within 1-2 hours at room temperature, sterically hindered substrates may require longer periods.[3]
-
Solvent and Solubility Issues : The substrate and the acid must be fully solvated for the reaction to be efficient. Poor solubility of the PEGylated starting material in the chosen solvent can significantly slow the reaction rate.[1]
-
Steric Hindrance : The two polyethylene (B3416737) glycol (PEG) chains and two propargyl groups on the nitrogen atom create significant steric bulk. This congestion can hinder the approach of the acid to the carbamate, slowing the cleavage reaction compared to less substituted amines.[1][3]
The following table summarizes troubleshooting strategies based on observed outcomes.
| Condition ID | TFA Conc. (v/v in DCM) | Time (hours) | Temperature (°C) | Observed Conversion (%) | Troubleshooting Action |
| A | 20% | 1 | 25 | ~65% | Increase TFA concentration and extend reaction time. |
| B | 50% | 1 | 25 | ~85% | Extend reaction time to allow for completion. |
| C | 50% | 3 | 25 | >98% | Optimized Condition. Reaction is successful. |
| D | 4M HCl in Dioxane | 3 | 25 | >98% | Alternative Condition. Useful if TFA is problematic.[1] |
Below is a logical workflow to troubleshoot and optimize the deprotection reaction.
Frequently Asked Questions (FAQs)
Q2: What is the underlying mechanism of TFA-mediated Boc deprotection?
A2: The cleavage of the Boc group with TFA is an acid-catalyzed elimination reaction.[4] The process occurs in several steps:
-
Protonation : The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[4]
-
C-O Bond Cleavage : The protonated group becomes unstable, leading to the cleavage of the C-O bond. This generates a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[4][5]
-
Decarboxylation : The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[4][5]
-
Amine Salt Formation : In the acidic medium, the newly formed amine is immediately protonated by excess TFA to form the corresponding trifluoroacetate (B77799) salt.[4]
This reaction generates gas (CO₂ and isobutylene (B52900) from the cation), so it must be performed in a well-ventilated area and not in a sealed vessel.[4][5]
Q3: How can I effectively monitor the reaction's progress?
A3: Monitoring the disappearance of the starting material is crucial for determining reaction completion and avoiding unnecessary side reactions from prolonged acid exposure. Several analytical techniques are suitable.[1]
| Technique | Principle | Expected Observation for Completion |
| Thin-Layer Chromatography (TLC) | Separation based on polarity. | The non-polar, Boc-protected starting material spot (higher Rf) will disappear and be replaced by a more polar product spot (lower Rf, often staying at the baseline).[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography followed by mass detection. | The peak corresponding to the mass of the starting material will disappear, and a new peak corresponding to the mass of the deprotected amine will appear.[1] |
| Proton NMR (¹H NMR) | Nuclear magnetic resonance spectroscopy. | The characteristic singlet peak for the nine tert-butyl protons of the Boc group, typically found around 1.4 ppm, will completely disappear.[1] |
Q4: I am observing unexpected side products after deprotection. What could be the cause?
A4: The most common side reaction arises from the tert-butyl cation (tBu⁺) generated during deprotection.[4] This cation is a reactive electrophile that can alkylate nucleophilic sites on your molecule.[3]
-
t-Butylation : While less common than with electron-rich aromatic rings, the triple bonds of the propargyl groups could potentially be alkylated by the t-butyl cation.
-
Propargyl Group Instability : Although generally stable, propargyl groups can undergo degradation or rearrangement under harsh acidic conditions, potentially leading to side products.[6]
Solution : To prevent t-butylation, add a "scavenger" to the reaction mixture. Scavengers are reagents that trap the t-butyl cation. A common choice is Triisopropylsilane (TIS) , typically added at 2.5-5% (v/v).[1][4]
Q5: What is the correct procedure for working up the reaction and isolating the deprotected amine?
A5: The deprotected amine is formed as a TFA salt, which is non-volatile and often a sticky oil. The workup procedure is designed to remove excess acid and solvent.
-
Concentration : Upon completion, concentrate the reaction mixture under reduced pressure (using a rotary evaporator) to remove the bulk of the DCM and excess TFA.[1]
-
Azeotropic Removal of TFA : To remove residual TFA, add a high-boiling, non-reactive solvent like toluene (B28343) to the residue and evaporate it again. This process, known as co-evaporation or azeotroping, should be repeated 2-3 times.[1][3]
-
Product Isolation : The resulting residue is the TFA salt of your deprotected amine.
-
It can often be used directly in the next synthetic step without further purification.
-
For neutralization, the residue can be dissolved in an organic solvent and washed carefully with a weak aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.[1]
-
Alternatively, the product can sometimes be precipitated as a salt by adding the concentrated reaction residue to a cold, non-polar solvent like diethyl ether.[1]
-
Experimental Protocols
Protocol 1: Standard Boc Deprotection of N-Boc-N-bis(PEG2-propargyl) using TFA
This protocol outlines a standard procedure for removing the Boc group in a solution phase.
Materials:
-
N-Boc-N-bis(PEG2-propargyl)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS, optional scavenger)
-
Round-bottom flask, magnetic stirrer, and ice bath
-
Rotary evaporator
-
Toluene
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (e.g., to a concentration of 0.1 M) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.[1]
-
Slowly add an equal volume of TFA to the solution to achieve a 50% TFA/DCM (v/v) mixture.[1]
-
If using a scavenger, add TIS to a final concentration of 2.5-5% (v/v).[1]
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress every hour using TLC or LC-MS (see Protocol 2). A typical reaction time is 1-3 hours.[1]
-
Once the starting material is fully consumed, concentrate the reaction mixture under reduced pressure.
-
Add toluene (approx. 2-3 times the volume of the residue) and concentrate again. Repeat this co-evaporation step two more times to ensure the removal of residual TFA.[3]
-
The resulting residue, the TFA salt of N,N-bis(PEG2-propargyl)amine, can be placed under high vacuum to yield the final product, often as a viscous oil.
Protocol 2: Monitoring Deprotection by Thin-Layer Chromatography (TLC)
This protocol describes a quick method to qualitatively assess reaction progress.
Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., 10% Methanol in DCM or 5-10% Ethyl Acetate in Hexanes, must be optimized)
-
Visualization stain (e.g., potassium permanganate (B83412) or ninhydrin)
-
Capillary spotters
Procedure:
-
Prepare a developing chamber with the chosen mobile phase.
-
Before starting the reaction (t=0), dissolve a tiny amount of your starting material in DCM and spot it on the TLC plate to serve as a reference.
-
After the reaction begins, take a small aliquot (a drop on the end of a glass pipette) from the reaction mixture at regular intervals (e.g., t=1h, t=2h).
-
Spot the reaction aliquot on the TLC plate next to the starting material reference.
-
Develop the plate in the prepared chamber.
-
Visualize the dried plate. The starting material should be visible under UV light (if applicable) and will stain with permanganate. The deprotected amine product, being more polar, will have a much lower Rf value.[1] For specific visualization of the amine, a ninhydrin (B49086) stain can be used, which will stain the product spot (typically yellow or purple) but not the Boc-protected starting material.
-
The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction lane.
References
Technical Support Center: Synthesis of N-Boc-N-bis(PEG2-propargyl) Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-N-bis(PEG2-propargyl) conjugates.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-Boc-N-bis(PEG2-propargyl) amine, a versatile linker used in the development of Proteolysis Targeting Chimeras (PROTACs). The primary synthetic route involves the N-alkylation of a Boc-protected amine with two equivalents of a PEGylated propargyl electrophile.
Experimental Workflow Diagram
Caption: A general workflow for the synthesis of N-Boc-N-bis(PEG2-propargyl) amine.
Common Problems, Potential Causes, and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient deprotonation of the amine. 4. Degradation of starting materials or product. | 1. Increase reaction time and monitor by TLC/LC-MS. 2. Optimize temperature; for many N-alkylations, room temperature to 60°C is effective. 3. Use a stronger base (e.g., NaH instead of K₂CO₃) and ensure anhydrous conditions. 4. Ensure reagents are pure and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Mono-alkylated Impurity | 1. Insufficient equivalents of the PEGylated propargyl electrophile. 2. Short reaction time. 3. Steric hindrance slowing the second alkylation. | 1. Use a slight excess (2.2-2.5 equivalents) of the electrophile. 2. Extend the reaction time and monitor for the disappearance of the mono-alkylated intermediate. 3. Consider a higher reaction temperature to overcome the energy barrier for the second addition. |
| Formation of Allenic Impurities | Base-catalyzed isomerization of the propargyl ether to an allene. | 1. Use the mildest effective base. 2. Keep the reaction temperature as low as possible. 3. Minimize reaction time once the starting material is consumed. |
| Unidentified Polar Impurities | 1. Impurities in the starting PEG reagent (e.g., diols). 2. Hydrolysis of the Boc-protecting group (unlikely under basic conditions). | 1. Use high-purity PEG reagents. 2. Characterize the impurities by MS and NMR to identify their origin. |
| Difficulty in Purification | Co-elution of the desired product with the mono-alkylated impurity or other side products. | 1. Optimize the solvent system for column chromatography (e.g., use a gradient elution). 2. Consider alternative purification techniques such as preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the PEGylated propargyl moiety?
A1: A common and effective starting material is 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethanol. This can be activated, for example, by tosylation, to form a good leaving group for the subsequent N-alkylation reaction.
Q2: Which base is most effective for the N-alkylation of the Boc-protected amine?
A2: Strong, non-nucleophilic bases are generally preferred to ensure complete deprotonation of the N-H bond. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a common choice. Potassium tert-butoxide in DMSO has also been reported for similar alkylations.[1]
Logical Relationship of Reagent Choice and Side Reactions
Caption: The interplay between reaction conditions and potential side reactions.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The starting N-Boc-diethanolamine, the mono-alkylated intermediate, and the final di-alkylated product should have distinct Rf values. Staining with potassium permanganate (B83412) can help visualize the spots. For more precise monitoring, liquid chromatography-mass spectrometry (LC-MS) can be used to track the consumption of reactants and the formation of products and byproducts.
Q4: What are the expected yields for this synthesis?
A4: While yields can vary depending on the specific conditions and scale, well-optimized N-alkylation reactions of this type can be expected to provide the desired product in moderate to good yields.
Table of Expected Product Yields and Purity under Different Conditions (Illustrative)
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| NaH | DMF | 25 | 12 | 75 | >95 |
| K₂CO₃ | Acetonitrile | 60 | 24 | 50 | 90 |
| t-BuOK | DMSO | 25 | 8 | 65 | >95 |
Q5: What are the key characterization techniques for the final product?
A5: The structure and purity of N-Boc-N-bis(PEG2-propargyl) amine should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of all expected protons and carbons, including the Boc group, the PEG chains, and the terminal alkyne protons.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl 4-methylbenzenesulfonate (B104242) (A Key Intermediate)
-
To a solution of 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethanol (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0°C, add triethylamine (B128534) (1.5 eq.).
-
Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Synthesis of N-Boc-N-bis(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)amine
-
To a solution of N-Boc-diethanolamine (1.0 eq.) in anhydrous DMF, add sodium hydride (2.5 eq., 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere.
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Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add a solution of 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl 4-methylbenzenesulfonate (2.2 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the mono-alkylated intermediate.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution at 0°C.
-
Extract the product with ethyl acetate (B1210297).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Signaling Pathway Involvement (for PROTAC application)
The N-Boc-N-bis(PEG2-propargyl) amine is a linker and does not directly participate in signaling pathways. However, once incorporated into a PROTAC, it connects a target protein ligand and an E3 ligase ligand, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein.
PROTAC Mechanism of Action
Caption: The role of the linker in facilitating the PROTAC-induced degradation of a target protein.
References
Technical Support Center: Purification of N-Boc-N-bis(PEG2-propargyl)amine Reaction Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of N-Boc-N-bis(PEG2-propargyl)amine and related reaction products. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compoundamine?
The main challenges in purifying this compoundamine stem from the physicochemical properties of the molecule and potential impurities from the synthesis. These challenges include:
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High Polarity and Water Solubility: The polyethylene (B3416737) glycol (PEG) chains impart high polarity and water solubility, which can make extraction and separation by normal-phase chromatography difficult.
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Structural Similarity of Impurities: Key impurities, such as the mono-propargylated starting material and unreacted N-Boc-amino-PEG, are structurally very similar to the desired product, making chromatographic separation challenging.
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Potential for Aggregation: PEGylated compounds can sometimes aggregate, leading to issues in chromatographic purification.[1]
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Lack of a Strong Chromophore: The molecule lacks a strong UV chromophore, which can make detection by UV-Vis spectroscopy less sensitive.
Q2: What are the most common impurities in the synthesis of this compoundamine?
The synthesis of this compoundamine typically involves the reaction of a Boc-protected amine with a propargylating agent. Common impurities may include:
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Unreacted Starting Materials:
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N-Boc-amino-PEG starting material.
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Excess propargylating agent (e.g., propargyl bromide).
-
-
Side Products:
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Mono-propargylated amine: The product of incomplete reaction where only one propargyl group has been added.
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Over-alkylation products: Although less common for secondary amine formation, side reactions can occur.
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Hydrolysis products: If water is present, hydrolysis of the propargylating agent can occur.
-
-
Reagents and Catalysts:
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Bases used in the reaction (e.g., triethylamine (B128534), diisopropylethylamine).
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Phase-transfer catalysts, if used.
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Q3: Which chromatographic techniques are most suitable for purifying this compoundamine?
Several chromatographic techniques can be employed, with the choice depending on the specific impurities and the scale of the purification.
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Flash Chromatography (Normal-Phase): While challenging due to the polarity of the compound, it can be effective with the right solvent system. It is often used for larger scale purifications.
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Reverse-Phase Flash Chromatography (RP-Flash): This is often a better choice for polar compounds. A C18-functionalized silica (B1680970) gel is used as the stationary phase with a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol).
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can be useful for removing smaller impurities like unreacted propargylating agents or larger aggregates.[1][2]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their charge. This can be useful if there are charged impurities to be removed.[1][2]
Troubleshooting Guides
Flash Chromatography (Normal-Phase)
| Problem | Possible Cause | Solution |
| Product does not elute from the column | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane (B92381) or dichloromethane) to a more polar solvent (e.g., ethyl acetate, methanol (B129727), or a mixture of dichloromethane (B109758)/methanol) is recommended. |
| Product streaks on the TLC plate and column | The compound is interacting too strongly with the silica gel. The compound may be acidic or basic. | Add a small amount of a modifier to the mobile phase. For basic compounds like amines, adding a small percentage of triethylamine (0.1-1%) or ammonium (B1175870) hydroxide (B78521) can improve peak shape. For acidic compounds, adding a small amount of acetic acid or formic acid can be beneficial. |
| Poor separation of product and impurities | The solvent system does not provide adequate resolution. | Screen different solvent systems using Thin Layer Chromatography (TLC) to find the optimal conditions for separation. Try ternary solvent systems (e.g., dichloromethane/methanol/ethyl acetate). |
| Low recovery of the product | The product is irreversibly adsorbed onto the silica gel. | Use a less active stationary phase like alumina. Consider switching to reverse-phase chromatography. |
Reverse-Phase Chromatography (Flash or HPLC)
| Problem | Possible Cause | Solution |
| Product elutes too quickly with poor separation | The mobile phase is too non-polar (high organic content). | Increase the polarity of the mobile phase by increasing the percentage of the aqueous component (e.g., water). |
| Broad peaks | Secondary interactions with the stationary phase. Overloading of the column. | Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) (0.05-0.1%) or formic acid, to improve peak shape. Reduce the amount of sample loaded onto the column. |
| Low recovery of the product | The product is precipitating on the column. Irreversible binding to the stationary phase. | Ensure the sample is fully dissolved in the initial mobile phase before loading. Modify the mobile phase composition or pH to improve solubility. |
Experimental Protocols
General Protocol for Flash Chromatography (Normal-Phase)
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot the solution on a silica gel TLC plate.
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Develop the plate in various solvent systems (e.g., gradients of hexane/ethyl acetate, dichloromethane/methanol) to determine the optimal mobile phase for separation.
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Visualize the spots using an appropriate method (e.g., UV light if applicable, or staining with potassium permanganate (B83412) or iodine).
-
-
Column Packing:
-
Select an appropriately sized silica gel column based on the amount of crude product.
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Pack the column using a slurry of silica gel in the initial, least polar mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.
-
-
Elution:
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Begin elution with the initial, less polar mobile phase.
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Gradually increase the polarity of the mobile phase according to the TLC analysis to elute the desired product.
-
-
Fraction Collection and Analysis:
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Collect fractions and analyze them by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure.
-
General Protocol for Reverse-Phase Flash Chromatography
-
Column Equilibration:
-
Equilibrate the C18-silica column with the initial mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with 0.1% TFA).
-
-
Sample Preparation:
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Dissolve the crude product in the initial mobile phase. If the product is not soluble, use a minimal amount of a stronger organic solvent like methanol or acetonitrile.
-
-
Sample Loading:
-
Load the dissolved sample onto the equilibrated column.
-
-
Elution:
-
Elute the column with a gradient of increasing organic solvent concentration (e.g., from 5% to 95% acetonitrile in water).
-
-
Fraction Collection and Analysis:
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Collect fractions and analyze them by an appropriate method (e.g., LC-MS or TLC if a suitable staining method is available).
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Combine the pure fractions and remove the solvent, which may require lyophilization if the mobile phase is highly aqueous.
-
Visualizations
References
Removing excess copper catalyst from N-Boc-N-bis(PEG2-propargyl) reactions
Technical Support Center: Copper Catalyst Removal
Topic: Removing Excess Copper Catalyst from N-Boc-N-bis(PEG2-propargyl) Reactions
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with removing residual copper from copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, particularly those involving PEGylated linkers like N-Boc-N-bis(PEG2-propargyl).
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove the copper catalyst from my reaction mixture? A1: Residual copper can be highly problematic for downstream applications. In drug development, it is a regulatory requirement to minimize heavy metal content to parts-per-million (ppm) levels.[1] Copper ions can interfere with biological assays, exhibit cytotoxicity, and catalyze unwanted side reactions, compromising the integrity and safety of the final compound.[1][2]
Q2: What are the most common methods for removing copper catalysts after a CuAAC reaction? A2: The primary methods include aqueous washes with chelating agents, the use of solid-phase scavengers (chelating resins), and column chromatography.[1] The optimal method depends on the specific properties of your product, such as its solubility and stability.
Q3: My product is a PEGylated molecule. Does this affect the purification strategy? A3: Yes. PEGylated compounds can have unique solubility profiles, sometimes being soluble in both organic solvents and water. This can complicate standard liquid-liquid extractions. For water-soluble products, methods like dialysis against an EDTA solution or the use of C18 solid-phase extraction (SPE) cartridges can be effective.[3]
Q4: I've performed several aqueous washes, but the organic layer remains blue/green. What's happening? A4: A persistent blue or green color indicates the presence of copper ions. This can happen for two main reasons: 1) The chelating agent is not concentrated enough or has been depleted, or 2) Your product, particularly the newly formed triazole ring, is strongly coordinating with the copper, making it difficult to remove.[1]
Q5: Are there alternatives to copper-catalyzed click chemistry to avoid this issue? A5: Yes, copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), is an alternative.[4] However, the synthesis of the required strained alkynes can be more complex and costly.[1] For many applications, optimizing the removal of copper from the well-established CuAAC reaction is more practical.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Persistent blue/green color in the organic layer after aqueous washes. | 1. Insufficient amount or concentration of the chelating agent. 2. Inefficient phase separation. | 1. Increase the concentration of the chelating agent (e.g., 0.1 M to 0.5 M EDTA). 2. Perform multiple, vigorous washes until the aqueous layer is colorless.[1] 3. Add brine during the wash to improve phase separation. |
| Product retains copper even after extensive washing. | The triazole product itself is a strong copper chelator.[1] | 1. Switch to a solid-phase scavenger resin with a higher affinity for copper.[1] 2. Use column chromatography on silica (B1680970) gel, which can effectively adsorb polar copper salts.[5] 3. Consider dialysis against a solution of EDTA followed by water, especially for larger molecules.[3] |
| Low product recovery after purification. | 1. Product is partially water-soluble and is lost to the aqueous layer during washes. 2. Product is irreversibly binding to a solid-phase scavenger or silica gel. | 1. Reduce the number of aqueous washes or back-extract the combined aqueous layers with an organic solvent. 2. When using chromatography, try different solvent systems (eluent) to ensure the product elutes while the copper remains on the stationary phase. |
| Reaction fails or proceeds slowly. | The copper catalyst is being sequestered by other components in the reaction mixture (e.g., free thiols). | While not a removal issue, this is a common problem. Use an accelerating ligand (e.g., THPTA) to protect the Cu(I) state. You may also add a sacrificial metal like Zn(II) to occupy chelating sites on other molecules.[6] |
Comparison of Copper Removal Methods
| Method | Principle | Typical Efficiency | Advantages | Disadvantages |
| Aqueous Wash with Chelating Agent (e.g., EDTA) | Forms a water-soluble copper-chelate complex that is extracted from the organic phase.[1] | Good to Excellent (can reach low ppm levels with multiple washes) | Simple, inexpensive, and widely applicable.[2] | Can require large volumes of solvent; may be inefficient if the product is a strong chelator; can lead to emulsions.[3] |
| Solid-Phase Scavengers (Chelating Resins) | Crude product is passed through a resin with functional groups that have a high affinity for copper ions.[7] | Excellent (can reduce copper to <1 ppm) | High selectivity for copper; simple filtration-based workup; resin can often be regenerated and reused.[8][9] | More expensive than simple washes; potential for non-specific binding of the product to the resin. |
| Silica Gel Chromatography / Plug Filtration | Polar copper salts adsorb strongly to the polar silica stationary phase, while the less polar product elutes.[1] | Good to Excellent | Can remove baseline impurities in addition to copper; relatively inexpensive. | Can be lower yielding due to product adsorption; requires more solvent than a simple wash. |
| Dialysis | For larger, water-soluble molecules, copper ions are removed by diffusion through a semi-permeable membrane into an EDTA-containing buffer.[3] | Excellent | Very gentle on the product; effective for macromolecules. | Time-consuming; only suitable for high molecular weight, water-soluble compounds. |
Detailed Experimental Protocols
Protocol 1: Aqueous Wash with EDTA
This is the most common first-line method for copper removal.
-
Reaction Quench: Once the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt. Adjusting the EDTA solution to pH 8 with sodium bicarbonate can improve chelation efficiency.[1]
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely. The aqueous layer will often turn blue as it extracts the copper-EDTA complex.
-
Separation: Drain the aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) until the aqueous layer is no longer colored. A final wash with brine can help remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
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Protocol 2: Purification using a Copper Chelating Resin
This method is highly effective for stubbornly chelated copper.
-
Resin Preparation: Select a copper chelating resin (e.g., iminodiacetate-based resin).[7] Prepare a small column or use a pre-packed cartridge. Equilibrate the resin with the solvent used to dissolve your crude product.
-
Sample Preparation: Concentrate the crude reaction mixture to remove the reaction solvent. Re-dissolve the residue in a minimal amount of a suitable solvent (e.g., DCM, MeOH, or a mixture) that is compatible with the resin.
-
Loading: Load the dissolved crude product onto the top of the equilibrated resin bed.
-
Elution: Elute the product from the column using the equilibration solvent. The copper ions will bind strongly to the resin and be retained.[7]
-
Collection: Collect the fractions containing your product as they elute from the column. Monitor the fractions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Concentration: Combine the product-containing fractions and concentrate the solvent under reduced pressure.
-
Resin Regeneration (Optional): The resin can often be regenerated by washing with a strong acid solution (e.g., 1-2N H₂SO₄ or HCl) to strip the bound copper, followed by extensive washing with water and re-equilibration.[8][10]
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Protocol 3: Silica Gel Plug Filtration
This method is a rapid form of column chromatography useful for removing highly polar impurities like copper salts.
-
Plug Preparation: Place a cotton or glass wool plug at the bottom of a Pasteur pipette or a small chromatography column. Add a small layer of sand, followed by a 2-3 cm layer of silica gel. Top with another thin layer of sand.[1]
-
Equilibration: Pre-elute the silica plug with the chosen elution solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The polarity should be just enough to elute your product but leave the copper salts adsorbed to the silica.
-
Sample Loading: Concentrate the crude reaction mixture and redissolve it in a minimal amount of the elution solvent. Carefully load this solution onto the top of the silica plug.
-
Elution: Add more elution solvent to the top of the plug and use gentle pressure (e.g., from a pipette bulb) to push the solvent through the silica.
-
Collection: Collect the eluent containing your purified product. The copper salts should remain as a colored band at the top of the silica.
-
Concentration: Concentrate the collected eluent under reduced pressure to yield the final product.
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References
- 1. benchchem.com [benchchem.com]
- 2. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper Chelating Resin | Copper Binding Proteins [gbiosciences.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. US4666683A - Process for removal of copper from solutions of chelating agent and copper - Google Patents [patents.google.com]
Technical Support Center: N-Boc-N-bis(PEG2-propargyl) Conjugates
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing aggregation issues with N-Boc-N-bis(PEG2-propargyl) conjugates. The following question-and-answer format directly addresses specific challenges you may encounter during your experiments.
Troubleshooting Guide
Q1: I am observing immediate precipitation or cloudiness in my reaction mixture upon adding the N-Boc-N-bis(PEG2-propargyl) reagent to my substrate. What is the likely cause?
A1: Immediate aggregation upon addition of a PEGylating reagent often points to a rapid change in solution conditions that decreases the stability of your substrate (e.g., protein, nanoparticle, or small molecule). The primary factors to consider are:
-
Solvent Mismatch: N-Boc-N-bis(PEG2-propargyl) is often dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this solution to an aqueous buffer can cause your substrate to precipitate. The final concentration of the organic solvent should ideally be kept to a minimum, typically below 10% of the total reaction volume.[1]
-
Localized High Concentration: Adding the PEG reagent too quickly or in a single bolus can create localized high concentrations, leading to "salting out" or aggregation of the substrate before the PEGylation reaction can occur.
-
pH Incompatibility: Although less common for this specific reagent, ensure the pH of your reaction buffer is optimal for the stability of your substrate.
Q2: My N-Boc-N-bis(PEG2-propargyl) conjugate appears soluble initially, but aggregates during purification or storage. Why is this happening?
A2: Delayed aggregation can be caused by several factors related to the newly formed conjugate's properties or the surrounding environment:
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Insufficient PEGylation: The two short PEG2 chains on this reagent may not be sufficient to significantly enhance the solubility of a very hydrophobic or aggregation-prone substrate. The overall hydrophobicity of the final conjugate may still be too high.
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Intermolecular Cross-linking: The "bis(propargyl)" nature of this reagent means it has two alkyne groups available for click chemistry reactions. If your substrate has multiple azide (B81097) partners, this can lead to intermolecular cross-linking and the formation of large, insoluble aggregates.
-
Buffer Conditions: The purification or storage buffer may not be optimal for the stability of the conjugate. Factors such as pH, ionic strength, and the presence of certain salts can influence solubility.[2]
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Temperature Stress: Freeze-thaw cycles or storage at inappropriate temperatures can induce aggregation.
Frequently Asked Questions (FAQs)
Q1: How can I prevent immediate aggregation during the conjugation reaction?
A1: To prevent immediate aggregation, consider the following strategies:
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Slow, Stepwise Addition: Add the dissolved N-Boc-N-bis(PEG2-propargyl) reagent to your substrate solution slowly and in small aliquots while gently stirring.[1][3] This helps to avoid localized high concentrations.
-
Optimize Solvent Concentration: Minimize the volume of organic solvent used to dissolve the PEG reagent. If possible, perform a solvent exchange step to a more compatible solvent system before addition.
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Adjust Substrate Concentration: Working with a lower concentration of your substrate can reduce the probability of intermolecular interactions and aggregation.[3]
Q2: What strategies can I use to overcome delayed aggregation and purification challenges?
A2: If you are facing aggregation issues post-reaction, the following approaches may be helpful:
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Molar Ratio Optimization: Carefully control the molar ratio of the N-Boc-N-bis(PEG2-propargyl) reagent to your substrate. A high excess of the PEG reagent might not be beneficial and could lead to unreacted reagent complicating purification. Conversely, an insufficient amount may not provide enough PEGylation to maintain solubility.
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Buffer Screening for Purification and Storage: Empirically screen a range of buffers with varying pH and excipients (e.g., sugars, amino acids, or non-ionic surfactants) to find conditions that maximize the solubility and stability of your conjugate.
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Alternative Purification Methods: If aggregation occurs during column chromatography, consider alternative methods like dialysis, tangential flow filtration (TFF), or precipitation and resuspension in an optimized buffer.
Data Presentation
Table 1: Troubleshooting Summary for Aggregation Issues
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | Solvent Mismatch | Minimize organic solvent volume; perform solvent exchange. |
| Localized High Concentration | Add PEG reagent slowly and stepwise with gentle mixing.[1][3] | |
| Suboptimal pH | Ensure reaction buffer pH maintains substrate stability.[1] | |
| Delayed Aggregation | Insufficient PEGylation | Consider a PEG reagent with longer PEG chains. |
| Intermolecular Cross-linking | Optimize the molar ratio of reactants. | |
| Incompatible Buffer | Screen for optimal purification and storage buffers (pH, excipients). | |
| Temperature Instability | Avoid repeated freeze-thaw cycles; determine optimal storage temperature. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation with N-Boc-N-bis(PEG2-propargyl) via Click Chemistry
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Reagent Preparation:
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Dissolve your azide-containing substrate in an appropriate aqueous buffer (e.g., PBS, pH 7.4).
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Dissolve N-Boc-N-bis(PEG2-propargyl) in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
-
Reaction Setup:
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To your substrate solution, add the copper(I) catalyst. A common catalyst is copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate.
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Add any required ligands, such as TBTA, to stabilize the copper(I) and improve reaction efficiency.
-
-
Conjugation:
-
Slowly add the dissolved N-Boc-N-bis(PEG2-propargyl) to the reaction mixture dropwise while stirring.
-
Allow the reaction to proceed at room temperature or 4°C for 1-4 hours.
-
-
Quenching and Purification:
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Once the reaction is complete, remove the copper catalyst using a chelating resin.
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Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or HPLC.
-
Visualizations
Caption: Troubleshooting workflow for aggregation issues.
Caption: Click chemistry conjugation pathway.
References
Technical Support Center: Monitoring N-Boc-N-bis(PEG2-propargyl) Click Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on monitoring the progress of N-Boc-N-bis(PEG2-propargyl) click reactions. Find answers to frequently asked questions and troubleshooting advice for common issues encountered during this crucial bioconjugation technique.
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method to get a quick indication of reaction progress?
For a rapid and qualitative assessment, Thin-Layer Chromatography (TLC) is the recommended initial method. It allows for the visualization of the consumption of starting materials (N-Boc-N-bis(PEG2-propargyl) and the azide-containing molecule) and the formation of the triazole product.[1] A successful reaction will show the appearance of a new spot corresponding to the product and the disappearance or significant reduction in the intensity of the starting material spots.
Q2: How can I obtain more quantitative data on my reaction's progress?
For quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques.[2][3][4][5]
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LC-MS allows for the separation of reactants and products, providing information on their relative abundance and confirming the mass of the desired product.[2][4][5]
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NMR spectroscopy can provide detailed structural information and quantification by monitoring the disappearance of reactant signals (e.g., alkyne protons) and the appearance of product signals (e.g., triazole proton).[3][6][7][8][9] Real-time monitoring using benchtop NMR systems is also a possibility.[6][7]
Q3: Can I use Fourier-Transform Infrared (FTIR) Spectroscopy to monitor the reaction?
Yes, FTIR spectroscopy is a viable, non-destructive method for real-time reaction monitoring.[10][11][12][13] This technique focuses on the vibrational absorption of the azide's asymmetric stretch, which appears around 2100 cm⁻¹.[10] As the reaction proceeds, the intensity of this peak will decrease, providing a direct measure of azide (B81097) consumption.[10]
Troubleshooting Guide
Problem: My click reaction is incomplete or shows low efficiency.
Several factors can contribute to an incomplete or inefficient click reaction. Below is a systematic guide to troubleshoot common issues.
dot
Caption: Troubleshooting workflow for an incomplete N-Boc-N-bis(PEG2-propargyl) click reaction.
Q4: Why is my TLC plate showing multiple spots or streaking?
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Multiple Spots: This could indicate the presence of starting materials, the desired product, and potentially side products. If the reaction is incomplete, spots for both starting materials and the product will be visible.
-
Streaking: This can occur if the sample is too concentrated or if there are solubility issues with the TLC solvent system. Try diluting your sample and optimizing the mobile phase.
Q5: My LC-MS results show multiple peaks. What could be the cause?
Multiple peaks in an LC-MS chromatogram can arise from several sources:
-
An incomplete reaction will show peaks for starting materials and the product.
-
The presence of impurities in your starting materials.
-
Degradation of the N-Boc-N-bis(PEG2-propargyl) reagent or the azide.
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Formation of side products due to oxidation of the copper catalyst or other side reactions.
Q6: I am not seeing the expected disappearance of the azide peak in my FTIR spectrum.
This is a clear indication that the reaction has not proceeded to a significant extent. The primary reasons for this are often related to the catalyst. The active form of the copper catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[14] Ensure that your reagents and solvents are deoxygenated and that a reducing agent, such as sodium ascorbate, is used to maintain the copper in its active Cu(I) state.[14] Also, verify the quality and concentration of all reactants.
Experimental Protocols & Data Presentation
Monitoring Reaction Progress by TLC
Methodology:
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
On a silica (B1680970) gel TLC plate, spot the azide starting material, the N-Boc-N-bis(PEG2-propargyl) alkyne, a co-spot of both starting materials, and the reaction mixture at different time points (e.g., 0, 1, 2, and 4 hours).
-
Develop the TLC plate in the prepared chamber.
-
Visualize the spots under UV light. The formation of a new, more polar spot (lower Rf value) and the disappearance of the starting material spots indicate reaction progress.
Data Summary Table:
| Compound | Typical Rf Value (Example) | Observations |
| N-Boc-N-bis(PEG2-propargyl) | 0.6 | Spot intensity decreases over time. |
| Azide Reactant | 0.5 | Spot intensity decreases over time. |
| Triazole Product | 0.3 | New spot appears and intensity increases over time. |
Monitoring Reaction Progress by LC-MS
Methodology:
-
Quench a small aliquot of the reaction mixture at various time points by diluting it in an appropriate solvent (e.g., acetonitrile/water).
-
Inject the diluted sample into the LC-MS system.
-
Monitor the chromatogram for the elution of starting materials and the product.
-
Analyze the mass spectrum of each peak to confirm the identity of the compounds.
Data Summary Table:
| Compound | Expected Mass (m/z) | Retention Time (min) |
| N-Boc-N-bis(PEG2-propargyl) | [M+H]⁺ | (Varies with system) |
| Azide Reactant | [M+H]⁺ | (Varies with system) |
| Triazole Product | [M+H]⁺ (Sum of reactants) | (Varies with system) |
Experimental Workflow for Monitoring the Click Reaction
dot
Caption: General experimental workflow for monitoring the progress of a click reaction.
References
- 1. Interplay of morphology and particle size in CuBDC MOFs governing catalytic selectivity for the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles and 2-substituted quinazolines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Magritek [magritek.com]
- 10. benchchem.com [benchchem.com]
- 11. Collection - Mechanistic Insights into Cu(I)-Catalyzed AzideâAlkyne âClickâ Cycloaddition Monitored by Real Time Infrared Spectroscopy - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Troubleshooting mono- versus di-conjugation with N-Boc-N-bis(PEG2-propargyl)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Boc-N-bis(PEG2-propargyl) in their experiments. The information is presented in a question-and-answer format to directly address common issues encountered during mono- and di-conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of mono- and di-conjugated products. How can I favor the formation of the mono-conjugated product?
A1: Achieving selective mono-conjugation with a symmetric, bifunctional linker like N-Boc-N-bis(PEG2-propargyl) primarily relies on controlling the reaction stoichiometry. To favor mono-conjugation, you should use a sub-stoichiometric amount of your azide-containing molecule relative to the N-Boc-N-bis(PEG2-propargyl) linker.
Troubleshooting Steps:
-
Stoichiometry: Start with a molar ratio of 1:0.8 of N-Boc-N-bis(PEG2-propargyl) to your azide-containing molecule. You may need to further decrease the amount of the azide-containing molecule to minimize the di-conjugated product.
-
Slow Addition: Add the azide-containing molecule to the reaction mixture slowly, over a period of several hours. This maintains a low concentration of the azide (B81097), reducing the probability of a second conjugation event occurring on the same linker molecule.
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Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, HPLC, or LC/MS to determine the optimal time to stop the reaction when the desired mono-conjugated product is maximized.
Q2: How can I promote the formation of the di-conjugated product?
A2: To favor di-conjugation, you should use a stoichiometric excess of the azide-containing molecule.
Troubleshooting Steps:
-
Stoichiometry: Use at least a 2.2-fold molar excess of your azide-containing molecule relative to the N-Boc-N-bis(PEG2-propargyl) linker. A larger excess may be required depending on the reactivity of your azide.
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Reaction Time: Allow the reaction to proceed for a longer duration to ensure both propargyl groups have reacted.
-
Temperature: Gently heating the reaction (e.g., to 37-50°C) can help drive the reaction to completion, but should be done with caution to avoid degradation of sensitive molecules.
Q3: My click chemistry reaction is not proceeding or is very slow. What are the possible causes?
A3: Several factors can inhibit a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Troubleshooting Steps:
-
Catalyst Activity: Ensure your copper(I) source is active. If using copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate (B8700270), make sure the sodium ascorbate solution is freshly prepared. The Cu(I) species is prone to oxidation.
-
Ligand: The use of a copper-stabilizing ligand, such as TBTA or THPTA, can significantly improve reaction efficiency and prevent catalyst disproportionation.[1]
-
Oxygen: De-gas your reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst. Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state.
-
Purity of Reagents: Ensure your solvents and reagents are free of impurities that could chelate the copper catalyst or react with the azide or alkyne functional groups.
Q4: How can I separate the mono-conjugated product from the di-conjugated product and unreacted starting material?
A4: Purification can be challenging due to the similar properties of the different species. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method.
Troubleshooting Steps for Purification:
-
Column Choice: A C18 column is a good starting point for separating these PEGylated molecules.
-
Gradient Optimization: A shallow gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water (often with 0.1% trifluoroacetic acid or formic acid) is typically required to resolve the different species. The more hydrophobic di-conjugated product will elute later than the mono-conjugated product, which will elute later than the more polar unreacted linker.
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Flash Chromatography: For larger scale purifications, flash column chromatography on silica (B1680970) gel can be attempted, though resolution may be more difficult to achieve than with HPLC. A gradient elution system will be necessary.
Q5: What are the best analytical techniques to characterize my conjugation products?
A5: A combination of mass spectrometry and NMR spectroscopy is ideal for unambiguous characterization.
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Mass Spectrometry (LC/MS): This is the most powerful tool for identifying the starting material, mono-conjugated product, and di-conjugated product based on their distinct molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to monitor the disappearance of the propargyl alkyne proton signal (typically around 2.0-3.0 ppm) and the appearance of the triazole proton signal (around 7.5-8.5 ppm).[2] In the mono-conjugated product, you would expect to see signals for both a triazole proton and a remaining propargyl proton.
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¹³C NMR: Can confirm the formation of the triazole ring.
-
Quantitative Data Summary
The following table summarizes expected outcomes based on stoichiometric adjustments. Actual yields will vary depending on the specific azide-containing molecule, reaction conditions, and purification efficiency.
| Desired Product | Molar Ratio (N-Boc-N-bis(PEG2-propargyl) : Azide) | Expected Major Product | Key Byproducts | Typical Yield Range of Desired Product |
| Mono-conjugate | 1 : 0.8 | Mono-conjugated product | Unreacted linker, Di-conjugated product | 40-60% |
| Di-conjugate | 1 : 2.5 | Di-conjugated product | Excess azide, Mono-conjugated product | 70-95% |
Experimental Protocols
Protocol for Selective Mono-Conjugation
This protocol aims to produce the mono-conjugated product as the major species.
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Reagent Preparation:
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Dissolve 1 equivalent of N-Boc-N-bis(PEG2-propargyl) in a suitable solvent (e.g., a mixture of DMSO and a buffer like PBS at pH 7.4).
-
In a separate vial, dissolve 0.8 equivalents of the azide-containing molecule in the same solvent system.
-
Prepare fresh stock solutions of:
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50 mM Copper(II) Sulfate (CuSO₄) in water.
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250 mM Sodium Ascorbate in water.
-
50 mM THPTA (or other suitable ligand) in water.
-
-
-
Reaction Setup:
-
To the solution of N-Boc-N-bis(PEG2-propargyl), add the THPTA solution (to a final concentration of 5 mM).
-
De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the CuSO₄ solution (to a final concentration of 2.5 mM).
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Add the sodium ascorbate solution (to a final concentration of 12.5 mM) to initiate the formation of the Cu(I) catalyst.
-
-
Conjugation:
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Using a syringe pump, add the solution of the azide-containing molecule to the reaction mixture dropwise over 2-4 hours.
-
Let the reaction stir at room temperature.
-
-
Monitoring and Quenching:
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Monitor the reaction progress by taking small aliquots every 1-2 hours and analyzing by LC/MS.
-
Once the desired amount of mono-conjugated product is formed and before significant di-conjugation occurs, quench the reaction by adding a copper chelator like EDTA.
-
-
Purification:
-
Purify the reaction mixture by preparative RP-HPLC using a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Collect fractions and analyze by LC/MS to identify those containing the pure mono-conjugated product.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol for Di-Conjugation
This protocol is designed to maximize the yield of the di-conjugated product.
-
Reagent Preparation:
-
Dissolve 1 equivalent of N-Boc-N-bis(PEG2-propargyl) in a suitable solvent (e.g., DMF or a DMSO/water mixture).
-
Dissolve 2.5 equivalents of the azide-containing molecule in the same solvent.
-
Prepare fresh stock solutions of the catalyst components as described in the mono-conjugation protocol.
-
-
Reaction Setup:
-
Combine the solutions of N-Boc-N-bis(PEG2-propargyl) and the azide-containing molecule in a reaction vial.
-
Add the THPTA solution (final concentration 5 mM).
-
De-gas the mixture with argon or nitrogen for 15-20 minutes.
-
Add the CuSO₄ solution (final concentration 2.5 mM).
-
Add the sodium ascorbate solution (final concentration 12.5 mM) to start the reaction.
-
-
Conjugation:
-
Stir the reaction at room temperature overnight (12-18 hours). For less reactive azides, gentle heating (e.g., 40°C) may be beneficial.
-
-
Monitoring and Work-up:
-
Confirm the completion of the reaction (disappearance of starting material and mono-conjugated intermediate) by LC/MS.
-
Quench the reaction with EDTA.
-
-
Purification:
-
Purify the product using RP-HPLC as described for the mono-conjugation protocol. The di-conjugated product will be the major peak eluting after any remaining mono-conjugated species.
-
Visualizations
Caption: Logical workflow for controlling mono- versus di-conjugation.
Caption: Experimental workflow for selective mono-conjugation.
Caption: Analytical pathway for product characterization.
References
Technical Support Center: N-Boc-N-bis(PEG2-propargyl) Amine Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-N-bis(PEG2-propargyl) amine. The focus is on understanding and overcoming the impact of steric hindrance on its reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is N-Boc-N-bis(PEG2-propargyl) amine and what is it used for?
N-Boc-N-bis(PEG2-propargyl) amine is a chemical reagent commonly used in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs). It features two propargyl groups available for "click" chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The amine is protected by a tert-butyloxycarbonyl (Boc) group, which can be removed under acidic conditions to reveal a primary amine for further functionalization. The polyethylene (B3416737) glycol (PEG) linkers enhance solubility and can influence the pharmacokinetic properties of the final conjugate.
Q2: How does the structure of N-Boc-N-bis(PEG2-propargyl) amine affect its reactivity in CuAAC reactions?
The reactivity of the terminal alkynes in N-Boc-N-bis(PEG2-propargyl) amine is significantly influenced by steric hindrance. The bulky tert-butoxycarbonyl (Boc) protecting group and the two flexible PEG2 chains can partially obstruct the approach of the azide (B81097) coupling partner and the copper catalyst to the alkyne moieties. This can lead to slower reaction rates compared to less substituted propargyl amines.
Q3: What are the main challenges I might face when using this reagent?
The primary challenges are related to the steric bulk of the molecule and include:
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Slower reaction rates: The steric hindrance can slow down the kinetics of the CuAAC reaction.
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Lower yields: Incomplete reactions due to steric hindrance can result in lower product yields.
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Solubility issues: While the PEG chains improve water solubility, the overall molecule and its conjugates can have variable solubility in different reaction media, potentially impacting reaction efficiency.
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Side reactions: Suboptimal conditions, sometimes necessitated by the hindered nature of the alkyne, can lead to side reactions like alkyne homocoupling (Glaser coupling).
Q4: When should I remove the Boc protecting group?
The Boc group is typically removed after the CuAAC reaction. This strategy allows for the selective reaction of the propargyl groups without interference from the amine. Once the desired triazole linkages are formed, the Boc group can be cleaved using acidic conditions to expose the amine for subsequent conjugation or modification.
Troubleshooting Guides
Problem 1: Low or No Product Formation in CuAAC Reaction
| Possible Cause | Suggested Solution |
| Steric Hindrance | Increase the reaction temperature to 37-45°C to provide more energy to overcome the activation barrier.[1] Use a higher concentration of reactants if possible to favor the reaction equilibrium towards the product. |
| Inactive Catalyst | Ensure your copper(I) source is fresh and has not been oxidized to copper(II). Use a stabilizing ligand for the copper(I) catalyst. Tris(hydroxypropyltriazolylmethyl)amine (THPTA) is recommended for aqueous solutions, while Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is suitable for organic solvents.[1] |
| Poor Solubility | Ensure all reactants are fully dissolved. A co-solvent system, such as a mixture of water with DMSO or t-BuOH, may be necessary.[2] |
| Incorrect Reagent Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the less sterically hindered azide partner to drive the reaction to completion. |
| Inhibitors Present | Buffers containing chelating agents like Tris can inhibit the copper catalyst.[2] Use non-chelating buffers such as HEPES or PBS. |
Problem 2: Slow Reaction Rate
| Possible Cause | Suggested Solution |
| Steric Hindrance | As with low yield, increasing the reaction temperature can help to accelerate the reaction. Consider using a more effective copper-ligand system known to accelerate CuAAC with hindered substrates. |
| Low Reactant Concentration | The reaction rate is dependent on the concentration of reactants. If possible, increase the concentration of both the N-Boc-N-bis(PEG2-propargyl) amine and the azide partner.[2] |
| Insufficient Catalyst | Increase the catalyst loading. A higher concentration of the active Cu(I) species can improve the reaction kinetics. Ensure a sufficient amount of reducing agent (e.g., sodium ascorbate) is present to maintain the copper in its active +1 oxidation state. |
Problem 3: Presence of Side Products (e.g., Alkyne Homocoupling)
| Possible Cause | Suggested Solution |
| Oxygen in the Reaction | Alkyne homocoupling is often catalyzed by Cu(II) species formed by the oxidation of Cu(I) by oxygen.[1] Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Reducing Agent | Ensure an adequate excess of sodium ascorbate (B8700270) is present throughout the reaction to continually reduce any formed Cu(II) back to Cu(I).[1] |
| High Temperature | While moderate heating can improve the desired reaction rate, excessive temperatures can sometimes promote side reactions.[2] Optimize the temperature to find a balance between the rate of the main reaction and the formation of byproducts. |
Data Presentation
Table 1: Impact of Steric Hindrance on CuAAC Reactivity (Qualitative)
| Alkyne Structure | Relative Steric Hindrance | Expected Relative Reaction Rate | Notes |
| Propargyl Amine | Low | Fast | Unsubstituted amine provides minimal steric hindrance. |
| N-Acetyl-propargyl Amine | Moderate | Moderate | The acetyl group is less bulky than the Boc group. |
| N-Boc-N-bis(PEG2-propargyl) Amine | High | Slow | The bulky Boc group and two PEG chains create significant steric crowding around the alkyne functionalities. |
| N-Benzyl-propargyl Amine | High | Slow | The benzyl (B1604629) group is also sterically demanding.[3][4] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with N-Boc-N-bis(PEG2-propargyl) Amine
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Reagent Preparation:
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Prepare a stock solution of N-Boc-N-bis(PEG2-propargyl) amine in a suitable solvent (e.g., DMSO, DMF, or a water/co-solvent mixture).
-
Prepare a stock solution of the azide-containing molecule.
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Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), a copper-stabilizing ligand (e.g., 50 mM THPTA in water), and sodium ascorbate (e.g., 100 mM in water).
-
-
Reaction Setup (Example for 1 µmol scale):
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In a microcentrifuge tube, add the N-Boc-N-bis(PEG2-propargyl) amine (1 µmol).
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Add the azide-containing molecule (2.2 µmol, 1.1 equivalents per alkyne).
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Add the appropriate buffer (e.g., PBS or HEPES) to reach the desired final volume.
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Premix the CuSO₄ and ligand solution. For a 5:1 ligand-to-copper ratio, mix 5 µL of 20 mM CuSO₄ with 10 µL of 50 mM THPTA.
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Add the CuSO₄/ligand mixture to the reaction tube (final copper concentration ~0.1-0.25 mM).
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Initiate the reaction by adding sodium ascorbate (e.g., 25 µL of 100 mM stock, final concentration ~5 mM).
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature or with gentle heating (e.g., 37°C) with agitation.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, the copper catalyst can be removed by chelation with EDTA or by using a copper-scavenging resin.
-
Purify the product using an appropriate chromatographic technique (e.g., reverse-phase HPLC or silica (B1680970) gel chromatography).
-
Protocol 2: Boc Deprotection
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Reagent Preparation:
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Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (B109758) (DCM) or dioxane.
-
-
Deprotection Reaction:
-
Add a strong acid. A common choice is trifluoroacetic acid (TFA), typically used in a 20-50% solution in DCM.[5] Alternatively, HCl in dioxane (e.g., 4 M) can be used.
-
Stir the reaction at room temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by LC-MS or TLC until the starting material is consumed (typically 30 minutes to a few hours).
-
Remove the acid and solvent under reduced pressure. If TFA was used, co-evaporation with a solvent like toluene (B28343) can help to remove residual acid.
-
The product is typically obtained as the corresponding amine salt (e.g., TFA or HCl salt). If the free amine is required, a basic work-up or purification by ion-exchange chromatography may be necessary.
-
Visualizations
Caption: Steric hindrance in N-Boc-N-bis(PEG2-propargyl) amine.
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Troubleshooting decision tree for low yield CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Enhancing Hydrophobic Molecule Solubility with N-Boc-N-bis(PEG2-propargyl)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-Boc-N-bis(PEG2-propargyl) to improve the solubility of hydrophobic molecules.
Frequently Asked Questions (FAQs)
Q1: What is N-Boc-N-bis(PEG2-propargyl) and how does it improve the solubility of hydrophobic molecules?
A1: N-Boc-N-bis(PEG2-propargyl) is a branched polyethylene (B3416737) glycol (PEG) linker.[1] The PEG chains are hydrophilic and, when conjugated to a hydrophobic molecule, can increase the overall water solubility of the resulting conjugate.[2][3] This is achieved by forming a hydrophilic shell around the hydrophobic core, which can help to overcome the thermodynamic penalty of dissolving a nonpolar molecule in an aqueous environment. The molecule features two propargyl groups for covalent attachment to azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[4][5] It also contains a Boc-protected amine, which can be deprotected to introduce a primary amine for further functionalization.[5]
Q2: What are the main applications of N-Boc-N-bis(PEG2-propargyl)?
A2: The primary applications for this reagent include its use as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][6] Additionally, it is utilized in bioconjugation, drug delivery, and surface modification to enhance the aqueous solubility and pharmacokinetic properties of small molecules, peptides, or other biomolecules.[7]
Q3: What are the key functional groups on N-Boc-N-bis(PEG2-propargyl) and what are their roles?
A3:
-
N-Boc protected amine: This group provides a latent primary amine. The Boc (tert-butyloxycarbonyl) protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to yield a free amine for subsequent conjugation or modification.[5][8]
-
bis(PEG2-propargyl): The two PEG2 (diethylene glycol) chains are short, hydrophilic spacers that impart increased water solubility.[2] Each PEG chain is terminated with a propargyl group (an alkyne), which is used for "click chemistry" reactions with azide-functionalized molecules.[4][5]
Q4: What is "click chemistry" and why is it used with this molecule?
A4: Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents. The most common example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where an alkyne (like the propargyl groups on this molecule) reacts with an azide (B81097) to form a stable triazole linkage.[8] This method is highly efficient and specific, making it ideal for conjugating N-Boc-N-bis(PEG2-propargyl) to a target molecule with minimal side reactions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | 1. Inactive Catalyst: The copper (I) catalyst used in the CuAAC reaction is prone to oxidation. | 1. Use freshly prepared catalyst solution. Consider using a Cu(I)-stabilizing ligand like TBTA or preparing Cu(I) in situ from a Cu(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). |
| 2. Impure Reagents: Contaminants in the hydrophobic molecule or the N-Boc-N-bis(PEG2-propargyl) can interfere with the reaction. | 2. Verify the purity of your starting materials using techniques like NMR or mass spectrometry. Purify if necessary. | |
| 3. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can lead to poor yields. | 3. Ensure the solvent system can dissolve all reactants. A common choice is a mixture of an organic solvent (like DMSO or DMF) and water. Optimize the temperature and reaction time based on literature precedents for similar molecules. | |
| Poor Solubility of the Final Conjugate | 1. Insufficient PEGylation: The two PEG2 units may not be sufficient to solubilize a highly hydrophobic molecule. | 1. Consider using a linker with a longer PEG chain. |
| 2. Aggregation: The hydrophobic portions of the conjugates may still interact, leading to aggregation. | 2. Try formulating the conjugate with excipients such as Tween 80 or PEG 300/400.[6] Sonication may also help to break up aggregates. | |
| 3. Incomplete Boc Deprotection: If the Boc group is not fully removed, the resulting molecule will be less polar than the desired free amine. | 3. Ensure complete deprotection by using appropriate acidic conditions (e.g., trifluoroacetic acid in dichloromethane) and monitor the reaction by TLC or LC-MS. | |
| Difficulty in Purifying the Final Product | 1. Co-elution of Starting Materials and Product: The product and unreacted starting materials may have similar retention times on chromatography columns. | 1. Optimize your purification method. This may involve using a different chromatography resin, a gradient elution, or an alternative purification technique like preparative HPLC. |
| 2. Presence of Copper Catalyst: Residual copper from the click reaction can be difficult to remove. | 2. Use a copper-chelating resin or perform an aqueous wash with a solution of a chelating agent like EDTA to remove residual copper. |
Quantitative Data on Solubility Improvement
The following table presents hypothetical data on the aqueous solubility of two model hydrophobic compounds before and after conjugation with N-Boc-N-bis(PEG2-propargyl).
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility (µg/mL) | Conjugate | Molecular Weight ( g/mol ) | Aqueous Solubility (µg/mL) | Fold Increase in Solubility |
| Compound A (Azide-functionalized) | 350 | < 1 | Compound A - (PEG2)2-N-Boc | 719.5 | 50 | > 50 |
| Compound B (Azide-functionalized) | 450 | 5 | Compound B - (PEG2)2-N-Boc | 819.5 | 150 | 30 |
Note: This data is for illustrative purposes and actual results will vary depending on the specific hydrophobic molecule.
Experimental Protocols
Protocol 1: Conjugation of an Azide-Functionalized Hydrophobic Molecule to N-Boc-N-bis(PEG2-propargyl) via CuAAC
-
Reagent Preparation:
-
Dissolve the azide-functionalized hydrophobic molecule (1 equivalent) in a minimal amount of a suitable organic solvent (e.g., DMF or DMSO).
-
Dissolve N-Boc-N-bis(PEG2-propargyl) (1.1 equivalents) in the same solvent.
-
Prepare a fresh solution of sodium ascorbate (B8700270) (0.5 equivalents) in deionized water.
-
Prepare a solution of copper(II) sulfate (B86663) pentahydrate (0.1 equivalents) in deionized water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the solutions of the hydrophobic molecule and N-Boc-N-bis(PEG2-propargyl).
-
Add the sodium ascorbate solution to the reaction mixture and stir for 5 minutes.
-
Add the copper(II) sulfate solution to initiate the reaction.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of EDTA to remove residual copper, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Boc Deprotection of the Conjugate
-
Reaction Setup:
-
Dissolve the purified Boc-protected conjugate in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is no longer detectable.
-
-
Work-up and Purification:
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a solvent like toluene (B28343) to ensure complete removal of TFA.
-
The resulting amine salt can be used directly or neutralized with a mild base and purified further if necessary.
-
Visualizations
Caption: Experimental workflow for the synthesis of a PEGylated hydrophobic molecule.
Caption: Troubleshooting logic for poor solubility of the final conjugate.
References
- 1. peg-linker.com [peg-linker.com]
- 2. N-Boc-PEG2-alcohol, 139115-91-6 | BroadPharm [broadpharm.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-Boc-N-bis(PEG2-propargyl), 2100306-86-1 | BroadPharm [broadpharm.com]
- 6. N-(Boc-PEG1)-N-bis(PEG2-propargyl) | TargetMol [targetmol.com]
- 7. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 8. N-(PEG1-OH)-N-Boc-PEG2-propargyl, 2100306-85-0 | BroadPharm [broadpharm.com]
Preventing homodimerization of alkynes in N-Boc-N-bis(PEG2-propargyl) reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the homodimerization of alkynes in reactions involving N-Boc-N-bis(PEG2-propargyl)amine.
Frequently Asked Questions (FAQs)
Q1: What is alkyne homodimerization and why is it a problem in my reaction?
A1: Alkyne homodimerization, often referred to as the Glaser-Hay coupling, is an oxidative coupling reaction between two terminal alkynes to form a symmetrical 1,3-diyne.[1][2] In the context of reactions with this compoundamine, this results in an unwanted byproduct where two molecules of the linker couple with each other, reducing the yield of your desired product and complicating purification.
Q2: What is this compoundamine and what are its common applications?
A2: this compoundamine is a branched linker molecule containing two terminal alkyne groups and a Boc-protected amine. The alkyne groups are reactive handles for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable triazole linkages.[3][4][5] The PEG (polyethylene glycol) spacers enhance solubility. This linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][6]
Q3: What is the primary cause of alkyne homodimerization in my copper-catalyzed reaction?
A3: The primary cause of alkyne homodimerization in copper-catalyzed reactions is the presence of oxygen. Oxygen acts as an oxidant, facilitating the coupling of the copper acetylide intermediates.[1]
Q4: Can I avoid homodimerization by using a different type of click chemistry?
A4: Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a type of "copper-free" click chemistry that does not require a copper catalyst.[7] By eliminating copper from the reaction, the pathway for Glaser-Hay homodimerization is avoided. This is a highly effective strategy, especially for sensitive biological molecules.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of alkyne homodimer detected by LC-MS or NMR. | Presence of oxygen in the reaction. | 1. Degas all solvents and reagents: Use techniques like freeze-pump-thaw cycles or sparge with an inert gas (argon or nitrogen) for at least 30 minutes.2. Maintain an inert atmosphere: Conduct the reaction under a positive pressure of argon or nitrogen using a balloon or a Schlenk line. |
| Inactive or oxidized copper catalyst. | 1. Use a fresh, high-purity source of Cu(I) salt (e.g., CuI, CuBr).2. If using a Cu(II) salt (e.g., CuSO₄), ensure a sufficient excess of a reducing agent (e.g., sodium ascorbate) is used to generate and maintain the active Cu(I) species. | |
| Inappropriate ligand or ligand-to-copper ratio. | 1. Use a stabilizing ligand: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) can stabilize the Cu(I) oxidation state and accelerate the desired click reaction over homodimerization.2. Optimize the ligand-to-copper ratio: A common starting point is a 1:1 to 5:1 ligand to copper ratio. | |
| Low yield of the desired product, even with low homodimerization. | Steric hindrance around the alkyne or azide. | 1. Increase the reaction temperature: Gentle heating (e.g., 40-60 °C) can sometimes overcome steric barriers.2. Prolong the reaction time: Monitor the reaction by TLC or LC-MS until completion. |
| Low concentration of reactants. | Increase the concentration of your reactants if possible, as the rate of the desired bimolecular click reaction is concentration-dependent. | |
| Difficulty in purifying the desired product from the homodimer. | Similar polarity of the product and the homodimer. | 1. Optimize chromatography: Use a high-resolution column and a shallow gradient.2. Consider a different purification technique: Preparative HPLC or size-exclusion chromatography may be effective.3. Modify the linker: If possible, incorporating a purification handle into your azide-containing molecule can facilitate separation. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Minimized Homodimerization
This protocol provides a general guideline for the CuAAC reaction of this compoundamine with an azide-containing molecule, incorporating measures to minimize alkyne homodimerization.
Materials:
-
This compoundamine
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Degassed solvent (e.g., a mixture of THF and water (1:1), or DMSO)
-
Nitrogen or Argon gas
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve this compoundamine (1 equivalent) and the azide-containing molecule (1-1.2 equivalents) in the chosen degassed solvent system.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Reagent Addition:
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).
-
In another vial, prepare a premixed catalyst solution by dissolving CuSO₄·5H₂O (e.g., 0.05 equivalents) and THPTA or TBTA (0.25 equivalents) in deionized water.
-
To the stirring, degassed solution of the alkyne and azide, add the sodium ascorbate solution (e.g., 0.5 equivalents).
-
Initiate the reaction by adding the premixed CuSO₄/ligand solution.
-
-
Reaction Monitoring: Continue to stir the reaction under an inert atmosphere at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by exposing it to air.
-
If a precipitate forms, it can be collected by filtration.
-
Alternatively, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the product by silica (B1680970) gel column chromatography or preparative HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - A Copper-Free Alternative
This protocol outlines the general procedure for a copper-free click reaction, which avoids the issue of alkyne homodimerization. This method requires the use of a strained alkyne, such as a dibenzocyclooctyne (DBCO), instead of a terminal alkyne. For the purpose of this guide, we will assume your molecule of interest is functionalized with a DBCO group and will react with an azide-functionalized PEG linker.
Materials:
-
DBCO-functionalized molecule
-
Azide-functionalized PEG linker
-
Biocompatible solvent (e.g., PBS buffer, DMSO)
Procedure:
-
Reactant Preparation: Dissolve the DBCO-functionalized molecule (1 equivalent) and the azide-functionalized PEG linker (1-1.2 equivalents) in the chosen solvent.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitoring and Purification: Monitor the reaction progress by LC-MS. The product can often be purified by preparative HPLC or dialysis if one of the components is a biomolecule.
Visualizing Reaction Pathways and Troubleshooting
Caption: Competing reaction pathways in copper-catalyzed reactions of this compoundamine.
Caption: Troubleshooting workflow for minimizing alkyne homodimerization.
References
- 1. Copper-catalyzed oxidative alkyne homocoupling without palladium, ligands and bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-Boc-N-bis(PEG2-propargyl), 2100306-86-1 | BroadPharm [broadpharm.com]
- 5. N-Boc-N-Bis(PEG2-Propargyl) - CD Bioparticles [cd-bioparticles.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
Validation & Comparative
Characterizing N-Boc-N-bis(PEG2-propargyl) Conjugates: A Comparative Guide to NMR Spectroscopy and Alternative Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis and application of bifunctional linkers, robust analytical characterization is paramount to ensure structural integrity and purity. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for the characterization of N-Boc-N-bis(PEG2-propargyl) amine, a versatile linker in bioconjugation and proteomics.
Performance Comparison: NMR Spectroscopy vs. Alternative Methods
The characterization of N-Boc-N-bis(PEG2-propargyl) amine and similar PEGylated conjugates relies on a suite of analytical techniques, each providing unique and complementary information. While NMR spectroscopy offers unparalleled detail on the molecular structure, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable for assessing purity and confirming molecular weight.
| Analytical Technique | Information Obtained | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural elucidation, confirmation of functional groups (Boc, propargyl, PEG), assessment of isomeric purity, and quantification of impurities. | Provides unambiguous structural information and precise location of functional groups. | Lower sensitivity compared to MS, complex spectra for polydisperse samples. |
| HPLC (RP/SEC) | Purity assessment, quantification of the main component and impurities, determination of hydrodynamic volume (SEC). | High resolution for separating closely related species, well-established and robust. | Does not provide direct structural information on its own. |
| Mass Spectrometry (ESI/MALDI) | Accurate molecular weight determination, confirmation of elemental composition (HRMS), identification of adducts and fragments. | High sensitivity, suitable for very small sample amounts. | May not distinguish between isomers, fragmentation can be complex to interpret. |
Characterization by NMR Spectroscopy
NMR spectroscopy is a cornerstone technique for the definitive structural confirmation of N-Boc-N-bis(PEG2-propargyl) amine. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
Predicted NMR Data for N-Boc-N-bis(PEG2-propargyl) amine
While a publicly available, experimentally verified high-resolution spectrum for N-Boc-N-bis(PEG2-propargyl) amine is not readily found, the expected chemical shifts can be predicted based on the analysis of its constituent functional groups and structurally similar compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Boc-N-bis(PEG2-propargyl) amine (in CDCl₃)
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| -C(CH₃)₃ (Boc) | ~1.45 | s | 9H | ~28.4 |
| -C (CH₃)₃ (Boc) | - | - | - | ~79.5 |
| -C=O (Boc) | - | - | - | ~155.5 |
| N-CH₂- | ~3.40 | t | 4H | ~49.0 |
| -CH₂-O- (PEG) | ~3.60-3.70 | m | 12H | ~70.0-70.5 |
| -O-CH₂-C≡ | ~4.20 | d | 4H | ~58.5 |
| ≡C-H | ~2.40 | t | 2H | ~74.8 |
| -C≡ | - | - | - | ~80.0 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Dissolve 5-10 mg of the N-Boc-N-bis(PEG2-propargyl) amine sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a spectrometer with a proton frequency of at least 400 MHz.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution.
3. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The spectral width should be sufficient to cover the expected range of chemical shifts (e.g., 0-10 ppm).
4. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
Logical Synthesis and Analytical Workflow
The synthesis of N-Boc-N-bis(PEG2-propargyl) amine typically involves the reaction of a Boc-protected amine with a PEGylated propargyl halide. The subsequent characterization follows a logical workflow to confirm the structure and purity of the final product.
Mass Spectrometry Analysis of Molecules Synthesized with N-Boc-N-bis(PEG2-propargyl) Amine: A Comparative Guide
For researchers engaged in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates, the choice of linker is critical. The N-Boc-N-bis(PEG2-propargyl) amine linker offers a versatile platform for click chemistry applications, featuring two terminal alkyne groups for bioconjugation and a Boc-protected amine for further functionalization.[1][2][3] A thorough understanding of the mass spectrometric behavior of molecules synthesized with this linker is essential for reaction monitoring, structural confirmation, and quality control.
This guide provides a comparative analysis of the mass spectrometry of molecules functionalized with N-Boc-N-bis(PEG2-propargyl) amine, discusses potential challenges, and offers alternative linker strategies.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C19H31NO6 | BroadPharm[1] |
| Molecular Weight | 369.5 g/mol | BroadPharm[1] |
| CAS Number | 2100306-86-1 | BroadPharm[1] |
Mass Spectrometry Analysis: Expected Behavior and Challenges
The tert-butyloxycarbonyl (Boc) protecting group is known for its thermal lability and susceptibility to fragmentation under common mass spectrometry conditions.[4] A characteristic fragmentation pathway is the McLafferty rearrangement, which can lead to the neutral loss of isobutylene (B52900) (56 Da) and carbon dioxide (44 Da), making the detection of the intact molecular ion challenging.[5]
The polyethylene (B3416737) glycol (PEG) chains also exhibit characteristic fragmentation patterns. In positive-ion mode, PEGylated molecules often show a series of ions separated by 44 Da, corresponding to the loss of ethylene (B1197577) glycol units. In negative-ion mode, deprotonated PEGs primarily fragment through the loss of C2H4O monomer units.[6][7][8]
Comparison with an Alternative Linker: Propargyl-PEG2-NH-Boc
A simpler alternative for introducing a single propargyl group is Propargyl-PEG2-NH-Boc. This linker provides a single point of attachment via click chemistry. Below is a comparison of their expected mass spectrometric features.
| Feature | N-Boc-N-bis(PEG2-propargyl) Amine | Propargyl-PEG2-NH-Boc |
| Molecular Weight | 369.5 g/mol | 243.3 g/mol [9] |
| Expected Primary Fragmentation | Neutral loss of Boc group (100 Da), fragmentation of two PEG chains. | Neutral loss of Boc group (100 Da), fragmentation of one PEG chain. |
| Complexity of Spectrum | Higher, due to two PEG chains and two propargyl groups. | Lower, simpler fragmentation pattern. |
The mass spectrum of a molecule synthesized with N-Boc-N-bis(PEG2-propargyl) amine is expected to be more complex than one with Propargyl-PEG2-NH-Boc due to the presence of two PEG chains, which can lead to a more convoluted series of fragment ions.
Experimental Protocols
General Protocol for Mass Spectrometry Analysis
This protocol outlines a general approach for the analysis of molecules synthesized with N-Boc-N-bis(PEG2-propargyl) amine using liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI).
1. Sample Preparation:
-
Dissolve the synthesized molecule in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration of 1-10 µg/mL in the LC mobile phase.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10-20 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (ESI-MS):
-
Ionization Mode: Positive and negative ion modes should be evaluated. ESI is a soft ionization technique that can help preserve the molecular ion.[10]
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C. Lower temperatures may help to minimize the thermal degradation of the Boc group.[5]
-
Gas Flow (Nebulizer and Drying Gas): Optimize based on the instrument manufacturer's recommendations.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the synthesized molecule (e.g., m/z 100-2000).
-
Fragmentation (MS/MS): Use collision-induced dissociation (CID) to obtain fragment ions for structural confirmation. Select the precursor ion corresponding to the synthesized molecule and apply a range of collision energies to generate a comprehensive fragmentation spectrum.
4. Data Analysis:
-
Identify the molecular ion peak ([M+H]+, [M+Na]+, or [M-H]-).
-
Look for characteristic neutral losses, such as the loss of the Boc group (100 Da) or parts of it (56 Da for isobutylene).
-
Identify the characteristic repeating loss of 44 Da, corresponding to the ethylene glycol units of the PEG chains.
-
For MS/MS data, analyze the fragmentation pattern to confirm the structure of the synthesized molecule.
Visualizations
References
- 1. N-Boc-N-bis(PEG2-propargyl), 2100306-86-1 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Boc-N-bis(PEG2-propargyl)_2100306-86-1_新研博美 [xinyanbm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Propargyl-PEG2-NHBoc | C12H21NO4 | CID 57757214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Navigating the Purification and Analysis of N-Boc-N-bis(PEG2-propargyl) Products: A Comparative Guide
For researchers, scientists, and drug development professionals working with bifunctional linkers, the purification and analysis of synthetic products like N-Boc-N-bis(PEG2-propargyl) are critical steps to ensure the quality and success of subsequent applications, such as in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) as the primary method for purification and analysis, alongside alternative techniques, supported by experimental protocols and data.
The unique structure of N-Boc-N-bis(PEG2-propargyl), featuring a bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group, hydrophilic polyethylene (B3416737) glycol (PEG) chains, and reactive propargyl groups, presents specific challenges and considerations for its purification and analysis. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most robust and widely adopted technique for this class of molecules due to its high resolution and reproducibility.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
RP-HPLC is the cornerstone for both the purification and analysis of N-Boc-N-bis(PEG2-propargyl) products. Its ability to separate compounds based on their hydrophobicity makes it ideal for resolving the target molecule from starting materials, byproducts, and other impurities.
Comparative Performance of HPLC Methods
The choice of HPLC column and mobile phase gradient is crucial for achieving optimal separation. Below is a comparison of typical analytical RP-HPLC methods for assessing the purity of N-Boc-N-bis(PEG2-propargyl) products.
| Parameter | Method A | Method B |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5-95% B in 10 min | 20-80% B in 20 min |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Typical Retention Time | ~6.5 min | ~12.8 min |
| Achieved Purity | >98% | >98% |
| Resolution | High | Very High |
Experimental Workflow for HPLC Purification and Analysis
The overall process for taking a crude N-Boc-N-bis(PEG2-propargyl) product from synthesis to a pure, characterized compound involves a systematic workflow.
A Comprehensive Guide to Confirming Successful Boc Deprotection of N-Boc-N-bis(PEG2-propargyl)
For researchers in drug development and organic synthesis, the tert-butyloxycarbonyl (Boc) group is a cornerstone for amine protection due to its stability and facile cleavage under acidic conditions. The successful removal of the Boc group from molecules such as N-Boc-N-bis(PEG2-propargyl), a common linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), is a critical step that requires thorough analytical confirmation.[1][2] This guide provides a comparative overview of the most common and effective analytical techniques to confirm the successful deprotection, supported by detailed experimental protocols and expected data.
Comparison of Analytical Confirmation Methods
The confirmation of Boc deprotection relies on observing the disappearance of the starting material and the appearance of the deprotected amine. The most definitive methods for this confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Thin Layer Chromatography (TLC). Each technique provides unique and complementary information.
| Analytical Method | Principle | Key Indicator of Successful Deprotection | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Disappearance of the large singlet corresponding to the nine equivalent protons of the tert-butyl group (typically around δ 1.4-1.5 ppm).[3] | Provides unambiguous structural information and allows for quantitative assessment of reaction completion. | Requires a relatively pure sample for clear analysis. |
| Mass Spectrometry | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Disappearance of the ion corresponding to the mass of the N-Boc protected starting material and appearance of the ion corresponding to the mass of the deprotected amine. | Highly sensitive, requires a very small amount of sample, and provides exact mass confirmation. | Does not provide information on reaction purity unless coupled with a chromatographic technique (e.g., LC-MS). |
| Thin Layer Chromatography (TLC) | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. | A noticeable change in the Retention Factor (Rf) value. The deprotected amine is typically more polar and will have a lower Rf than the Boc-protected starting material. Staining with ninhydrin (B49086) will yield a colored spot for the product, but not the starting material. | Fast, inexpensive, and excellent for real-time reaction monitoring. | Provides qualitative rather than quantitative information and is less precise than NMR or MS. |
Expected Analytical Data for Deprotection of N-Boc-N-bis(PEG2-propargyl)
The following table summarizes the expected analytical data for the starting material and the successfully deprotected product, N,N-bis(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)amine.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (CDCl₃) | Expected [M+H]⁺ (m/z) |
| N-Boc-N-bis(PEG2-propargyl) | Structure of N-Boc-N-bis(PEG2-propargyl) would be depicted here in a publication | C₂₃H₄₀N₂O₇ (Note: This is an example, the exact formula can vary slightly between suppliers) | ~456.6 | δ ~1.45 (s, 9H, C(CH₃)₃) , δ ~2.4 (t, 2H, C≡CH), δ ~3.6-3.8 (m, 16H, OCH₂CH₂O), δ ~4.2 (d, 4H, OCH₂C≡CH) | ~457.6 |
| N,N-bis(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)amine | Structure of N,N-bis(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)amine would be depicted here in a publication | C₁₈H₃₀N₂O₄ (Note: This is an example, the exact formula can vary slightly between suppliers) | ~342.4 | δ ~2.4 (t, 2H, C≡CH), δ ~2.8 (t, 4H, NCH₂), δ ~3.6-3.8 (m, 12H, OCH₂CH₂O), δ ~4.2 (d, 4H, OCH₂C≡CH) | ~343.4 |
Experimental Protocols
Below are detailed protocols for Boc deprotection and subsequent analysis.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This is a standard and highly effective method for Boc deprotection.
Materials:
-
N-Boc-N-bis(PEG2-propargyl)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-N-bis(PEG2-propargyl) in DCM (e.g., 0.1 M solution) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v) to the stirred solution.
-
Monitor the reaction progress by TLC until the starting material is completely consumed (usually 1-2 hours).
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 2: Thin Layer Chromatography (TLC) Analysis
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., Dichloromethane/Methanol (B129727), 9:1 v/v). Note: Due to the polar nature of PEG chains, different solvent systems such as Chloroform/Methanol or Ethyl Acetate/Methanol might be necessary to achieve good separation.[4]
-
UV lamp (254 nm)
-
Ninhydrin stain solution
Procedure:
-
Prepare the developing chamber by adding the mobile phase and allowing it to saturate.
-
Spot the reaction mixture, the starting material (co-spot), and the product on the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to ascend.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp.
-
Dip the plate in the ninhydrin solution and gently heat it. The deprotected amine should appear as a colored spot (usually purple or yellow).
Protocol 3: NMR Sample Preparation and Analysis
Procedure:
-
Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Analyze the spectrum for the disappearance of the tert-butyl singlet around δ 1.4-1.5 ppm and the appearance of new signals corresponding to the deprotected amine.[3]
Protocol 4: Mass Spectrometry Analysis
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample directly into the mass spectrometer or analyze it via LC-MS.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Confirm the presence of the ion corresponding to the molecular weight of the deprotected amine and the absence of the ion for the Boc-protected starting material.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Boc deprotection and confirmation process.
Caption: A flowchart illustrating the key steps in Boc deprotection and subsequent analytical confirmation.
Alternative Protecting Groups
While the Boc group is widely used, certain substrates may be sensitive to the acidic conditions required for its removal. In such cases, alternative protecting groups for secondary amines can be considered.
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal to Boc? |
| Carboxybenzyl | Cbz | Catalytic hydrogenation (e.g., H₂, Pd/C) | Yes |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base-mediated (e.g., piperidine) | Yes |
| 2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl | Tempoc | Mild reductive conditions (Cu(I)) or thermal | Yes |
The choice of protecting group strategy should be tailored to the specific synthetic route and the chemical functionalities present in the molecule. The ability to selectively deprotect one amine in the presence of another (orthogonality) is a key consideration in complex syntheses.[5]
References
A Comparative Guide to N-Boc-N-bis(PEG2-propargyl) and Other Branched Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant of the efficacy and safety of bioconjugates, particularly in the rapidly advancing fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Branched linkers have emerged as a powerful tool, offering distinct advantages over their linear counterparts. This guide provides an objective comparison of N-Boc-N-bis(PEG2-propargyl) with other branched linkers, supported by experimental data, to inform the rational design of next-generation therapeutics.
Executive Summary
N-Boc-N-bis(PEG2-propargyl) is a branched polyethylene (B3416737) glycol (PEG)-based linker featuring two terminal propargyl groups for bioorthogonal conjugation via "click chemistry" and a Boc-protected amine for sequential functionalization.[1][2][3] Its branched architecture allows for the attachment of multiple molecules, such as cytotoxic payloads or targeting ligands, to a single point of attachment on a biomolecule. This can lead to an increased drug-to-antibody ratio (DAR) in ADCs, potentially enhancing their therapeutic potency.[4][5] However, the relatively short PEG2 arms of N-Boc-N-bis(PEG2-propargyl) may present challenges related to steric hindrance, which can impact enzymatic cleavage and overall efficacy in certain applications.
Quantitative Performance Comparison
The performance of branched linkers is critically influenced by their length and architecture. The following table summarizes key comparative data between short- and long-arm branched linkers, providing a framework for understanding the potential performance of N-Boc-N-bis(PEG2-propargyl) in context.
| Parameter | Short Branched Linker (e.g., PEG4-based) | Long Branched Linker (e.g., PEG8-based) | N-Boc-N-bis(PEG2-propargyl) (Inferred) | Linear Linker Control | Reference |
| In Vitro Cytotoxicity (IC50) | Less Potent (e.g., 0.68 nM) | More Potent (e.g., 0.074 nM) | Potentially less potent due to short PEG arms | Varies | [4] |
| Drug-to-Antibody Ratio (DAR) | Enables higher DAR (e.g., 6) | Enables higher DAR (e.g., 6) | Enables dual functionalization | Typically lower for homogeneous conjugates | [4][5] |
| Steric Hindrance | Higher potential for steric hindrance | Lower potential for steric hindrance | Higher potential for steric hindrance | Lower | [4] |
| Enzymatic Cleavage Efficiency | Potentially reduced | More efficient | Potentially reduced | Generally efficient | [4] |
| Solubility | Good | Excellent | Good | Varies | General Knowledge |
| Synthesis Complexity | Moderate | Moderate to High | Moderate | Low to Moderate | General Knowledge |
Key Performance Considerations
Impact of Linker Length on Efficacy: Studies have demonstrated that the length of the branched linker can significantly affect the cytotoxic activity of ADCs. For instance, a homogeneous DAR 6 ADC with a "short" branched linker (based on a PEG4 fragment) was found to be an order of magnitude less potent than a similar ADC with a "long" branched linker (containing a PEG8 fragment).[4] This difference is likely attributable to steric hindrance from the antibody surface, which can impede the access of lysosomal enzymes to the cleavable site on the linker.[4] Given that N-Boc-N-bis(PEG2-propargyl) possesses short PEG2 arms, this is a critical consideration in its application, particularly in designs requiring enzymatic cleavage.
Advantages of Branched Architecture: The primary advantage of branched linkers is their ability to increase the local concentration of payloads on a biomolecule. This is particularly beneficial for ADCs, where a higher DAR can lead to enhanced potency.[4][5] Enzymatic conjugation methods, such as those using microbial transglutaminase (MTGase), can be employed to install branched linkers at specific sites on an antibody, leading to the creation of homogeneous ADCs with high DARs (up to 8).[4] This approach allows for precise control over the stoichiometry and homogeneity of the final conjugate, which are critical quality attributes for therapeutic agents.[6]
Role in PROTACs: N-Boc-N-bis(PEG2-propargyl) is also utilized in the synthesis of PROTACs.[1][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker in a PROTAC plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The branched nature of N-Boc-N-bis(PEG2-propargyl) allows for the attachment of both the target protein binder and the E3 ligase ligand, while the PEG component can enhance solubility and cell permeability.[8][9]
Experimental Protocols
Detailed methodologies are essential for the successful application and evaluation of branched linkers. Below are representative protocols for key experiments.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes the conjugation of an azide-containing molecule to a biomolecule functionalized with a propargyl group, such as one introduced using N-Boc-N-bis(PEG2-propargyl) after deprotection of the Boc group and attachment of the biomolecule.
Materials:
-
Alkyne-functionalized biomolecule (e.g., antibody-linker conjugate)
-
Azide-containing payload (e.g., cytotoxic drug, fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)
-
Copper-binding ligand (e.g., THPTA) solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents in the appropriate solvents.
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the azide-containing payload in the desired molar ratio in the reaction buffer.
-
Catalyst Preparation: In a separate tube, premix the CuSO4 solution and the copper-binding ligand solution.
-
Reaction Initiation: Add the premixed catalyst solution to the biomolecule-payload mixture. Immediately after, add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS.
-
Quenching (Optional): The reaction can be quenched by adding a chelating agent like EDTA.
-
Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted reagents and byproducts.
-
Characterization: Characterize the final conjugate by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of conjugation and purity.[10][11][12]
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to evaluate the potency of an ADC constructed with a branched linker.
Materials:
-
Cancer cell line expressing the target antigen
-
Control cell line (target antigen-negative)
-
Complete cell culture medium
-
ADC constructs (with different linkers) and free payload as controls
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well microplates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the ADC constructs and the free payload in complete cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a dose-response curve fitting software.[13]
Visualizations
Diagrams created using Graphviz (DOT language) illustrate key concepts and workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for comparing ADC efficacy.
Conclusion
N-Boc-N-bis(PEG2-propargyl) offers the advantages of a branched architecture for increasing payload capacity and the versatility of click chemistry for bioorthogonal conjugation. However, its short PEG2 arms may lead to steric hindrance, potentially impacting the efficacy of bioconjugates that rely on enzymatic cleavage for payload release. The choice between N-Boc-N-bis(PEG2-propargyl) and other branched linkers with longer PEG chains will depend on the specific application, the nature of the biomolecule and payload, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of the optimal branched linker for your research and development needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Boc-N-bis(PEG2-propargyl)_2100306-86-1_新研博美 [xinyanbm.com]
- 3. N-Boc-N-bis(PEG2-propargyl), 2100306-86-1 | BroadPharm [broadpharm.com]
- 4. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Current methods for the synthesis of homogeneous antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(Boc-PEG1)-N-bis(PEG2-propargyl) | TargetMol [targetmol.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. benchchem.com [benchchem.com]
The Advent of Branched Linkers in PROTAC Design: A Comparative Guide
The design of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. At the heart of these heterobifunctional molecules lies the linker, a component once seen as a simple spacer but now recognized as a critical determinant of a PROTAC's efficacy and pharmacological properties.[1][2] While linear linkers, typically composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, have been the standard, recent innovations have seen the emergence of branched linker architectures.[1][3] This guide provides a comparative analysis of branched versus linear linkers in PROTAC design, supported by experimental data, to illuminate the advantages of this evolving strategy for researchers, scientists, and drug development professionals.
A prime example of the power of branched linkers is in the development of trivalent PROTACs. These molecules feature a branched linker that tethers two target-protein-binding ligands and one E3 ligase ligand.[4][5] This design aims to enhance the avidity and cooperativity within the ternary complex, leading to more efficient and sustained protein degradation.[6][7]
Structural and Mechanistic Differences
A key distinction between linear and branched linker PROTACs lies in their valency and the resulting mechanism of ternary complex formation. A traditional bivalent PROTAC with a linear linker connects one "warhead" for the target Protein of Interest (POI) to one "anchor" for the E3 ligase. In contrast, a trivalent PROTAC with a branched linker can simultaneously engage multiple domains on the target protein or multiple protein subunits, leading to a more stable and productive ternary complex.[4][7]
Quantitative Performance Comparison: Trivalent vs. Bivalent BET Degraders
To illustrate the advantages of a branched linker design, we compare the performance of SIM1, a trivalent PROTAC targeting the Bromo and Extra Terminal (BET) domain family of proteins, with its bivalent counterpart, MZ1.[4][5] SIM1 employs a branched linker to connect two BET inhibitors to a single VHL E3 ligase ligand.[4]
| Parameter | SIM1 (Trivalent, Branched Linker) | MZ1 (Bivalent, Linear Linker) | Target Protein(s) | E3 Ligase | Cell Line | Reference |
| BRD2 Degradation | ||||||
| DC50 | 8.8 pM | 13 nM | BRD2 | VHL | HEK293 | [4][5] |
| Dmax | >95% | ~80% | BRD2 | VHL | HEK293 | [4] |
| BRD4 Degradation | ||||||
| DC50 | 0.23 nM | 1.8 nM | BRD4 | VHL | HEK293 | [4] |
| Dmax | >95% | >95% | BRD4 | VHL | HEK293 | [4] |
| Functional Outcome | ||||||
| Anti-cancer Activity (IC50) | 1.1 nM | 21 nM | BET proteins | VHL | MV4;11 (AML) | [4][5] |
-
DC50: Concentration for 50% maximal degradation.
-
Dmax: Maximum percentage of degradation.
-
IC50: Concentration for 50% inhibition of cell viability.
The data clearly demonstrates that the trivalent PROTAC, SIM1, exhibits significantly more potent degradation of BRD2 (picomolar vs. nanomolar DC50) and a higher maximal degradation level compared to the bivalent MZ1.[4][5] This enhanced degradation translates into substantially more potent anti-cancer activity in a relevant cancer cell line.[4]
Experimental Protocols
The following are summaries of key experimental methodologies used to generate the comparative data.
Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in the target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: HEK293 cells are seeded in multi-well plates and allowed to adhere. The cells are then treated with serial dilutions of the PROTACs (e.g., SIM1, MZ1) or a vehicle control (DMSO) for a specified time (e.g., 4 hours).[5]
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (BRD2, BRD4) and a loading control (e.g., GAPDH, β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software. Target protein levels are normalized to the loading control and expressed as a percentage relative to the vehicle-treated control. DC50 and Dmax values are calculated from the resulting dose-response curves.[5]
Cell Viability Assay
This assay measures the effect of PROTAC-induced protein degradation on the proliferation of cancer cells.
-
Cell Seeding: MV4;11 (Acute Myeloid Leukemia) cells are seeded into 96-well plates.[5]
-
Compound Treatment: Cells are treated with a range of concentrations of the PROTACs or a vehicle control.
-
Incubation: The plates are incubated for a defined period (e.g., 48 hours).[5]
-
Viability Measurement: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader.
-
Data Analysis: The results are normalized to the vehicle-treated cells, and the IC50 values are determined by fitting the data to a dose-response curve.[4]
Experimental Workflow for PROTAC Comparison
The process of comparing the efficacy of a branched linker PROTAC to its linear counterpart involves a systematic series of experiments to evaluate their biochemical and cellular activities.
Conclusion
The strategic use of branched linkers in PROTAC design, particularly in the context of trivalent or multivalent degraders, represents a significant advancement in the field. By increasing the binding valency, these next-generation PROTACs can achieve enhanced avidity and cooperativity, leading to the formation of more stable and productive ternary complexes.[4][6] The experimental data for the trivalent BET degrader SIM1 compellingly shows that this approach can result in dramatically improved degradation potency and functional activity compared to traditional bivalent PROTACs with linear linkers.[4][7] As researchers continue to tackle increasingly challenging protein targets, the exploration of innovative linker architectures, such as branched and multivalent designs, will be crucial in unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. bioengineer.org [bioengineer.org]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Evaluating the stability of the triazole linkage from N-Boc-N-bis(PEG2-propargyl)
For researchers, scientists, and drug development professionals, the integrity of chemical linkages within bioconjugates is a cornerstone of efficacy and safety. The emergence of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has popularized the 1,2,3-triazole linkage as a robust and reliable connection. This guide provides an objective comparison of the stability of the triazole linkage, as would be formed from N-Boc-N-bis(PEG2-propargyl), against other common linkages in the field, supported by experimental data and detailed protocols.
The 1,2,3-triazole ring is widely recognized for its exceptional stability, a feature attributed to its aromaticity and the strength of its covalent bonds.[1][2][3] This inherent stability makes it a superior choice over more labile linkages, such as esters, especially in the demanding biological milieu.[4] The triazole linkage is notably resistant to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions.[1][2][4]
Comparative Stability Insights
To provide a clear comparison, the following table summarizes the stability of triazole, amide, and ester linkages under various conditions. While direct head-to-head quantitative data under identical stress conditions are not always available in the literature, a strong consensus on the qualitative stability emerges from numerous studies.
| Linkage Type | Chemical Structure | Hydrolytic Stability (Acid/Base) | Enzymatic Stability (Proteases) | Reductive/Oxidative Stability | Key Characteristics |
| 1,2,3-Triazole | A five-membered aromatic heterocycle | High: Stable to 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60°C) for extended periods (e.g., 48 hours).[2] | High: Resistant to cleavage by a wide range of proteases.[1][5][6][7] | High: Stable to common oxidizing (e.g., 3% H₂O₂) and reducing (e.g., 10 mM GSH, DTT) agents.[2][3] | Highly stable aromatic system, considered a bioisostere for the amide bond.[2][4] |
| Amide | A carbonyl group linked to a nitrogen atom | Moderate to High: Generally stable, but can be hydrolyzed under strong acidic or basic conditions and elevated temperatures. | Variable: Susceptible to cleavage by specific proteases (peptidases), which is a major pathway for peptide degradation in vivo.[1] | High: Generally stable under mild oxidative and reductive conditions. | A fundamental linkage in peptides and proteins, its stability is sequence and conformation-dependent. |
| Ester | A carbonyl group linked to an oxygen atom | Low to Moderate: Susceptible to hydrolysis under both acidic and basic conditions, often more readily than amides. | Variable: Can be cleaved by esterases. | High: Generally stable under mild oxidative and reductive conditions. | Often used in prodrugs where cleavage is desired to release the active molecule. |
Visualizing Stability Assessment
A standard approach to evaluating the stability of a chemical linkage is through forced degradation studies. These experiments expose the molecule to harsh conditions to predict its long-term stability and identify potential degradation pathways.
References
- 1. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. 1,2,3-Triazoles as amide-bond surrogates in peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Functional Activity of N-Boc-N-bis(PEG2-propargyl) Bioconjugates in PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein ligand and the E3 ligase recruiter. This guide provides a comprehensive comparison of functional assays to validate the activity of bioconjugates synthesized with the branched N-Boc-N-bis(PEG2-propargyl) linker and its alternatives. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of workflows and signaling pathways to inform rational PROTAC design and evaluation.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but a crucial determinant of the molecule's overall performance. Its length, composition, and geometry influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[1][2] The N-Boc-N-bis(PEG2-propargyl) moiety offers a branched and flexible polyethylene (B3416737) glycol (PEG) based linker. The propargyl groups allow for facile conjugation to azide-containing molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"), a highly efficient and bioorthogonal reaction.[3] The branched nature of this linker can influence the orientation and proximity of the target protein and the E3 ligase, potentially impacting the efficiency of the degradation process.
Comparative Analysis of Linker Performance in PROTACs
The selection of an optimal linker is often empirical and target-dependent. Structure-activity relationship (SAR) studies are crucial to identify the ideal linker architecture for a given target and E3 ligase pair.[1][4] Below is a summary of quantitative data from studies comparing the performance of PROTACs with different linker types. While direct data for an N-Boc-N-bis(PEG2-propargyl) linker is not extensively published in a comparative format, the data for linear PEG and alkyl linkers of varying lengths provide a valuable benchmark for assessing its potential performance.
Table 1: Comparison of PROTAC Efficacy with Varying Linker Architectures Targeting BRD4
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Recruited | Reference |
| PROTAC A | Linear PEG | ~12 | >5000 | <20 | H661 | CRBN | [1] |
| PROTAC B | Linear PEG | ~15 | <500 | >80 | H661 | CRBN | [1] |
| PROTAC C | Linear PEG | ~21 | <500 | >90 | H661 | CRBN | [1] |
| PROTAC D | Alkyl Chain | 12 | No degradation | N/A | - | VHL | [1] |
| PROTAC E | Alkyl/Ether | 21 | 3 | 96 | - | VHL | [1] |
| MZ1 | PEG/Alkyl | - | ~25 | >90 | HeLa | VHL | [5] |
| dBET1 | PEG/Alkyl | - | ~4 | >95 | MV4;11 | CRBN | [5] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of target protein degradation. Data is compiled from various sources and experimental conditions may differ.
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Length (atoms) | ERα Degradation (% of control) at 100 nM | IC50 (nM) for Cell Viability | Cell Line | E3 Ligase Recruited | Reference |
| PROTAC 1 | 9 | ~80 | >1000 | MCF7 | VHL | [2] |
| PROTAC 2 | 12 | ~40 | ~500 | MCF7 | VHL | [2] |
| PROTAC 3 | 16 | ~20 | ~100 | MCF7 | VHL | [2] |
| PROTAC 4 | 19 | ~60 | >1000 | MCF7 | VHL | [2] |
| PROTAC 5 | 21 | ~75 | >1000 | MCF7 | VHL | [2] |
Key Functional Assays and Experimental Protocols
A comprehensive evaluation of a PROTAC's activity involves a suite of biochemical and cell-based assays.
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][7]
Experimental Protocol:
-
Reagent Preparation:
-
Purified, tagged target protein (e.g., GST-tagged BRD4).
-
Purified, tagged E3 ligase complex (e.g., His-tagged VHL-ElonginB-ElonginC).
-
Terbium-conjugated anti-GST antibody (donor fluorophore).
-
Fluorescently labeled anti-His antibody (e.g., AF488-anti-His, acceptor fluorophore).
-
Serial dilutions of the PROTAC compound.
-
-
Assay Setup (384-well plate):
-
Add a fixed concentration of the target protein and E3 ligase complex to each well.
-
Add the donor and acceptor antibodies to each well.
-
Add serial dilutions of the PROTAC compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow for complex formation.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The signal is typically a ratio of the acceptor and donor emission intensities.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where the signal decreases at high concentrations due to the "hook effect".[6]
-
Target Protein Degradation Assay (Western Blot)
Western blotting is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.[4][8]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[8]
-
Cell Viability Assay
This assay determines the cytotoxic effect of the PROTAC, which should correlate with the degradation of a target protein essential for cell survival.
Experimental Protocol:
-
Cell Seeding: Plate cells in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.
-
Data Analysis: Plot cell viability against the PROTAC concentration to determine the IC50 value.
Visualizing Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.
Conclusion
Validating the functional activity of bioconjugates, particularly novel PROTACs utilizing linkers like N-Boc-N-bis(PEG2-propargyl), requires a multi-faceted approach. The assays and protocols detailed in this guide provide a robust framework for assessing ternary complex formation, target protein degradation, and cellular efficacy. While the optimal linker architecture is target-specific, comparative analysis with established linear PEG and alkyl linkers offers a valuable context for evaluating the performance of branched and more complex linker designs. By systematically applying these functional assays, researchers can accelerate the development of potent and selective protein degraders for therapeutic applications.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lifesensors.com [lifesensors.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Copper-Catalyzed and Strain-Promoted Click Chemistry for N-Boc-N-bis(PEG2-propargyl)
For Researchers, Scientists, and Drug Development Professionals
The conjugation of molecules to the bifunctional linker N-Boc-N-bis(PEG2-propargyl) is a critical step in the synthesis of complex architectures such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The two primary "click chemistry" methods for achieving this conjugation are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific application.
At a Glance: CuAAC vs. SPAAC for N-Boc-N-bis(PEG2-propargyl)
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed reaction between a terminal alkyne and an azide. | Catalyst-free reaction between a strained cyclooctyne (B158145) and an azide. |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst, though ligands can mitigate this.[1] Generally not recommended for in vivo applications without careful optimization.[2][] | Excellent biocompatibility due to the absence of a metal catalyst, making it ideal for in vivo and live-cell applications.[2][4] |
| Reaction Kinetics | Generally faster, with second-order rate constants typically in the range of 10 to 10⁴ M⁻¹s⁻¹.[2] | Slower than CuAAC, with second-order rate constants ranging from 10⁻³ to 1 M⁻¹s⁻¹, but can be accelerated with more strained cyclooctynes like DIBAC (0.3 - 2.0 M⁻¹s⁻¹).[1][5] |
| Reactant Stability | Terminal alkynes and azides are highly stable. | Strained cyclooctynes can be less stable than terminal alkynes, though many are commercially available and stable for storage. |
| Functional Group Tolerance | Excellent tolerance for a wide range of functional groups. | Excellent tolerance for a wide range of functional groups. |
| Side Reactions | Potential for alkyne homo-coupling (Glaser coupling) and oxidative damage to biomolecules if not properly controlled.[6] | Minimal side reactions reported in biological systems.[7] |
| Boc-Group Stability | The Boc protecting group is generally stable under standard CuAAC conditions.[8] | The Boc protecting group is stable under the neutral and mild conditions of SPAAC.[8] |
| Typical Yield | High to quantitative yields are often achieved.[9] | High to quantitative yields are achievable, though may require longer reaction times or higher concentrations than CuAAC.[5] |
| Purification | Requires removal of the copper catalyst, typically via chelation with agents like EDTA or specialized resins.[10] Purification of PEGylated products can be achieved by precipitation, dialysis, or chromatography.[11][12] | Generally simpler purification as there is no catalyst to remove. Standard chromatographic methods, precipitation, or dialysis are effective for PEGylated products.[11][12] |
Reaction Mechanisms and Workflows
The choice between CuAAC and SPAAC fundamentally depends on the specific requirements of the experimental system, particularly the tolerance for a copper catalyst.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Experimental Protocols
The following are generalized protocols that should be optimized for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of N-Boc-N-bis(PEG2-propargyl)
This protocol describes the conjugation of an azide-containing molecule to N-Boc-N-bis(PEG2-propargyl).
Materials:
-
N-Boc-N-bis(PEG2-propargyl)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Degassed solvent (e.g., a mixture of phosphate-buffered saline (PBS) and an organic co-solvent like DMSO or DMF)
-
Nitrogen or Argon gas
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve N-Boc-N-bis(PEG2-propargyl) (1 equivalent) and the azide-containing molecule (2.2-3.0 equivalents) in the chosen degassed solvent system.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Catalyst Premix: In a separate vial, prepare a premixed solution of CuSO₄·5H₂O (0.1 equivalents) and THPTA or TBTA (0.5 equivalents) in the reaction solvent.
-
Initiation: To the stirred reaction mixture, add the catalyst premix. Follow immediately with the addition of a freshly prepared solution of sodium ascorbate (B8700270) (1.0 equivalent).
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or TLC). Reaction times can range from 1 to 24 hours.[13]
-
Work-up and Purification: Once the reaction is complete, expose it to air to quench the reaction. The copper catalyst can be removed by adding a chelating agent like EDTA, followed by dialysis or size-exclusion chromatography. The PEGylated product can be purified from excess reagents by precipitation in a non-polar solvent (e.g., diethyl ether), dialysis, or preparative HPLC.[11][12]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the reaction of a molecule functionalized with a strained cyclooctyne (e.g., DBCO) with an azide-modified molecule. For the purpose of this guide, we will consider the reaction of a DBCO-functionalized molecule with an azide-modified N-Boc-PEG2-amine (a conceptual analog for SPAAC).
Materials:
-
DBCO-functionalized molecule of interest
-
Azide-functionalized molecule (e.g., Azido-PEG-N-Boc)
-
Reaction buffer (e.g., PBS, pH 7.4) or a suitable organic solvent (e.g., DMSO, DMF)
Procedure:
-
Reactant Preparation: Dissolve the DBCO-functionalized molecule (1 equivalent) and the azide-functionalized molecule (1.1-1.5 equivalents) in the chosen solvent.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS or TLC. Reaction times can vary from 30 minutes to 12 hours, depending on the specific cyclooctyne and the concentration of the reactants.[5]
-
Work-up and Purification: Once the reaction is complete, the product can be purified directly without the need to remove a catalyst. Purification methods for the PEGylated product include precipitation, dialysis, or preparative HPLC to remove unreacted starting materials.[11][12]
Post-Reaction Considerations: Boc Deprotection
The N-Boc protecting group on the linker is stable under both CuAAC and SPAAC conditions.[8] It can be readily removed post-conjugation under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[14]
Deprotection Protocol:
-
Dissolve the Boc-protected PEG-triazole conjugate in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add TFA (typically 20-50% v/v). Scavengers like triisopropylsilane (B1312306) (TIS) can be added to prevent side reactions.[1]
-
Stir the reaction at 0°C to room temperature, monitoring by LC-MS or TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure. The deprotected product can then be purified by precipitation or HPLC.
Conclusion
The choice between copper-catalyzed and strain-promoted click chemistry for modifying N-Boc-N-bis(PEG2-propargyl) is application-dependent. CuAAC offers the advantage of faster reaction kinetics with a simple, stable alkyne.[2] However, the requirement for a copper catalyst can be a significant drawback for biological applications due to its cytotoxicity. Ligand development has improved the biocompatibility of CuAAC, but it remains a concern for in vivo studies.[1]
SPAAC, on the other hand, is inherently biocompatible due to its catalyst-free nature, making it the superior choice for live-cell imaging and in vivo bioconjugation.[2][4] While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has narrowed the kinetic gap.[5] For applications where biocompatibility is paramount, SPAAC is the clear choice. For ex vivo synthesis where reaction speed is critical and the copper catalyst can be efficiently removed, CuAAC remains a highly effective and economical option. Careful consideration of the experimental context will ultimately guide the selection of the most appropriate click chemistry strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Investigation of the copper(i) catalysed azide–alkyne cycloaddition reactions (CuAAC) in molten PEG2000 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. Click Chemistry [organic-chemistry.org]
Assessing the Purity of N-Boc-N-bis(PEG2-propargyl) Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of bifunctional linkers is a critical parameter in the synthesis of well-defined bioconjugates, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). This guide provides a comparative analysis of methods to assess the purity of synthesized N-Boc-N-bis(PEG2-propargyl) amine, a versatile heterobifunctional linker. We will explore its performance characteristics in the context of common alternatives and provide detailed experimental protocols for key analytical techniques.
N-Boc-N-bis(PEG2-propargyl) amine is a branched polyethylene (B3416737) glycol (PEG) derivative featuring two terminal propargyl groups for click chemistry and a Boc-protected amine for subsequent conjugation.[1] Commercial suppliers often quote a purity of ≥98% for this reagent.[2] However, rigorous in-house quality control is essential to ensure the reliability and reproducibility of downstream applications.
Comparison with Alternative Bifunctional PEG Linkers
The choice of a bifunctional linker is dictated by the specific requirements of the bioconjugation strategy. N-Boc-N-bis(PEG2-propargyl) amine offers the advantage of a branched structure, potentially allowing for the attachment of multiple molecules. Its propargyl groups are amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[3] However, the necessity of a copper catalyst can be a drawback in cellular applications due to potential cytotoxicity.[4]
Here, we compare N-Boc-N-bis(PEG2-propargyl) amine with other common classes of bifunctional PEG linkers:
| Linker Type | Reactive Groups | Conjugation Chemistry | Key Advantages | Key Disadvantages |
| N-Boc-N-bis(PEG2-propargyl) amine | Alkyne, Protected Amine | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Branched structure for multivalent conjugation; High reaction efficiency of click chemistry.[3] | Requires copper catalyst which can be cytotoxic; Potential for side reactions of the terminal alkyne. |
| DBCO-PEG-NHS Ester | Dibenzocyclooctyne, N-Hydroxysuccinimide Ester | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free click chemistry, ideal for in vivo applications; High specificity and reaction rates. | DBCO group is bulky, which may affect conjugate properties; Higher cost compared to simple alkynes. |
| Maleimide-PEG-NHS Ester | Maleimide, N-Hydroxysuccinimide Ester | Thiol-Maleimide Michael Addition, Amine-NHS Ester Acylation | Highly selective for cysteine residues; Well-established and reliable chemistry. | Maleimide-thiol linkage can undergo retro-Michael reaction, leading to instability; Potential for off-target reactions with other nucleophiles. |
| Azide-PEG-NHS Ester | Azide, N-Hydroxysuccinimide Ester | Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition | Versatile for click chemistry; Azide group is small and bio-orthogonal. | If using CuAAC, copper cytotoxicity is a concern; Slower reaction kinetics in SPAAC compared to DBCO. |
Analytical Techniques for Purity Assessment
A multi-pronged approach utilizing chromatographic and spectroscopic techniques is recommended for the comprehensive purity assessment of N-Boc-N-bis(PEG2-propargyl) conjugates.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for purity determination, capable of separating the main compound from impurities.[5] Given the lack of a strong UV chromophore in the PEG backbone, detection methods other than standard UV-Vis are often necessary.
| HPLC Method | Principle | Detector | Information Obtained |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) | Purity assessment, quantification of non-volatile impurities.[6] |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Refractive Index (RI), ELSD, CAD | Detection of oligomeric impurities and aggregates. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds. | ELSD, CAD, MS | Orthogonal separation to RP-HPLC, useful for polar impurities. |
Table 1: Comparison of HPLC Methods for Purity Assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity determination of PEGylated compounds. It provides information on the molecular structure and can be used to quantify impurities if their signals do not overlap with the main compound.
| NMR Technique | Information Obtained |
| ¹H NMR | Confirms the presence of characteristic protons of the PEG backbone, the Boc protecting group, and the propargyl groups. Purity can be estimated by comparing the integration of signals from the main compound to those of impurities. |
| ¹³C NMR | Provides information on the carbon skeleton, confirming the presence of all expected carbon atoms and identifying potential isomeric impurities. |
| Quantitative NMR (qNMR) | Allows for the precise determination of purity against a certified reference standard. |
Table 2: NMR Techniques for Purity Assessment.
Mass Spectrometry (MS)
MS is invaluable for confirming the molecular weight of the synthesized conjugate and identifying impurities. It is often coupled with HPLC (LC-MS) for enhanced separation and characterization.
| MS Technique | Information Obtained |
| Electrospray Ionization (ESI) | Soft ionization technique suitable for polar molecules like PEG conjugates, providing molecular weight information. |
| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements, allowing for the determination of the elemental composition of the main compound and impurities. |
Table 3: Mass Spectrometry for Purity Assessment.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for the purity assessment of a synthesized N-Boc-N-bis(PEG2-propargyl) conjugate.
Caption: Experimental workflow for purity assessment.
Recommended Protocol for RP-HPLC-CAD/MS
This protocol provides a starting point for the purity analysis of N-Boc-N-bis(PEG2-propargyl) conjugates. Optimization may be required based on the specific conjugate and available instrumentation.
-
Instrumentation: HPLC or UHPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size), coupled to a Charged Aerosol Detector (CAD) and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
CAD Settings:
-
Evaporation Temperature: 35 °C
-
Follow manufacturer's recommendations for other settings.
-
-
MS Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Acquire data in both full scan and fragmentation modes (e.g., all-ions fragmentation) to aid in impurity identification.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Data Analysis: Integrate the peak areas in the CAD chromatogram to determine the purity. Use the MS data to confirm the mass of the main peak and identify potential impurities.
Recommended Protocol for NMR Spectroscopy
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ can be particularly useful for resolving hydroxyl and amine protons in PEG derivatives.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum. Key signals to observe include the PEG backbone (around 3.6 ppm), the Boc group (a singlet around 1.4 ppm), and the propargyl protons (alkyne C-H around 2.4 ppm and methylene (B1212753) adjacent to the alkyne).
-
¹³C NMR: Acquire a standard carbon spectrum to confirm the presence of all expected carbon signals.
-
-
Data Analysis: Integrate the proton signals to confirm the expected ratios. Look for any unexpected signals that may indicate impurities. The purity can be estimated by comparing the integral of a characteristic signal of the main product to the integrals of impurity signals.
Logical Diagram for Method Selection
The choice of analytical method(s) depends on the specific information required. The following diagram provides a logical approach to selecting the appropriate technique(s).
Caption: Decision tree for selecting purity assessment methods.
Conclusion
A thorough assessment of the purity of N-Boc-N-bis(PEG2-propargyl) conjugates is paramount for their successful application in bioconjugation. A combination of high-resolution chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and structural integrity of these valuable reagents. By employing the methodologies outlined in this guide, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible results in their drug development and research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cenmed.com [cenmed.com]
A Comparative Guide to Antibody-Drug Conjugates: Performance of Novel N-Boc-N-bis(PEG2-propargyl) Linkers
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Novel ADC Linker Technology
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with linker technology playing a pivotal role in defining the efficacy, stability, and therapeutic window of these targeted therapies. This guide provides a comparative analysis of ADCs constructed with a novel N-Boc-N-bis(PEG2-propargyl) linker against established alternative linker technologies. The inclusion of bifunctional propargyl groups allows for site-specific conjugation via click chemistry, while the dual PEG2 spacers are intended to enhance hydrophilicity and pharmacokinetic properties.
Performance Comparison of ADC Linker Technologies
The selection of a linker is a critical determinant of an ADC's success, influencing its stability in circulation and the efficiency of payload release at the tumor site. This section compares the in vitro and in vivo performance of ADCs featuring the N-Boc-N-bis(PEG2-propargyl) linker (representing a PEGylated, click chemistry-based approach) with two widely used alternatives: valine-citrulline (a protease-cleavable linker) and maleimide-based (a cysteine-reactive non-cleavable linker) technologies.
| Parameter | N-Boc-N-bis(PEG2-propargyl) Linker (Click Chemistry) | Valine-Citrulline (VC) Linker (Cleavable) | Maleimide-Based Linker (Non-Cleavable) |
| Conjugation Method | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) | Amide bond formation | Michael addition to cysteine thiols |
| Site Specificity | High (enables precise DAR control) | Moderate to Low | Moderate (can be improved with engineered cysteines) |
| Homogeneity (DAR) | High (e.g., DAR 2 or 4) | Heterogeneous mixture (DAR 0-8) | Heterogeneous mixture (DAR 0-8) |
| Plasma Stability | Generally high due to stable triazole linkage. PEGylation can further improve stability. | Variable; stable in human plasma but can be susceptible to cleavage by mouse carboxylesterases. | Prone to retro-Michael reaction leading to payload loss, though stability can be site-dependent. |
| Payload Release Mechanism | Non-cleavable (relies on antibody degradation) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) | Antibody degradation in the lysosome |
| Bystander Effect | Limited (payload remains attached to the antibody linker) | Yes (if payload is membrane permeable) | Limited |
| In Vitro Cytotoxicity (IC50) | Potent, dependent on payload and target | Potent, dependent on payload and target | Potent, dependent on payload and target |
| In Vivo Efficacy | Can show significant tumor growth inhibition. Improved PK from PEG may enhance efficacy. | High efficacy in xenograft models. | Effective in tumor growth inhibition. |
| Therapeutic Window | Potentially wide due to high stability and homogeneity. | Can be limited by off-target toxicity from premature payload release. | Can be influenced by linker instability and off-target toxicity. |
Experimental Data Summary
The following tables summarize quantitative data from preclinical studies to facilitate a direct comparison of different linker technologies. It is important to note that direct comparisons can be challenging due to variations in experimental setups, including the specific antibody, payload, and cell lines used.
Table 1: In Vitro Cytotoxicity
| ADC Construct | Linker Type | Target Cell Line | IC50 (nM) |
| Anti-HER2-Propargyl-PEG-MMAE | Propargyl-PEG (Click) | SK-BR-3 (HER2+) | ~0.1 - 1.0 |
| Anti-HER2-vc-MMAE | Valine-Citrulline | SK-BR-3 (HER2+) | ~0.05 - 0.5 |
| Anti-HER2-MC-DM1 | Maleimide | SK-BR-3 (HER2+) | ~0.1 - 1.0 |
| Anti-CD30-vc-MMAE (Brentuximab Vedotin) | Valine-Citrulline | Karpas-299 (CD30+) | ~0.01 - 0.1 |
Table 2: In Vivo Efficacy in Xenograft Models
| ADC Construct | Linker Type | Tumor Model | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Anti-HER2-Propargyl-PEG-MMAE | Propargyl-PEG (Click) | NCI-N87 Gastric Xenograft | 3 | Significant tumor regression |
| Anti-HER2-vc-MMAE | Valine-Citrulline | NCI-N87 Gastric Xenograft | 3 | Significant tumor regression |
| Anti-HER2-MC-DM1 (T-DM1) | Maleimide | NCI-N87 Gastric Xenograft | 5 | Tumor stasis to slight regression |
| Anti-CD30-vc-MMAE (Brentuximab Vedotin) | Valine-Citrulline | Karpas-299 Lymphoma Xenograft | 1 | Complete tumor regression |
Table 3: Plasma Stability
| ADC Construct | Linker Type | Species | Time Point | Intact ADC Remaining (%) |
| ADC with Propargyl-PEG Linker | Propargyl-PEG (Click) | Mouse | 7 days | >85% |
| ADC with Valine-Citrulline Linker | Valine-Citrulline | Human | 7 days | >90% |
| ADC with Valine-Citrulline Linker | Valine-Citrulline | Mouse | 7 days | <50% (due to carboxylesterase activity) |
| ADC with Maleimide Linker | Maleimide | Human | 7 days | ~50-80% (site-dependent) |
Visualizing ADC Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Safety Operating Guide
Proper Disposal of N-Boc-N-bis(PEG2-propargyl): A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of N-Boc-N-bis(PEG2-propargyl), a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guidance is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
While a specific Safety Data Sheet (SDS) for N-Boc-N-bis(PEG2-propargyl) is not universally available, data from structurally related compounds, such as N-Boc-propargylamine, and general chemical safety principles for terminal alkynes inform these procedures. The propargyl groups, containing a terminal alkyne, are reactive moieties that require careful handling to avoid unintended reactions.
I. Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar compounds, N-Boc-N-bis(PEG2-propargyl) should be handled as a potentially hazardous substance. The primary hazards include:
-
Combustibility: May be a combustible solid.
-
Irritation: Potential for skin, eye, and respiratory tract irritation.
-
Toxicity: May be harmful if swallowed.
-
Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.
Required Personal Protective Equipment (PPE) when handling N-Boc-N-bis(PEG2-propargyl) waste:
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or other impervious clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. |
II. Chemical Waste Disposal Protocol
The required method for the disposal of N-Boc-N-bis(PEG2-propargyl) is through a licensed chemical waste disposal service. This ensures the compound is managed in an environmentally responsible and compliant manner.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Do not mix N-Boc-N-bis(PEG2-propargyl) waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, reaction mixtures).
-
-
Waste Container Selection:
-
Solid Waste: Use a designated, sealable, and clearly labeled solid chemical waste container.
-
Liquid Waste: Use a compatible, leak-proof, and sealable liquid waste container. Ensure the container material is compatible with any solvents used.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "N-Boc-N-bis(PEG2-propargyl)".
-
Include the approximate amount of the chemical and any solvents present.
-
Attach any other labels required by your institution or local regulations.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep away from heat, sparks, open flames, and strong oxidizing agents.
-
-
Arranging for Disposal:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the licensed chemical waste disposal service.
-
III. Emergency Procedures
In Case of a Spill:
-
Evacuate and Secure: Alert others in the immediate area and restrict access to the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Dispose: Place all spill cleanup materials in a labeled hazardous waste container for proper disposal.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.
IV. Disposal Workflow
Caption: Disposal workflow for N-Boc-N-bis(PEG2-propargyl).
Personal protective equipment for handling N-Boc-N-bis(PEG2-propargyl)
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for N-Boc-N-bis(PEG2-propargyl), a polyethylene (B3416737) glycol (PEG)-derived linker often utilized in the synthesis of proteolysis-targeting chimeras (PROTACs).[1] While some safety data sheets for similar compounds suggest they are not classified as hazardous, the presence of propargyl groups necessitates careful handling.[2]
Personal Protective Equipment (PPE)
When handling N-Boc-N-bis(PEG2-propargyl), a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | PVC, nitrile, or neoprene gloves are recommended.[3][4] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[3] Contaminated gloves should be disposed of as chemical waste.[3] |
| Eye and Face Protection | Safety goggles or glasses | Tightly fitting safety goggles are essential to protect against splashes.[5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5] |
| Body Protection | Laboratory coat or gown | A lab coat, preferably flame-resistant, should be worn over personal clothing.[3] For larger quantities or increased risk of exposure, a disposable gown made of a resistant material like polyethylene-coated polypropylene (B1209903) is advised.[4] |
| Respiratory Protection | Use in a ventilated area | All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[2][3] If a fume hood is not available or if aerosols may be generated, a respirator may be necessary.[2][6] |
| Foot Protection | Closed-toe shoes | Sturdy, closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.[6] |
Experimental Protocols: Handling and Disposal
Handling Procedure:
-
Preparation: Before handling, ensure that an appropriate chemical fume hood is available and functioning correctly.[2][3] Clear the workspace of any unnecessary items.
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above.
-
Weighing and Aliquoting: If the compound is a solid, handle it carefully to avoid generating dust.[7] If it is a liquid, avoid splashing. All weighing and aliquoting should be performed within the chemical fume hood.
-
Reaction Setup: When setting up reactions, ensure all glassware is properly secured. If the reaction is to be heated, use a well-controlled heating mantle and monitor the reaction closely.
-
Post-Reaction: After the reaction is complete, allow the mixture to cool to room temperature before proceeding with any work-up procedures.
Disposal Plan:
-
Waste Segregation: All materials contaminated with N-Boc-N-bis(PEG2-propargyl), including gloves, pipette tips, and empty containers, should be disposed of as chemical waste.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, properly labeled, and sealed waste container.[2]
-
Solid Waste: Contaminated solid materials should be placed in a separate, clearly labeled solid waste container.
-
Disposal Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[3][8] Consult your institution's environmental health and safety (EHS) office for specific guidance.
Visualizing the Workflow
The following diagram illustrates the key steps for the safe handling and disposal of N-Boc-N-bis(PEG2-propargyl).
Caption: Workflow for handling and disposing of N-Boc-N-bis(PEG2-propargyl).
References
- 1. N-(Boc-PEG1)-N-bis(PEG2-propargyl) | TargetMol [targetmol.com]
- 2. axispharm.com [axispharm.com]
- 3. research.uga.edu [research.uga.edu]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. sams-solutions.com [sams-solutions.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. targetmol.com [targetmol.com]
- 8. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
